molecular formula C35H41NO10 B8136527 Himbosine

Himbosine

Cat. No.: B8136527
M. Wt: 635.7 g/mol
InChI Key: ORUDPNXLVHQHOC-XIXFMJBYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Himbosine is a useful research compound. Its molecular formula is C35H41NO10 and its molecular weight is 635.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (1R,3S,6R,7R,11R,14S,15R,16R,17S,20R)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41NO10/c1-17-11-12-23-25-15-22-16-34(23,46-20(4)39)31-28(33(41)42-5)30(44-19(3)38)27-24(35(22,31)36(17)25)13-14-26(43-18(2)37)29(27)45-32(40)21-9-7-6-8-10-21/h6-10,17,22-27,29-30H,11-16H2,1-5H3/t17-,22?,23+,24+,25+,26-,27-,29-,30-,34+,35+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUDPNXLVHQHOC-XIXFMJBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@@H]3N1[C@]45[C@@H]6CC[C@@H]([C@@H]([C@H]6[C@@H](C(=C4[C@]2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41NO10
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Himbosine: A Technical Guide to its Natural Sources, Isolation, and Putative Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbosine is a complex alkaloid belonging to the diverse family of piperidine alkaloids isolated from the bark of trees of the Galbulimima genus. These trees, native to the rainforests of Southeast Asia and Australia, have a history of use in traditional medicine for their psychoactive properties. This technical guide provides a comprehensive overview of the natural sources of this compound, details established methodologies for its extraction and isolation, and explores its putative biological activities and signaling pathways based on the current scientific literature. All quantitative data are presented in structured tables, and key experimental workflows and hypothetical signaling pathways are visualized using diagrams.

Natural Sources of this compound

This compound is primarily isolated from the bark of trees belonging to the genus Galbulimima, which is the sole genus in the family Himantandraceae. The two main species known to produce this compound and a variety of other structurally related alkaloids are:

  • Galbulimima belgraveana : Found predominantly in Papua New Guinea.[1][2]

  • Galbulimima baccata : Native to northern Australia and Malaysia.

The alkaloid content in the bark of these trees is notoriously variable, with total alkaloid yields ranging from trace amounts to as high as 0.5%.[1] This variability extends to the specific composition of the alkaloid mixture, with the relative abundance of this compound and other alkaloids differing significantly between individual trees, even those growing in the same location.[1]

The Alkaloids of Galbulimima

Over 40 distinct alkaloids have been isolated from Galbulimima species.[1] These are broadly classified into four structural classes. This compound belongs to the Class I alkaloids. A selection of prominent alkaloids from Galbulimima and their reported biological activities are summarized in the table below.

AlkaloidStructural ClassReported Biological ActivityKey Findings
This compound Class IHypotensive effects in cats.Early studies indicated effects on blood pressure. The specific molecular target is not yet fully elucidated.
HimbacineClass IPotent muscarinic acetylcholine receptor (M2) antagonist.Has been a lead compound for the development of drugs targeting Alzheimer's disease.
HimgravineClass IModest hypotensive effects in cats.Similar to this compound, early pharmacological screening showed cardiovascular effects.
HimandrineClass IIModerate to marked hypotensive activity.Demonstrates the diversity of cardiovascular effects within the Galbulimima alkaloids.
HimgalineClass IIIAntispasmodic activity in rabbit intestine.Suggests a potential role in modulating smooth muscle contraction.
GB18-Potent antagonist of κ- and μ-opioid receptors.A more recently characterized alkaloid with potential applications in pain and addiction research.

Isolation and Purification of this compound

General Experimental Protocol for Alkaloid Extraction

A general workflow for the extraction of the total alkaloid fraction from Galbulimima bark is outlined below. This protocol can be adapted and optimized for the specific isolation of this compound.

Materials:

  • Dried and milled bark of Galbulimima belgraveana or Galbulimima baccata

  • Methanol

  • 5% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • 4% Hydrochloric Acid (HCl)

  • Ammonia solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Extraction: The milled bark is exhaustively extracted with cold methanol. The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

  • Acid-Base Partitioning (for crude extract): a. The crude methanol extract is suspended in a 5% NaOH solution and partitioned with an organic solvent such as dichloromethane or chloroform. The organic layer containing neutral and weakly basic compounds is separated. b. The aqueous basic layer is then acidified with 4% HCl to a pH of approximately 2. c. The acidic aqueous layer is washed with an organic solvent to remove any remaining neutral and acidic impurities. d. The acidic aqueous layer is then basified with ammonia solution to a pH of approximately 10. e. The liberated free-base alkaloids are then extracted with an organic solvent (dichloromethane or chloroform). f. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the total alkaloid fraction as a thick brown oil.

Chromatographic Separation

The separation of individual alkaloids from the crude alkaloid mixture requires advanced chromatographic techniques.

  • Column Chromatography: Gradient chromatography on silica gel is a common method for the initial fractionation of the alkaloid mixture. A typical solvent system would be a gradient of methanol in dichloromethane or chloroform, often with a small amount of ammonia to reduce tailing of the basic alkaloids.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification of this compound to a high degree of purity, preparative HPLC is the method of choice. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid is often employed.

  • Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that is particularly well-suited for the separation of alkaloids, as it avoids the solid support used in traditional column chromatography, which can lead to irreversible adsorption of the analytes.

Putative Biological Activity and Signaling Pathway of this compound

While the specific molecular target of this compound has not been definitively identified, the known pharmacological activities of other Galbulimima alkaloids provide strong evidence for its likely mechanism of action. The hypotensive effects observed in early studies, combined with the fact that many neuroactive alkaloids from this source target G-protein coupled receptors (GPCRs), suggest that this compound is likely a modulator of a GPCR in the central nervous or cardiovascular system.

Given that the closely related alkaloid, himbacine, is a potent antagonist of the M2 muscarinic acetylcholine receptor, it is plausible that this compound also acts as an antagonist at a GPCR. A hypothetical signaling pathway for this compound, assuming it acts as a GPCR antagonist, is depicted below.

Himbosine_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (e.g., Muscarinic or Opioid Receptor) This compound->GPCR Antagonist Binding This compound->GPCR Blocks Agonist Binding Agonist Endogenous Agonist (e.g., Acetylcholine) G_protein G-Protein (Gα, Gβγ) GPCR->G_protein Activation Agonist->GPCR Agonist Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Inhibition of Neuronal Firing) Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothetical GPCR Antagonist Signaling Pathway for this compound.

In this proposed pathway, this compound acts as an antagonist by binding to a G-protein coupled receptor, thereby blocking the binding of the endogenous agonist. This prevents the activation of the G-protein and the subsequent downstream signaling cascade, leading to an altered cellular response. Further research, including receptor binding assays and functional studies, is required to identify the specific GPCR target of this compound and elucidate its precise mechanism of action.

Experimental Workflow Visualization

The overall process from the natural source to the isolation of pure this compound can be visualized as a multi-stage workflow.

Himbosine_Isolation_Workflow Start Galbulimima Bark Extraction Methanol Extraction Start->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Crude_Alkaloids Crude Alkaloid Mixture Partitioning->Crude_Alkaloids Column_Chrom Silica Gel Column Chromatography Crude_Alkaloids->Column_Chrom Fractions Alkaloid Fractions Column_Chrom->Fractions Prep_HPLC Preparative HPLC / CCC Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: General Experimental Workflow for this compound Isolation.

Conclusion and Future Directions

This compound represents a fascinating and structurally complex natural product with demonstrated biological activity. While its natural sources have been identified, the inherent variability in alkaloid content presents a significant challenge for its consistent isolation and large-scale production from plant material. The development of efficient and scalable synthetic routes to this compound and its analogs will be crucial for advancing its pharmacological characterization.

Future research should focus on definitively identifying the molecular target(s) of this compound through comprehensive screening and binding assays. Elucidating its specific signaling pathway will provide a deeper understanding of its mechanism of action and pave the way for its potential development as a therapeutic agent for a range of neurological or cardiovascular disorders. The rich chemical diversity of the Galbulimima alkaloids continues to offer exciting opportunities for the discovery of novel bioactive compounds with unique pharmacological profiles.

References

Himbosine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbacine is a complex piperidine alkaloid first isolated from the bark of Australian magnolias of the Galbulimima genus. Initially investigated for its antispasmodic properties, it has garnered significant attention in the scientific community for its potent and selective antagonist activity against the M2 muscarinic acetylcholine receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of Himbacine. Detailed experimental protocols for its isolation, synthesis, and key biological assays are presented, along with a summary of its spectral data. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Properties

Himbacine is a structurally intricate natural product characterized by a decahydronaphtho[2,3-c]furan-1(3H)-one core linked to a 1,6-dimethylpiperidine moiety via an ethenyl bridge.

IUPAC Name: (3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2R,6S)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][1]benzofuran-1-one[2]

Chemical Structure:

(A simplified 2D representation. For a detailed rotatable 3D structure, please refer to public chemical databases.)

Physicochemical Properties

A summary of the key physicochemical properties of Himbacine is provided in the table below. It is important to note that some of these values are computationally predicted and may vary from experimentally determined data.

PropertyValueSource
Molecular Formula C₂₂H₃₅NO₂[2]
Molecular Weight 345.5 g/mol [2]
Exact Mass 345.2668 g/mol MedKoo Biosciences
Monoisotopic Mass 345.266779359 Da[2]
Topological Polar Surface Area 29.5 Ų
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.Cayman Chemical
Spectral Data

Detailed spectral data is crucial for the identification and characterization of Himbacine.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: Detailed chemical shift data for Himbacine and its derivatives have been reported in the literature, often in the context of total synthesis or isolation studies. These are instrumental in confirming the complex stereochemistry of the molecule. Specific peak assignments can be found in specialized publications.

1.2.2. Mass Spectrometry (MS)

  • The mass spectrum of Himbacine will show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can provide valuable information about the different structural motifs within the molecule, such as the piperidine and the tricyclic core. The base peak in the mass spectrum is often a stable fragment of the molecule.

1.2.3. Infrared (IR) Spectroscopy

  • The IR spectrum of Himbacine is expected to show characteristic absorption bands for its functional groups. Key peaks would include those corresponding to the C=O stretch of the lactone, C-O stretching vibrations, and C-H stretching and bending from the aliphatic portions of the molecule.

Pharmacological Properties and Mechanism of Action

Himbacine is a well-established muscarinic receptor antagonist with a notable selectivity for the M2 subtype. This selectivity has made it a valuable pharmacological tool for studying the roles of M2 receptors and a lead compound in drug discovery programs.

Mechanism of Action

Himbacine acts as a competitive antagonist at muscarinic acetylcholine receptors. It binds to the receptor, preventing the binding of the endogenous neurotransmitter, acetylcholine, and thereby inhibiting the downstream signaling cascade. Its high affinity for the M2 receptor subtype means that it can be used to selectively block M2 receptor function in tissues where multiple muscarinic receptor subtypes are present.

Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Himbacine, by blocking the receptor, prevents this signaling cascade.

M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M2_Receptor M2 Receptor Acetylcholine->M2_Receptor Activates Himbacine Himbacine Himbacine->M2_Receptor Inhibits Gi_protein Gi Protein M2_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Adenylyl Cyclase Cellular_Response Cellular Response cAMP->Cellular_Response Mediates

Figure 1. Himbacine's antagonism of the M2 muscarinic receptor signaling pathway.

Experimental Protocols

Isolation of Himbacine from Galbulimima baccata Bark

The following is a generalized protocol based on literature descriptions for the isolation of Himbacine. Yields and specific fractions may vary depending on the plant material.

Materials:

  • Dried and milled bark of Galbulimima baccata

  • Methanol

  • Hydrochloric acid (2 M)

  • Ammonia solution

  • Dichloromethane (or other suitable organic solvent)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., gradients of hexane, ethyl acetate, and methanol)

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure:

  • Extraction: Macerate the powdered bark with methanol at room temperature for an extended period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure exhaustive extraction of the alkaloids.

  • Acid-Base Partitioning: Combine the methanolic extracts and concentrate under reduced pressure. Resuspend the residue in dilute hydrochloric acid. This will protonate the basic alkaloids, rendering them water-soluble. Wash the acidic aqueous solution with dichloromethane to remove neutral and acidic compounds.

  • Liberation of Free Base: Basify the acidic aqueous layer with ammonia solution to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Organic Extraction: Extract the basified aqueous solution multiple times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Crude Alkaloid Mixture: Evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.

  • Chromatographic Purification: Subject the crude mixture to silica gel column chromatography. Elute with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Monitor the fractions using thin-layer chromatography (TLC).

  • Isolation of Himbacine: Combine the fractions containing Himbacine (as identified by TLC comparison with a standard or by spectroscopic analysis) and concentrate to yield the purified compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Isolation_Workflow Start Dried Bark of Galbulimima baccata Extraction Maceration with Methanol Start->Extraction AcidBase Acid-Base Partitioning (HCl / CH2Cl2) Extraction->AcidBase Liberation Basification with Ammonia AcidBase->Liberation OrganicExtract Extraction with CH2Cl2 Liberation->OrganicExtract CrudeAlkaloids Crude Alkaloid Mixture OrganicExtract->CrudeAlkaloids Chromatography Silica Gel Column Chromatography CrudeAlkaloids->Chromatography Himbacine Purified Himbacine Chromatography->Himbacine

Figure 2. General workflow for the isolation of Himbacine.
M2 Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of Himbacine for the M2 receptor.

Materials:

  • Cell membranes expressing the human M2 muscarinic receptor

  • Radioligand (e.g., [³H]-N-methylscopolamine or [³H]-QNB)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Himbacine stock solution and serial dilutions

  • Non-specific binding determinator (e.g., high concentration of atropine)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg)

    • Assay buffer

    • A fixed concentration of the radioligand

    • Varying concentrations of Himbacine (or vehicle for total binding, or atropine for non-specific binding).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Himbacine concentration.

    • Determine the IC₅₀ value (the concentration of Himbacine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of Himbacine

The total synthesis of Himbacine is a significant challenge due to its complex stereochemistry. Several synthetic routes have been developed, with a key strategic step often being an intramolecular Diels-Alder reaction to construct the tricyclic core.

A general, conceptual workflow for a total synthesis approach is outlined below. The specific reagents and conditions for each step are highly detailed and can be found in the primary literature.

Synthesis_Workflow cluster_tricyclic Tricyclic Core Synthesis cluster_piperidine Piperidine Moiety Introduction Precursor Acyclic Precursor Diels_Alder Intramolecular Diels-Alder Reaction Precursor->Diels_Alder Tricyclic_Intermediate Tricyclic Intermediate Diels_Alder->Tricyclic_Intermediate Coupling Coupling Reaction Tricyclic_Intermediate->Coupling Piperidine_Synthon Piperidine Synthon Piperidine_Synthon->Coupling Final_Steps Final Modifications and Deprotection Coupling->Final_Steps Himbacine Himbacine Final_Steps->Himbacine

Figure 3. A conceptual workflow for the total synthesis of Himbacine.

Conclusion

Himbacine remains a molecule of significant interest due to its unique chemical architecture and potent, selective pharmacology. Its role as a selective M2 muscarinic antagonist has paved the way for its use as a research tool and as a scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical and physical properties, mechanism of action, and key experimental methodologies. It is hoped that this compilation will aid researchers in their future investigations of this fascinating natural product.

References

The Himbosine Biosynthetic Pathway in Himantandra: A Technical Guide to a Proposed Route

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbosine, a complex alkaloid isolated from the bark of plants of the Himantandra genus, belongs to the broader family of Galbulimima alkaloids. These compounds have garnered significant interest due to their intricate molecular architecture and potential pharmacological activities. While the complete biosynthetic pathway of this compound within Himantandra species has not been fully elucidated through enzymatic studies, extensive research into the total synthesis of structurally related alkaloids has provided a plausible biomimetic pathway. This technical guide summarizes the current understanding of the proposed biosynthetic route to the this compound core, focusing on key chemical transformations that are thought to mirror the natural process. This document is intended to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug development, highlighting the critical knowledge gaps and opportunities for future investigation.

Introduction: The Enigmatic Biosynthesis of this compound

The Galbulimima alkaloids, including this compound, are characterized by a dense and stereochemically complex polycyclic framework. The biosynthesis of such intricate natural products is a testament to the remarkable catalytic power of enzymes. While direct genetic and enzymatic evidence from Himantandra is currently lacking in the scientific literature, biomimetic synthetic studies have offered profound insights into the likely biosynthetic logic. These studies suggest that the core scaffold of these alkaloids is assembled through a series of elegant and efficient chemical reactions, most notably intramolecular Diels-Alder cycloadditions.

Proposed Biosynthetic Pathway: A Biomimetic Perspective

The leading hypothesis for the biosynthesis of the this compound scaffold is derived from the successful total synthesis of related Galbulimima alkaloids like himandravine and GB17.[1][2] This proposed pathway involves the construction of a linear precursor containing two diene systems, which then undergoes a cascade of intramolecular [4+2] cycloadditions (Diels-Alder reactions) to rapidly build molecular complexity.

Key Precursors and Transformations

The biosynthesis is thought to commence from simple primary metabolites, likely amino acids and polyketides, which are assembled into a linear polyene precursor. The critical step in the proposed pathway is the regiodivergent intramolecular Diels-Alder reaction. This suggests that a common linear precursor can cyclize in different ways to produce distinct carbocyclic skeletons, providing a divergent route to various members of the Galbulimima alkaloid family.[1][2]

The proposed biosynthetic logic for the formation of the core structure is depicted below:

Proposed this compound Biosynthetic Pathway precursor Linear Polyene Precursor iminium Iminium Ion Intermediate precursor->iminium Formation da_transition Regiodivergent Diels-Alder Transition States iminium->da_transition Cyclization Initiation himbosine_scaffold This compound-type Carbocyclic Skeleton da_transition->himbosine_scaffold Pathway A gb17_scaffold Alternative Carbocyclic Skeleton (e.g., GB17-type) da_transition->gb17_scaffold Pathway B tailoring Post-Cyclization Tailoring Reactions (Oxidation, Methylation, etc.) himbosine_scaffold->tailoring This compound This compound tailoring->this compound

A proposed biosynthetic pathway for the this compound core structure.
The Role of Diels-Alder Reactions

Computational and experimental studies on the synthesis of related alkaloids have shown that the regiodivergent Diels-Alder reactions can proceed through transition states of similar energy.[1] This suggests that a single precursor molecule has the potential to be diverted into different structural scaffolds, which may explain the diversity of alkaloids found in these plants. The enzyme(s) catalyzing this step in nature, likely a Diels-Alderase or a cyclase, would play a crucial role in controlling the stereochemistry and regioselectivity of the cyclization, a feat that is often challenging to replicate in synthetic chemistry.

Post-Cyclization Tailoring

Following the formation of the core carbocyclic skeleton, a series of tailoring reactions are presumed to occur to yield the final structure of this compound. These modifications are typically catalyzed by enzymes such as cytochromes P450 (for oxidations), methyltransferases, and acyltransferases. These "decorating" enzymes are responsible for installing the various functional groups that fine-tune the biological activity of the final natural product.

Putative Enzyme Classes Involved

While specific enzymes from Himantandra have not been characterized, the proposed biosynthetic pathway allows for speculation on the types of enzymes that may be involved, based on known biosynthetic pathways of other plant alkaloids.

Proposed Step Putative Enzyme Class Function
Precursor AssemblyPolyketide Synthases (PKSs), Non-ribosomal Peptide Synthetases (NRPSs)Assembly of the linear polyene backbone from simple metabolic building blocks.
CyclizationDiels-Alderase / CyclaseCatalysis of the key intramolecular [4+2] cycloaddition reactions to form the polycyclic core.
OxidationsCytochrome P450 Monooxygenases (CYPs)Hydroxylation and other oxidative modifications of the scaffold.
MethylationsMethyltransferases (MTs)Addition of methyl groups, often using S-adenosyl methionine (SAM) as a donor.
ReductionsReductases / DehydrogenasesStereospecific reduction of carbonyls or double bonds.

Experimental Protocols: A Roadmap for Future Research

As the biosynthetic pathway for this compound is not yet elucidated, this section provides hypothetical experimental workflows that researchers could employ to identify the genes and enzymes involved.

Transcriptome Sequencing and Analysis

A powerful approach to identify candidate biosynthetic genes is through transcriptome sequencing of Himantandra tissues that are actively producing this compound (e.g., bark).

Transcriptome Analysis Workflow tissue_collection Collect this compound-Producing and Non-Producing Tissues rna_extraction RNA Extraction and Library Preparation tissue_collection->rna_extraction sequencing High-Throughput RNA Sequencing rna_extraction->sequencing assembly De Novo Transcriptome Assembly sequencing->assembly annotation Gene Annotation (BLAST, InterProScan) assembly->annotation diff_expression Differential Expression Analysis annotation->diff_expression candidate_genes Identify Candidate Biosynthetic Genes (PKS, NRPS, CYP, MT) diff_expression->candidate_genes Upregulated in Producing Tissues

Workflow for identifying candidate biosynthetic genes via transcriptomics.

Protocol:

  • Tissue Collection: Harvest tissues known to contain this compound (e.g., bark) and control tissues with low or no this compound content (e.g., leaves) from a Himantandra species.

  • RNA Extraction: Extract total RNA from all tissue samples using a standard plant RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

  • Bioinformatic Analysis: Assemble the transcriptome de novo. Annotate the resulting transcripts by sequence homology to known biosynthetic enzymes from other species. Perform differential expression analysis to identify genes that are significantly upregulated in the this compound-producing tissues.

Heterologous Expression and Enzyme Characterization

Candidate genes identified through transcriptomics can be functionally characterized by heterologous expression in a model organism.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the coding sequences of candidate genes and clone them into an appropriate expression vector for a host like Nicotiana benthamiana (for plant-based expression) or Saccharomyces cerevisiae (for yeast-based expression).

  • Heterologous Expression: Transform the host organism with the expression constructs.

  • Enzyme Assays: Prepare cell-free extracts or purify the recombinant enzymes. Provide the putative substrate (which may need to be chemically synthesized) and analyze the reaction products using LC-MS to confirm the enzymatic function.

Quantitative Data

Currently, there is no publicly available quantitative data (e.g., enzyme kinetics, metabolite concentrations, gene expression levels) specifically for the this compound biosynthetic pathway in Himantandra. The generation of such data awaits the successful identification and characterization of the involved enzymes and genes.

Conclusion and Future Outlook

The biosynthesis of this compound in Himantandra remains a fascinating and unsolved puzzle in natural product chemistry. While biomimetic total synthesis has provided a compelling hypothesis for the formation of the core structure via Diels-Alder reactions, the true enzymatic machinery is yet to be discovered. The workflows outlined in this guide provide a strategic roadmap for future research. Elucidating this pathway will not only be a significant scientific achievement but could also pave the way for the biotechnological production of this compound and related alkaloids for potential therapeutic applications. The application of modern 'omics' technologies, combined with synthetic biology, holds the key to unlocking the secrets of how Himantandra constructs these uniquely complex molecules.

References

Himbacine: A Technical Guide to its Discovery, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and initial biological characterization of Himbacine, a piperidine alkaloid isolated from the bark of Australian magnolias of the Galbulimima genus. This document collates historical and contemporary data, presenting key experimental methodologies and quantitative findings in a structured format. Included are detailed experimental protocols derived from foundational scientific literature, alongside visualizations of experimental workflows and the relevant muscarinic receptor signaling pathway, to offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Historical Context

The discovery of Himbacine emerged from phytochemical investigations of the flora of Papua New Guinea and Australia. The bark of trees from the Galbulimima species, long used in traditional medicine by indigenous populations for its psychoactive properties, drew the attention of Australian scientists. Collaborative efforts between the Commonwealth Scientific and Industrial Research Organisation (CSIRO) and researchers at Smith, Kline & French laboratories from the 1950s through the 1970s led to the isolation and characterization of a series of novel alkaloids, among which Himbacine was a prominent constituent.

Initially investigated for its antispasmodic properties, Himbacine was later identified as a potent and selective antagonist of muscarinic acetylcholine receptors, particularly the M2 subtype. This discovery pivoted its research trajectory towards its potential as a therapeutic agent for conditions such as Alzheimer's disease. Although its direct development for this indication did not come to fruition, the unique chemical scaffold of Himbacine served as a crucial lead structure in medicinal chemistry. This ultimately led to the development of Vorapaxar, a thrombin receptor antagonist, which is a testament to the enduring value of natural product discovery in modern drug development.

Discovery and Isolation

Natural Source

Himbacine is a natural product isolated from the bark of Australian magnolia trees, primarily Galbulimima baccata and Galbulimima belgraveana. The alkaloid content and composition in the bark of these trees have been noted to be highly variable, which presented challenges in the initial isolation efforts.

Experimental Protocol: Isolation of Himbacine

The following protocol is a summarized representation of the methods described in the early literature for the extraction and purification of Himbacine from Galbulimima bark.

1. Extraction:

  • Dried and milled bark of Galbulimima baccata is exhaustively extracted with methanol at room temperature.
  • The methanolic extract is concentrated under reduced pressure to yield a crude residue.

2. Acid-Base Partitioning:

  • The crude residue is suspended in a dilute acid solution (e.g., 2% sulfuric acid) and filtered to remove non-alkaloidal material.
  • The acidic aqueous solution is then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
  • The aqueous layer is subsequently basified to a pH of approximately 8-9 with a base such as ammonia or sodium carbonate.
  • The basified solution is then extracted exhaustively with an organic solvent (e.g., chloroform or a chloroform/ether mixture) to transfer the alkaloids into the organic phase.

3. Purification:

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid mixture.
  • The crude alkaloids are then subjected to column chromatography over alumina.
  • Elution is carried out with a gradient of solvents, typically starting with benzene and gradually increasing the polarity with the addition of chloroform and then methanol.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Fractions containing Himbacine are combined and concentrated.

4. Crystallization:

  • The enriched Himbacine fraction is crystallized from a suitable solvent system, such as acetone or ethanol, to yield pure Himbacine.

Structure Elucidation

The determination of the complex chemical structure of Himbacine was a significant achievement in natural product chemistry in the mid-20th century. Early structural work relied on classical methods of chemical degradation and functional group analysis, which were later confirmed and refined by spectroscopic techniques.

Physico-chemical and Spectroscopic Data

The initial characterization of Himbacine relied on fundamental physico-chemical properties and early spectroscopic methods.

PropertyValue
Molecular FormulaC₂₂H₃₅NO₂
Molecular Weight345.52 g/mol
Melting Point132 °C
Specific Optical Rotation[α]D +63° (in ethanol)
UV λmax220 nm
Key IR Absorptions~1770 cm⁻¹ (γ-lactone)

Note: The spectroscopic data presented are consistent with the techniques available at the time of the initial structure elucidation.

Biological Activity: Muscarinic Receptor Antagonism

Himbacine's most significant pharmacological activity is its potent and selective antagonism of muscarinic acetylcholine receptors (mAChRs). This activity was extensively characterized in various isolated tissue preparations.

Experimental Protocol: Schild Analysis for pA₂ Determination

The antagonistic potency of Himbacine was quantified using the Schild analysis method in isolated organ bath experiments. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

1. Tissue Preparation:

  • Guinea pigs are euthanized, and specific tissues (e.g., atria, ileum) are dissected and mounted in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

2. Agonist Concentration-Response Curve:

  • A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol or acetylcholine). The contractile or chronotropic responses are recorded.

3. Antagonist Incubation:

  • The tissue is washed and allowed to equilibrate. A known concentration of Himbacine is added to the organ bath and incubated for a predetermined period.

4. Second Agonist Concentration-Response Curve:

  • In the continued presence of Himbacine, a second cumulative concentration-response curve for the agonist is generated.

5. Data Analysis:

  • The dose ratio is calculated from the shift in the EC₅₀ values of the agonist in the absence and presence of the antagonist.
  • This procedure is repeated with several concentrations of Himbacine.
  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of Himbacine. The x-intercept of the linear regression provides the pA₂ value.

Quantitative Data: pA₂ Values of Himbacine

The following table summarizes the pA₂ values for Himbacine in different tissue preparations, highlighting its selectivity for cardiac muscarinic receptors (predominantly M₂).[1]

Tissue Preparation (Guinea-Pig)Agonist UsedpA₂ Value of Himbacine
Atria (Rate and Force)Carbachol8.2
IleumCarbachol7.2
TracheaCarbachol~7.2

These results demonstrate that Himbacine is approximately 10-fold more potent in antagonizing muscarinic receptors in the atria compared to those in smooth muscle, indicating its cardioselectivity.[1]

Visualizations

Himbacine Structure and Experimental Workflow

Himbacine_Workflow cluster_structure Himbacine Structure cluster_workflow Isolation and Characterization Workflow Himbacine C₂₂H₃₅NO₂ GB_Bark Galbulimima baccata Bark Extraction Methanolic Extraction GB_Bark->Extraction AcidBase Acid-Base Partitioning Extraction->AcidBase Chromatography Alumina Column Chromatography AcidBase->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure_Himbacine Pure Himbacine Crystallization->Pure_Himbacine Structure_Elucidation Structure Elucidation (Degradation, Spectroscopy) Pure_Himbacine->Structure_Elucidation Biological_Assay Biological Assays (Schild Analysis) Pure_Himbacine->Biological_Assay

Caption: Workflow for the isolation and characterization of Himbacine.

Muscarinic M₂ Receptor Signaling Pathway (Antagonized by Himbacine)

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonist Pharmacological Intervention M2R M₂ Receptor G_protein Gᵢ Protein (α, βγ) M2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC αᵢ inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Decreased Cellular Response (e.g., reduced heart rate) PKA->Cellular_Response leads to Himbacine Himbacine Himbacine->M2R blocks Acetylcholine Acetylcholine (Agonist) Acetylcholine->M2R binds to

References

Himbosine Biological Activity Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific biological activity of the alkaloid Himbosine is limited in publicly accessible scientific literature. However, extensive research is available for Himbacine , a closely related alkaloid isolated from the same source, the Australian magnolia Galbulimima belgraveana. Himbacine is a well-characterized potent antagonist of muscarinic acetylcholine receptors. This guide will focus on the biological activity screening of Himbacine as a proxy, providing the in-depth technical details and data presentation requested. The methodologies and pathways described are central to the pharmacological investigation of muscarinic receptor antagonists like Himbacine and would be directly applicable to the future study of this compound.

Executive Summary

Himbacine is a natural alkaloid recognized for its potent and selective antagonist activity against M2 muscarinic acetylcholine receptors.[1][2][3] This property has made it a significant lead compound in pharmacological research.[3] Its primary mechanism of action involves competitive inhibition of acetylcholine binding at M2 receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in cardiac function and central nervous system activities.[4] This guide provides a summary of its quantitative biological activity, detailed protocols for key screening assays, and visual representations of its mechanism and experimental workflows.

Quantitative Biological Activity of Himbacine

The primary biological activity of Himbacine is its antagonism of muscarinic receptors, with a notable selectivity for the M2 and M4 subtypes over M1, M3, and M5. The affinity and potency have been quantified across various studies using different assay formats.

Target ReceptorLigand/Assay TypeTest SystemValue TypeQuantitative Value (nM)Reference
Muscarinic M2 Radioligand Binding ([³H]AF-DX 116)Rat Cerebral Cortex2.30
Muscarinic M2 Radioligand Binding ([³H]QNB)Rat Cardiac MembranesKi9.06
Muscarinic M2 Radioligand BindingCloned Human (hM2)Kd4
Muscarinic M4 Radioligand BindingCloned Human (hM4)Kd7
Muscarinic M1 Radioligand BindingCloned Human (hM1)Kd83
Muscarinic M3 Radioligand BindingCloned Human (hM3)Kd59
Muscarinic M5 Radioligand BindingCloned Human (hM5)Kd296
Muscarinic M4 Functional Assay (cAMP Inhibition)Rat StriatumKd4.4
Muscarinic (General) Functional Assay (Schild Analysis)Guinea-Pig Atria (Cardiac M2)pA₂ = 8.2(equivalent to ~6.3 nM Ki)
Muscarinic (General) Functional Assay (Schild Analysis)Guinea-Pig Ileum/TracheapA₂ ≈ 7.2(equivalent to ~63 nM Ki)

Note: Kн denotes high-affinity binding constant; Ki denotes inhibition constant; Kd denotes dissociation constant; pA₂ is a logarithmic measure of antagonist potency. Lower nM values indicate higher affinity/potency.

Signaling Pathway

Himbacine acts as an antagonist at the M2 muscarinic acetylcholine receptor. This receptor is canonically coupled to an inhibitory G-protein (Gαi). When an agonist (like acetylcholine) binds, it activates the Gαi pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channels via the Gβγ subunits. As a competitive antagonist, Himbacine blocks this activation by preventing the agonist from binding to the receptor.

M2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G-Protein cluster_extracellular cluster_intracellular M2R M2 Receptor Gai Gαi M2R->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gai->AC Inhibits Gbg Gβγ Response Cellular Response (e.g., K+ channel opening, decreased heart rate) Gbg->Response ACh Acetylcholine (Agonist) ACh->M2R Binds & Activates Himbacine Himbacine (Antagonist) Himbacine->M2R Binds & Blocks ATP ATP ATP->AC cAMP->Response Leads to

Caption: Antagonistic action of Himbacine on the M2 muscarinic receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key assays used to characterize compounds like Himbacine.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (Himbacine) for a receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Himbacine at muscarinic receptor subtypes.

Materials:

  • Receptor Source: Membranes prepared from cells (e.g., CHO-K1) stably expressing a specific human muscarinic receptor subtype (M1-M5), or tissue homogenates (e.g., rat heart, cerebral cortex).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS) or another suitable muscarinic radioligand.

  • Test Compound: Himbacine, serially diluted.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

  • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl.

  • Equipment: 96-well filter plates (e.g., GF/C), vacuum manifold, scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in a lysis buffer and pellet the membranes via centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine:

    • 150 µL of membrane preparation (containing 10-100 µg protein).

    • 50 µL of test compound (Himbacine) at various concentrations or buffer for total binding.

    • 50 µL of radioligand at a fixed concentration (typically near its Kd).

    • For non-specific binding wells, add 50 µL of the non-specific control instead of the test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the filter plate. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the Ki value from the IC50 (concentration of Himbacine that displaces 50% of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Receptor Membranes A1 Combine Membranes, Himbacine, & Radioligand in 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Himbacine P2->A1 P3 Prepare Radioligand ([³H]NMS) Solution P3->A1 A2 Incubate at 30°C for 60-90 min A1->A2 A3 Filter & Wash to Separate Bound from Free Ligand A2->A3 A4 Dry Filter Plate A3->A4 D1 Add Scintillation Cocktail A4->D1 D2 Count Radioactivity (CPM) D1->D2 D3 Calculate IC50 and Ki (Cheng-Prusoff) D2->D3

Caption: General workflow for a radioligand competition binding assay.
[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation—the binding of GTP to the G-protein. It can distinguish between agonists, antagonists, and inverse agonists. For an antagonist like Himbacine, it is used to measure its ability to block agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the functional potency (pKb or Ki) of Himbacine by measuring its inhibition of agonist-stimulated G-protein activation.

Materials:

  • Receptor Source: Membranes from cells expressing the M2 receptor.

  • Agonist: Acetylcholine or Carbachol.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and GDP (to keep basal binding low).

  • Test Compound: Himbacine, serially diluted.

  • Equipment: 96-well filter plates, vacuum manifold, scintillation counter.

Procedure:

  • Membrane and Reagent Preparation: Prepare receptor membranes as described in 4.1. Prepare solutions of the agonist, Himbacine, and [³⁵S]GTPγS in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Membrane preparation.

    • Himbacine at various concentrations (or buffer).

    • A fixed concentration of agonist (e.g., its EC80) to stimulate the receptor.

  • Pre-incubation: Incubate the plate for 15-30 minutes to allow the antagonist to equilibrate with the receptors.

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Termination and Harvesting: Stop the reaction by rapid vacuum filtration through a filter plate and wash with ice-cold buffer.

  • Quantification: Dry the filter plate, add scintillation fluid, and count CPM.

  • Data Analysis: The data is analyzed using dose-ratio analysis (Schild regression) to determine the antagonist's affinity constant (pKb). This involves measuring the rightward shift in the agonist's dose-response curve caused by different concentrations of Himbacine.

GTPgS_Assay_Workflow cluster_setup Assay Setup cluster_reaction Functional Reaction cluster_quant Quantification & Analysis S1 Add Membranes, Agonist, & Himbacine to Plate S2 Pre-incubate to Allow Antagonist Binding S1->S2 R1 Add [³⁵S]GTPγS to Initiate Reaction S2->R1 R2 Incubate at 30°C R1->R2 Q1 Filter, Wash, & Dry Plate R2->Q1 Q2 Count [³⁵S] Radioactivity Q1->Q2 Q3 Perform Schild Analysis to Determine pKb Q2->Q3

Caption: Workflow for a [³⁵S]GTPγS functional antagonist assay.

Conclusion

While this compound remains an understudied alkaloid, the extensive data available for its structural analog, Himbacine, provides a robust framework for its potential biological activity screening. Himbacine is a potent and selective M2/M4 muscarinic receptor antagonist. Its biological activity is primarily characterized using radioligand binding assays to determine affinity (Ki) and functional assays, such as [³⁵S]GTPγS binding, to determine potency (pKb) and mechanism of action. The protocols and pathways detailed in this guide represent the standard methodologies that would be employed to elucidate the pharmacological profile of this compound, should it become a focus of future research.

References

The Identification of Himbosine Derivatives and Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbosine and its analogues, particularly himbacine, represent a class of structurally complex alkaloids isolated from the bark of Australian magnolia trees of the Galbulimima genus. These compounds have garnered significant interest in the field of drug discovery due to their potent and selective activity as muscarinic acetylcholine receptor (M2) antagonists. This technical guide provides a comprehensive overview of the identification, synthesis, and biological evaluation of this compound derivatives and analogues. It includes a summary of their biological activity, detailed experimental methodologies for their isolation and characterization, and an exploration of their mechanism of action through the M2 receptor signaling pathway.

Introduction

This compound is a piperidine alkaloid first isolated from the bark of the Australian magnolia, Galbulimima belgraveana.[1][2] Its close analogue, himbacine, also found in Galbulimima species, has been more extensively studied and serves as a key pharmacological tool and a lead compound in drug development.[3][4] The primary biological activity of these compounds is their potent and selective antagonism of the M2 muscarinic acetylcholine receptor, a G protein-coupled receptor predominantly found in the heart and lungs.[5] This activity has made them promising candidates for research into conditions such as Alzheimer's disease and bradycardia. Furthermore, synthetic analogues of himbacine have led to the development of novel therapeutic agents, such as Vorapaxar, a thrombin receptor antagonist.

This guide will detail the structure-activity relationships of himbacine analogues, provide protocols for their isolation and synthesis, and describe the analytical techniques used for their characterization.

Biological Activity of Himbacine and its Analogues

The biological activity of himbacine and its derivatives is primarily centered on their antagonism of muscarinic acetylcholine receptors, with a notable selectivity for the M2 subtype. The affinity and functional antagonism have been quantified in various studies, and the key data are summarized in the tables below.

Muscarinic Receptor Binding Affinities

The binding affinity of himbacine and its analogues to different muscarinic receptor subtypes is typically determined through radioligand binding assays. The dissociation constant (Kd) or the inhibition constant (Ki) is used to quantify this affinity, with lower values indicating higher affinity.

CompoundReceptor SubtypeKd or Ki (nM)Tissue/Cell LineReference
HimbacineM24Cloned human M2 (hM2) in CHO cells
HimbacineM47Cloned human M4 (hM4) in CHO cells
HimbacineM359Cloned human M3 (hM3) in CHO cells
HimbacineM183Cloned human M1 (hM1) in CHO cells
HimbacineM5296Cloned human M5 (hM5) in CHO cells
HimbacineM2 (high affinity)2.94Rat cerebral cortex
HimbacineM2 (low affinity)71.2Rat cerebral cortex
HimbacineCardiac Receptors9.06Rat cardiac membranes
HimbacineIleal Receptors12.4Rat ileal membranes
3-demethylhimbacineM2More potent than himbacineNot specified
Functional Antagonism

The functional antagonism of himbacine is often assessed by measuring its ability to inhibit the physiological response to a muscarinic agonist, such as carbachol. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.

AntagonistPreparationAgonistpA2 ValueReference
HimbacineGuinea-pig atria (force)Carbachol8.33
HimbacineGuinea-pig atria (rate)Carbachol8.42
HimbacineRat stomach fundusCarbachol7.29
HimbacineGuinea-pig atriaAcetylcholine/Carbachol8.2
HimbacineGuinea-pig ileumAcetylcholine/Carbachol~7.2
HimbacineGuinea-pig tracheaAcetylcholine/Carbachol~7.2
HimbacineRat uterusAcetylcholine/Carbachol~7.2
Thrombin Receptor Antagonism of Himbacine Analogues

A notable outcome of synthetic modifications to the himbacine scaffold was the discovery of potent thrombin receptor (PAR-1) antagonists.

CompoundActivityIC50 (nM)AssayReference
Analogue 40Thrombin receptor antagonist7.6In vitro

Experimental Protocols

Isolation of this compound and Himbacine from Galbulimima Bark

The following is a generalized protocol for the extraction and isolation of alkaloids from the bark of Galbulimima belgraveana or Galbulimima baccata. The specific yields and purity will vary depending on the plant material and extraction conditions.

Protocol: Alkaloid Extraction and Isolation

  • Sample Preparation: Shade-dry the bark of G. belgraveana or G. baccata and mill it into a fine powder.

  • Initial Extraction:

    • Macerate the powdered bark with methanol at room temperature for 24-48 hours. Repeat the extraction three times with fresh solvent.

    • Combine the methanol extracts and concentrate under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% aqueous solution of tartaric acid.

    • Extract the acidic solution with ethyl acetate to remove neutral and weakly basic compounds. Discard the organic layer.

    • Make the aqueous layer alkaline (pH 9-10) by the addition of ammonium hydroxide.

    • Extract the alkaline solution with ethyl acetate or chloroform. This organic layer will contain the basic alkaloids, including this compound and himbacine.

  • Purification:

    • Concentrate the organic extract containing the alkaloids.

    • Subject the concentrated extract to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing compounds with similar Rf values to this compound and himbacine standards.

  • Final Purification:

    • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column to isolate pure this compound and himbacine.

Synthesis of the Himbacine Core via Diels-Alder Reaction

The total synthesis of himbacine has been achieved through various strategies, with a key step often being an intramolecular Diels-Alder reaction to construct the tricyclic core. The following is a representative workflow for this key reaction.

Workflow: Diels-Alder Cycloaddition for Himbacine Core Synthesis

Diels_Alder_Workflow start Synthesis of Diels-Alder Precursor da_reaction Intramolecular Diels-Alder Reaction start->da_reaction Heat or Lewis Acid workup Reductive Workup da_reaction->workup product Tricyclic Himbacine Precursor workup->product further_steps Further Synthetic Modifications product->further_steps himbacine (+)-Himbacine further_steps->himbacine

Caption: Workflow for the synthesis of the himbacine core.

General Protocol for Diels-Alder Reaction:

  • Preparation of the Dienophile and Diene: Synthesize a linear precursor containing both a diene and a dienophile moiety, appropriately substituted to lead to the himbacine scaffold.

  • Cycloaddition:

    • Dissolve the precursor in a high-boiling point solvent such as xylene.

    • Heat the solution to reflux to induce the intramolecular Diels-Alder reaction. The reaction progress can be monitored by TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting tricyclic product by column chromatography on silica gel.

Analytical Characterization

The structural elucidation of this compound, himbacine, and their analogues relies on a combination of spectroscopic and spectrometric techniques.

Protocol: Structure Elucidation

  • Mass Spectrometry (MS):

    • Obtain high-resolution mass spectra (HRMS) using techniques like electrospray ionization (ESI) to determine the exact molecular weight and elemental composition.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can help in identifying the core structure and substituents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1H NMR spectra to determine the number and chemical environment of protons.

    • Acquire 13C NMR spectra to determine the number and types of carbon atoms.

    • Use 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton attachments, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range carbon-proton correlations, which are crucial for assembling the molecular structure.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method for the separation and quantification of this compound and its analogues. A typical method would involve a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of formic acid or ammonium formate.

    • Couple the HPLC system to a mass spectrometer (LC-MS) for simultaneous separation and identification of compounds in a mixture.

Mechanism of Action: M2 Muscarinic Receptor Signaling

Himbacine acts as a competitive antagonist at M2 muscarinic receptors. These receptors are G protein-coupled receptors that, upon binding to their endogenous ligand acetylcholine, initiate a signaling cascade that leads to various physiological effects, particularly in the heart.

When himbacine or its analogues bind to the M2 receptor, they prevent acetylcholine from binding and initiating this signaling cascade. The primary signaling pathway of the M2 receptor is through the inhibitory G protein, Gi.

Signaling Pathway of M2 Muscarinic Receptor Antagonism

M2_Signaling cluster_membrane Cell Membrane M2R M2 Receptor Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase ATP ATP AC->ATP cAMP cAMP Gi->AC Inhibits ACh Acetylcholine ACh->M2R Activates This compound This compound / Analogue This compound->M2R Blocks ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Heart Rate Reduced Contractility PKA->CellularResponse Leads to

References

The In Vivo Hypotensive Effects of Himbosine: A Technical Guide Based on its Analogue, Yohimbine

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides an in-depth overview of the in vivo cardiovascular effects of Yohimbine, a potent α2-adrenergic antagonist, to serve as a reference for the study of its analogue, Himbosine. The document is intended for researchers, scientists, and drug development professionals. It summarizes quantitative data from preclinical and clinical studies, details experimental methodologies, and visualizes key signaling pathways and experimental workflows. The complex, dose-dependent effects of Yohimbine on blood pressure are highlighted, which include both pressor and depressor responses contingent on the experimental conditions and species.

Quantitative Data on In Vivo Cardiovascular Effects of Yohimbine

The cardiovascular effects of Yohimbine are multifaceted and dose-dependent. The following table summarizes key quantitative findings from in vivo studies in various species.

SpeciesDoseRoute of AdministrationKey Cardiovascular EffectsReference
Anesthetized Dogs0.1 mg/kgIntravenous (i.v.)Increased systolic blood pressure, heart rate, and cardiac performance.[1]
Anesthetized Dogs1 mg/kgIntravenous (i.v.)Hypotensive effect (opposite to lower dose).[1]
Anesthetized Dogs0.05 mg/kgIntravenous (i.v.)Delayed the fall in blood pressure elicited by head-up tilting in a model of orthostatic hypotension.[2]
Conscious Dogs0.2 mg/kgIntravenous (i.v.)Stimulated colonic motility, an effect mediated by the vagus nerve.[3]
Conscious, Normotensive Rats10-500 µgIntravenous (i.v.) infusionDecreased blood pressure.[4]
Conscious, Normotensive Rats20 µgIntraventricularIncreased blood pressure and heart rate.
Healthy Human Volunteers0.016-0.125 mg/kgIntravenous (i.v.)Dose-related increase in systolic, diastolic, and mean arterial blood pressure. No significant change in heart rate.
Healthy & Hypertensive Humans10 mgOralSignificant increase in diastolic blood pressure in hypertensive patients only. Significant increase in plasma norepinephrine in both groups.

Experimental Protocols

A thorough understanding of the experimental conditions is crucial for interpreting the variable effects of Yohimbine. Below are detailed methodologies for key in vivo experiments.

In Vivo Cardiovascular Studies in Anesthetized Dogs

This protocol is a composite based on methodologies described in the literature for studying the hemodynamic effects of intravenously administered Yohimbine.

3.1.1 Animal Preparation and Anesthesia:

  • Male or female mongrel dogs are fasted overnight with free access to water.

  • Anesthesia is induced and maintained, for example, with chloralose.

  • The animal is intubated and ventilated with room air to maintain normal blood gas levels.

  • Body temperature is monitored and maintained using a heating pad.

3.1.2 Surgical Procedures and Monitoring:

  • The femoral artery is catheterized for direct measurement of arterial blood pressure using a pressure transducer.

  • The femoral vein is catheterized for intravenous drug administration.

  • A catheter may be placed in the left ventricle via the carotid artery for measuring cardiac performance parameters like dP/dt.

  • Heart rate is derived from the arterial pressure waveform or an electrocardiogram (ECG).

  • For central administration studies, the animal is placed in a stereotaxic frame for intracisternal or intraventricular cannulation.

3.1.3 Drug Administration:

  • Yohimbine hydrochloride is dissolved in sterile saline.

  • The solution is administered as a bolus injection or a continuous infusion through the venous catheter.

  • For central effects, Yohimbine is administered via the intracisternal or intraventricular cannula.

3.1.4 Data Acquisition and Analysis:

  • Hemodynamic parameters (blood pressure, heart rate, etc.) are continuously recorded using a polygraph or a digital data acquisition system.

  • Baseline measurements are taken before drug administration.

  • Post-administration measurements are recorded at specified time intervals to determine the onset, peak, and duration of the drug's effects.

  • Statistical analysis is performed to compare pre- and post-drug values.

Studies in Human Volunteers

This protocol outlines a typical design for investigating the effects of Yohimbine on blood pressure and plasma catecholamines in human subjects.

3.2.1 Subject Recruitment and Preparation:

  • Healthy, normotensive volunteers and/or hypertensive patients are recruited.

  • Informed consent is obtained, and the study is approved by an institutional review board.

  • Subjects are often admitted to a clinical research center, kept supine, and fasted overnight.

3.2.2 Study Design:

  • A randomized, double-blind, placebo-controlled crossover design is frequently employed.

  • An intravenous line is placed for blood sampling and drug administration.

  • Arterial pressure is monitored continuously via an intra-arterial line or non-invasively using methods like servoplethysmomanometry.

3.2.3 Drug Administration and Blood Sampling:

  • Yohimbine is administered orally or as a controlled intravenous infusion.

  • Blood samples are collected at baseline and at various time points after drug administration for the determination of plasma catecholamine levels.

3.2.4 Measurement of Plasma Catecholamines:

  • Blood samples are collected in chilled tubes containing EDTA and glutathione to prevent catecholamine degradation.

  • Plasma is separated by centrifugation at low temperatures.

  • Plasma catecholamines (norepinephrine, epinephrine, and dopamine) are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Yohimbine's Cardiovascular Effects

The primary mechanism of action of Yohimbine is the competitive blockade of α2-adrenergic receptors. These receptors are located both presynaptically on sympathetic nerve terminals and postsynaptically on vascular smooth muscle cells.

Yohimbine_Mechanism cluster_presynaptic Presynaptic Sympathetic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Effector Cell (e.g., Vascular Smooth Muscle) NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release Action Potential Alpha2_Receptor α2-Adrenergic Receptor NE_Release->Alpha2_Receptor NE binds to autoreceptor Increased_NE Increased Synaptic NE NE_Release->Increased_NE Alpha2_Receptor->NE_Release Inhibits further NE release (-) Yohimbine Yohimbine Yohimbine->Alpha2_Receptor Blocks Alpha1_Receptor α1-Adrenergic Receptor Increased_NE->Alpha1_Receptor Binds Beta1_Receptor β1-Adrenergic Receptor (Heart) Increased_NE->Beta1_Receptor Binds Vasoconstriction Vasoconstriction (Increased Blood Pressure) Alpha1_Receptor->Vasoconstriction Increased_HR_Contractility Increased Heart Rate & Contractility Beta1_Receptor->Increased_HR_Contractility

Caption: Mechanism of Yohimbine as an α2-adrenergic antagonist.

Experimental Workflow for In Vivo Cardiovascular Studies

The following diagram illustrates a typical workflow for conducting in vivo studies to assess the cardiovascular effects of a compound like Yohimbine.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Prep Animal Preparation (Fasting, Acclimatization) Anesthesia_Induction Anesthesia Induction (e.g., Chloralose) Animal_Prep->Anesthesia_Induction Surgical_Instrumentation Surgical Instrumentation (Catheter Placement for BP, HR, Drug Admin) Anesthesia_Induction->Surgical_Instrumentation Baseline_Recording Baseline Hemodynamic Recording (30-60 minutes) Surgical_Instrumentation->Baseline_Recording Drug_Administration Drug Administration (Yohimbine i.v. bolus or infusion) Baseline_Recording->Drug_Administration Post_Drug_Monitoring Continuous Post-Administration Monitoring Drug_Administration->Post_Drug_Monitoring Data_Acquisition Data Acquisition & Processing (Digital Conversion, Filtering) Post_Drug_Monitoring->Data_Acquisition Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Acquisition->Statistical_Analysis Interpretation Interpretation of Results & Conclusion Statistical_Analysis->Interpretation

Caption: A typical experimental workflow for in vivo cardiovascular studies.

Conclusion

The in vivo cardiovascular effects of Yohimbine are complex, demonstrating a dose- and species-dependent modulation of blood pressure and heart rate, primarily through its antagonism of α2-adrenergic receptors. This leads to an increase in sympathetic outflow, which can result in either pressor or depressor responses depending on the interplay between central and peripheral actions and the underlying physiological state of the subject. The detailed protocols and pathways provided in this guide offer a robust framework for researchers investigating the cardiovascular pharmacology of this compound and other related α2-adrenergic antagonists. Future research should focus on directly characterizing the in vivo effects of this compound to determine its unique pharmacological profile.

References

An In-depth Technical Guide to the Isolation of Himbosine from Himantandra baccata Bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himbosine is a complex alkaloid found within the bark of the Australian rainforest tree Himantandra baccata, also known as Galbulimima baccata.[1] This guide provides a comprehensive overview of the methodologies for its isolation, drawing from established principles of natural product chemistry. The alkaloids of Himantandra baccata have been a subject of chemical investigation for decades, with over 40 distinct compounds identified from this species.[2][3][4] this compound, a notable member of this family, presents a unique structural scaffold that is of interest to medicinal chemists and pharmacologists.

This document outlines a general protocol for the extraction and purification of this compound, based on reported methods for the isolation of alkaloids from Himantandra baccata. It is important to note that the total alkaloid content and the relative abundance of individual alkaloids in the bark can show significant variability.[5] Therefore, the described procedures should be regarded as a foundational approach, which may require optimization based on the specific plant material. Information regarding the biological activities and associated signaling pathways of this compound is not extensively available in publicly accessible literature.

Physicochemical Properties of this compound

A summary of the known physicochemical data for this compound is presented below. This information is crucial for its characterization and for the development of analytical methods.

PropertyValueSource
CAS Number 15448-14-3
Molecular Formula C35H41NO10
Molecular Weight 635.70 g/mol
Appearance Solid
Melting Point Data not available
Solubility Data not available

Experimental Protocols

The following sections detail a generalized multi-step protocol for the isolation of this compound from the bark of Himantandra baccata. This protocol is based on established methods for the extraction and purification of alkaloids from this plant species.

Preparation of Plant Material

The bark of Himantandra baccata should be shade-dried to reduce moisture content and then milled to a coarse powder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

A classic acid-base extraction method is employed to separate the basic alkaloids from other plant constituents.

Materials and Reagents:

  • Milled Himantandra baccata bark

  • Methanol (MeOH)

  • 5% Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Chloroform

  • 4% Hydrochloric acid (HCl)

  • Ammonia solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

Procedure:

  • Macerate the milled bark with methanol at room temperature. The process should be repeated multiple times to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Suspend the crude residue in a 5% aqueous solution of sodium hydroxide.

  • Extract the alkaline suspension with an organic solvent such as diethyl ether or chloroform. This will draw the basic alkaloids into the organic phase, leaving acidic and neutral compounds in the aqueous phase. Repeat the extraction several times to ensure complete transfer of the alkaloids.

  • Combine the organic extracts and then extract this solution with a 4% aqueous solution of hydrochloric acid. The alkaloids will form hydrochloride salts and move into the aqueous acidic phase.

  • Wash the acidic aqueous extract with diethyl ether to remove any remaining neutral impurities.

  • Basify the acidic extract with ammonia solution to a pH of approximately 10. This will liberate the free base alkaloids.

  • Extract the liberated alkaloids from the basified aqueous solution with chloroform.

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture as a thick brown oil.

Chromatographic Purification of this compound

The crude alkaloid mixture is a complex blend of many structurally related compounds. Column chromatography is a standard technique for the separation of these individual alkaloids.

Materials and Reagents:

  • Crude alkaloid extract

  • Silica gel (for column chromatography)

  • A suitable solvent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonia)

  • Thin Layer Chromatography (TLC) plates

  • Appropriate visualization reagent for TLC (e.g., Dragendorff's reagent)

Procedure:

  • Prepare a silica gel column in a suitable non-polar solvent.

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a solvent gradient of increasing polarity. A common system for alkaloid separation is a gradient of methanol in dichloromethane, often with a small amount of ammonia to reduce tailing of the basic compounds.

  • Collect fractions of the eluate.

  • Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots using a suitable reagent for alkaloids, such as Dragendorff's reagent.

  • Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain the purified this compound. Further purification by recrystallization or preparative HPLC may be necessary to achieve high purity.

Visualizations

Experimental Workflow

The overall workflow for the isolation of this compound can be visualized as a multi-stage process, from the initial extraction to the final purification.

G cluster_extraction Crude Alkaloid Extraction cluster_purification Purification start Milled Himantandra baccata Bark step1 Methanol Extraction start->step1 step2 Concentration step1->step2 step3 Acid-Base Liquid-Liquid Extraction step2->step3 end_extraction Crude Alkaloid Mixture step3->end_extraction start_purification Crude Alkaloid Mixture step4 Column Chromatography (Silica Gel) start_purification->step4 step5 Fraction Collection and TLC Analysis step4->step5 end_purification Purified this compound step5->end_purification

Caption: General workflow for the isolation of this compound.

Logical Flow of Acid-Base Extraction

The acid-base extraction process relies on the differential solubility of the alkaloids in acidic and basic solutions.

G start Crude Methanolic Extract step1 Add NaOH (aq) and Organic Solvent start->step1 step2_org Organic Phase (Alkaloids as Free Base) step1->step2_org step2_aq Aqueous Phase (Acidic/Neutral Impurities) step1->step2_aq step3 Extract Organic Phase with HCl (aq) step2_org->step3 step4_aq Aqueous Phase (Alkaloid Salts) step3->step4_aq step4_org Organic Phase (Neutral Impurities) step3->step4_org step5 Add NH3 to Aqueous Phase step4_aq->step5 step6 Extract with Organic Solvent step5->step6 final_org Organic Phase (Purified Alkaloids) step6->final_org final_aq Aqueous Phase (Salts) step6->final_aq

Caption: Logic of the acid-base extraction for alkaloid enrichment.

References

Physical and chemical properties of Himbosine alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbosine is a naturally occurring alkaloid isolated from the bark of the Australian magnolia, Himantandra baccata (also known as Galbulimima baccata). This document provides a detailed overview of the known physical and chemical properties of this compound, compiled from available scientific literature. It includes a summary of its molecular characteristics and the foundational methods for its extraction from its natural source. This guide is intended to serve as a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Initial characterization of this compound has established its fundamental molecular properties. While comprehensive data remains limited in publicly accessible literature, the foundational information is summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₅H₄₁NO₁₀[1]
Molecular Weight 635.70 g/mol [1]
Melting Point Data not available
Solubility Data not available
Appearance Data not available

Spectral Data

Experimental Protocols

Isolation of this compound from Himantandra baccata

The foundational method for the isolation of this compound and other alkaloids from the bark of Himantandra baccata was first described in 1956. While the original publication lacks the granular detail of modern experimental sections, the general workflow can be reconstructed as a standard acid-base extraction protocol for alkaloids.

General Alkaloid Extraction Workflow

Alkaloid_Extraction Start Dried and Milled Himantandra baccata Bark Solvent_Extraction Maceration/Percolation with a suitable solvent (e.g., Methanol/Ethanol) Start->Solvent_Extraction Filtration Filtration to separate the crude extract from the plant material Solvent_Extraction->Filtration Concentration Concentration of the extract under reduced pressure Filtration->Concentration Acid_Wash Acid-Base Partition: Dissolve residue in acidic water and extract with an organic solvent to remove neutral compounds Concentration->Acid_Wash Basification Basification of the aqueous layer with a base (e.g., NH4OH) to precipitate crude alkaloids Acid_Wash->Basification Final_Extraction Extraction of the alkaloid precipitate with an organic solvent (e.g., Chloroform) Basification->Final_Extraction Purification Purification by Chromatography (e.g., Column Chromatography) Final_Extraction->Purification End Isolated this compound Purification->End

Caption: Generalized workflow for the isolation of alkaloids from plant material.

Methodology Details:

  • Extraction: The dried and powdered bark of Himantandra baccata is subjected to extraction with a polar solvent like methanol or ethanol to isolate the crude mixture of alkaloids and other secondary metabolites.

  • Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous layer and an immiscible organic solvent. The basic alkaloids are protonated and dissolve in the aqueous acid, while neutral and acidic compounds are removed in the organic layer.

  • Liberation and Extraction of Free Base: The acidic aqueous layer is then basified, typically with ammonia, to deprotonate the alkaloids, causing them to precipitate. The free alkaloid bases are then extracted into an organic solvent such as chloroform or dichloromethane.

  • Purification: The resulting crude alkaloid mixture is then subjected to chromatographic techniques, such as column chromatography over silica gel or alumina, to separate the individual alkaloids, including this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activities or the mechanism of action of this compound. Pharmacological screening of this specific alkaloid has not been reported in the accessible scientific literature. The broader class of Galbulimima alkaloids, to which this compound belongs, has been noted for its diverse and potent biological effects, including psychotropic properties, which suggests that this compound could be a candidate for biological activity screening.

Logical Workflow for Investigating Biological Activity

Bioactivity_Screening This compound Pure this compound Alkaloid Primary_Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial, Receptor Binding Assays) This compound->Primary_Screening Hit_Identification Hit Identification (Active in Primary Screen?) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Yes Inactive Inactive Hit_Identification->Inactive No Mechanism_of_Action Mechanism of Action Studies (e.g., Target Identification, Signaling Pathway Analysis) Secondary_Screening->Mechanism_of_Action Lead_Compound Potential Lead Compound for Drug Development Mechanism_of_Action->Lead_Compound

Caption: A logical workflow for the pharmacological evaluation of a novel natural product like this compound.

Conclusion and Future Directions

This compound is a structurally interesting alkaloid from a plant with a rich history in traditional medicine. The foundational knowledge of its molecular formula and a general isolation strategy exists. However, a significant gap remains in the comprehensive characterization of its physical, chemical, and biological properties. Future research should focus on re-isolating this compound to perform modern spectroscopic analysis (NMR, HRMS, X-ray crystallography) to unequivocally confirm its structure. Subsequently, a broad pharmacological screening is warranted to uncover its potential therapeutic applications and to elucidate its mechanism of action and any involved signaling pathways. Such studies would be invaluable for the fields of natural product chemistry and drug discovery.

References

Himbacine: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Himbacine is a potent alkaloid, originally isolated from the bark of Australian magnolia species, that has garnered significant scientific interest for its high-affinity antagonism of muscarinic acetylcholine receptors, particularly the M2 subtype. This specificity has positioned himbacine as a valuable pharmacological tool and a lead compound in the investigation of therapeutic agents for a range of conditions, most notably Alzheimer's disease. Furthermore, the himbacine scaffold has proven to be a fertile ground for synthetic modification, leading to the development of novel compounds with different therapeutic targets, such as the FDA-approved antiplatelet agent Vorapaxar, a protease-activated receptor-1 (PAR-1) antagonist. This document provides a comprehensive technical overview of himbacine's pharmacological properties, therapeutic applications, and the experimental methodologies used in its evaluation.

Core Pharmacological Profile: Muscarinic Receptor Antagonism

Himbacine's primary mechanism of action is its competitive antagonism of muscarinic acetylcholine receptors (mAChRs). It exhibits a notable selectivity for the M2 receptor subtype, which is predominantly found in the heart and presynaptically on neurons in the central nervous system.

Quantitative Binding Affinity Data

The binding affinity of himbacine and its analogs for various receptor subtypes has been quantified in numerous studies. The following tables summarize the key quantitative data, including inhibition constants (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50).

Table 1: Himbacine Binding Affinity for Muscarinic Receptor Subtypes

Receptor SubtypeLigandTissue/Cell LineKd / Ki (nM)Reference
M1HimbacineCloned Human (CHO cells)83[1]
M2HimbacineCloned Human (CHO cells)4[1]
M2HimbacineRat Heart6.9[1]
M2HimbacineRat Brain Stem4.6[1]
M2HimbacineRat Cerebral Cortex (High Affinity Site)2.94[2]
M3HimbacineCloned Human (CHO cells)59
M4HimbacineCloned Human (CHO cells)7
M5HimbacineCloned Human (CHO cells)296
Cardiac ReceptorsHimbacineRat Heart9.06
Ileal ReceptorsHimbacineRat Ileum12.4

Table 2: Functional Antagonism and Selectivity of Himbacine

AssayTissue/Cell LineMeasured EffectKd / pA2Reference
Oxotremorine-M-mediated cAMP inhibitionRat Striatum (M4 receptors)Reversal of inhibition4.4 nM
Oxotremorine-M-mediated inhibition of ACh releaseHippocampal Tissue (M2/M4)Reversal of inhibition8.6 nM
Phosphoinositide turnoverCortical Postsynaptic Receptors (M1/M3)Inhibition~180 nM (21-fold less potent)
Antagonism of Acetylcholine/CarbacholGuinea-Pig AtriaCompetitive Antagonism8.2 (pA2)
Antagonism of Acetylcholine/CarbacholGuinea-Pig Smooth Muscle (Ileum, Trachea)Competitive Antagonism~7.2 (pA2)

Table 3: Activity of Himbacine-Derived PAR-1 Antagonists

CompoundTargetAssayIC50 (nM)Reference
Compound 40 (Himbacine Analog)PAR-1Platelet Aggregation Inhibition7.6
Vorapaxar (SCH 530348)PAR-1Thrombin Receptor AntagonismPotent (specific value not stated)

Potential Therapeutic Applications

Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine is a key contributor to the cognitive decline observed in patients. M2 receptors act as autoreceptors on presynaptic cholinergic terminals, inhibiting the release of acetylcholine. By blocking these M2 autoreceptors, himbacine can potentially increase the synaptic concentration of acetylcholine, thereby enhancing cholinergic neurotransmission and alleviating cognitive symptoms. Its selectivity for M2 over M1 receptors is advantageous, as M1 receptor activation is crucial for memory formation, and antagonism could be counterproductive.

Antiplatelet Therapy (via Analogs)

The clinical success of Vorapaxar, a himbacine-derived compound, demonstrates the therapeutic utility of the himbacine scaffold beyond muscarinic receptor antagonism. Vorapaxar is a potent and selective antagonist of the protease-activated receptor-1 (PAR-1), the primary receptor for thrombin on human platelets. By inhibiting thrombin-mediated platelet aggregation, Vorapaxar reduces the risk of thrombotic cardiovascular events.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of himbacine and its derivatives are a direct result of their interaction with specific signaling pathways.

Caption: Himbacine as an M2 autoreceptor antagonist.

Vorapaxar_PAR1_Antagonism PAR1 PAR-1 Receptor Platelet_Activation Platelet Activation & Aggregation PAR1->Platelet_Activation Initiates Signal Thrombin Thrombin Thrombin->PAR1 Binds & Cleaves Vorapaxar Vorapaxar (Himbacine Analog) Vorapaxar->PAR1 Thrombosis Thrombosis Platelet_Activation->Thrombosis Leads to

Caption: Mechanism of Vorapaxar as a PAR-1 antagonist.

Key Experimental Protocols

Radioligand Competitive Binding Assay (for Ki Determination)

This protocol outlines a standard procedure for determining the binding affinity of himbacine for muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of himbacine by measuring its ability to compete with a known radioligand for binding to a specific receptor subtype.

Materials:

  • Receptor Source: Membrane preparations from tissues (e.g., rat cerebral cortex, heart) or cell lines (e.g., CHO cells) expressing the desired human muscarinic receptor subtype.

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]N-methylscopolamine or [3H]QNB).

  • Test Compound: Himbacine, dissolved in an appropriate vehicle at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist (e.g., atropine) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-HCl buffer with appropriate ions (e.g., MgCl2) at a physiological pH (e.g., 7.4).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Scintillation Counter: For quantifying the radioactivity bound to the filters.

  • Scintillation Fluid: A cocktail to enable the detection of radioactive decay.

Workflow:

Binding_Assay_Workflow prep 1. Receptor Membrane Preparation Homogenize tissue/cells and isolate membranes via centrifugation. incubate 2. Incubation Combine membranes, radioligand (fixed concentration), and varying concentrations of Himbacine. Incubate to reach equilibrium (e.g., 60 min at 30°C). prep->incubate filter 3. Separation Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. incubate->filter wash 4. Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand. filter->wash count 5. Quantification Place filters in scintillation vials with fluid and count radioactivity using a scintillation counter. wash->count analyze 6. Data Analysis Plot % inhibition vs. Himbacine concentration. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation. count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis:

  • Total binding is measured in the absence of any competing ligand.

  • Non-specific binding (NSB) is determined in the presence of a saturating concentration of an unlabeled antagonist.

  • Specific binding is calculated as Total Binding - NSB.

  • The percentage of specific binding is plotted against the logarithm of the himbacine concentration.

  • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of himbacine that inhibits 50% of specific radioligand binding).

  • The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Animal Models for Alzheimer's Disease Evaluation

To assess the in vivo efficacy of himbacine for Alzheimer's-like cognitive deficits, various animal models can be employed. These models aim to replicate key pathological features of the disease.

Commonly Used Models:

  • Scopolamine-Induced Amnesia Model: Scopolamine is a non-selective muscarinic antagonist that induces transient memory impairment in rodents, mimicking the cholinergic deficit in Alzheimer's disease. Himbacine's ability to reverse these deficits would be evaluated using behavioral tests.

  • Amyloid-β (Aβ) Infusion Model: Direct intracerebroventricular (ICV) injection of aggregated Aβ peptides into the brains of rodents can induce synaptic dysfunction, neuroinflammation, and cognitive deficits, modeling the amyloid cascade hypothesis.

  • Transgenic Mouse Models: Mice engineered to overexpress human genes with mutations linked to familial Alzheimer's disease (e.g., APP, PSEN1) develop age-dependent amyloid plaques and cognitive decline, providing a model for chronic disease progression.

Experimental Protocol Outline (Conceptual):

  • Animal Selection: Choose an appropriate species and strain (e.g., Wistar rats, C57BL/6 mice).

  • Model Induction: Induce Alzheimer's-like pathology using one of the methods described above (e.g., daily scopolamine injections).

  • Drug Administration: Administer himbacine or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a predetermined duration.

  • Behavioral Testing: Assess cognitive function using standardized tests, such as:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-Maze or T-Maze: To assess spatial working memory.

    • Novel Object Recognition: To test recognition memory.

  • Neurochemical/Histological Analysis: Following behavioral testing, brain tissue is collected to measure levels of acetylcholine, analyze plaque deposition (in Aβ models), or assess neuronal viability.

Conclusion and Future Directions

Himbacine is a well-characterized M2-selective muscarinic antagonist with clear therapeutic rationale for the symptomatic treatment of Alzheimer's disease. The successful development of its analog, Vorapaxar, into an FDA-approved anti-thrombotic agent highlights the versatility and value of the himbacine chemical scaffold. Future research should focus on synthesizing new himbacine analogs with improved selectivity and pharmacokinetic profiles for various therapeutic targets. Further preclinical studies in robust animal models of neurodegeneration are warranted to fully elucidate the potential of M2-selective antagonists in treating cognitive disorders. Additionally, exploring the himbacine scaffold for activity at other G-protein coupled receptors could unveil novel therapeutic opportunities.

References

A Comprehensive Technical Review of Alkaloids from Himantandra Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Himantandra, belonging to the family Himantandraceae, is a unique source of structurally complex and biologically active alkaloids. These natural products, often referred to as Galbulimima alkaloids due to the synonymy of the genus with Galbulimima, have garnered significant attention from the scientific community for their diverse pharmacological properties. This technical guide provides an in-depth review of the alkaloids isolated from Himantandra species, with a focus on their chemical structures, isolation, spectroscopic data, and biological activities.

The alkaloids from Himantandra are classified into four main structural classes. These compounds have shown a range of biological effects, including antispasmodic, hypotensive, and psychotropic activities, making them promising candidates for drug discovery and development.[1] Himbacine, a notable alkaloid from this genus, is a potent muscarinic receptor antagonist and has served as a lead compound for the development of therapeutic agents.[2] This guide aims to be a comprehensive resource for researchers by summarizing key quantitative data, detailing experimental methodologies, and visualizing important biological and experimental pathways.

Data Presentation

Table 1: Alkaloids from Himantandra Species and their Biological Activities
AlkaloidClassBiological ActivityQuantitative DataSource Species
HimbacineIaPotent muscarinic receptor antagonistKd = 4 nM (M₂ receptor)Galbulimima belgraveana
HimandrineIIInduces marked and sustained hypotension; reduces heart rate2.5 mg/kg (i.v. in cats)Galbulimima belgraveana
HimandravineIaStrong CNS depression and anticonvulsant activity-Galbulimima belgraveana
HimgalineIIISignificant antispasmodic activity30 µM (in rabbit intestine)Galbulimima belgraveana
HimbadineIIISignificant antispasmodic activity300 nM (in rabbit intestine)Galbulimima belgraveana
GB18IbPotent antagonist of kappa- and mu-opioid receptors; inhibits mouse preening5 mg/kg (oral)Galbulimima sp.
HimgravineIModest hypotension2.5 to 10 mg/kg (in cats)Galbulimima belgraveana
HimbosineIModest hypotension2.5 to 10 mg/kg (in cats)Galbulimima belgraveana
Table 2: Spectroscopic Data for Selected Himantandra Alkaloids
AlkaloidMolecular FormulaMass Spectrometry (HREIMS) [M+H]⁺Infrared (IR) νₘₐₓ (cm⁻¹)Key ¹H NMR Data (δ ppm)Key ¹³C NMR Data (δ ppm)
GB14C₂₂H₃₃NO₅416.24381740, 1692 (ester C=O)--
GB21C₂₁H₃₁NO₂-1695 (lactone C=O)6.75 (t, J=3.7 Hz), 1.01 (s)169.5 (C=O), 143.4, 131.4 (C=C)
GB24C₂₂H₂₉NO₄--3.85 (s)196.2 (C=O), 173.4 (ester C=O), 168.4, 121.3 (C=C)

Experimental Protocols

General Protocol for Alkaloid Isolation from Himantandra Bark[3]

This protocol outlines a typical acid-base extraction method for the isolation of alkaloids from the bark of Himantandra species.

  • Extraction: The shade-dried and milled bark (10 kg) is exhaustively extracted with cold methanol (3 x 20 L). The combined methanol extracts are filtered and concentrated under reduced pressure to yield the crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an aqueous 5% NaOH solution (3 L) and extracted with diethyl ether (3 x 3 L). The aqueous alkaline layer is discarded.

    • The combined ether layers are then extracted with an aqueous 4% HCl solution (3 x 3 L).

    • The acidic aqueous layer, containing the protonated alkaloids, is collected.

    • This solution is then basified to a pH of 9-10 with 25% NH₄OH.

  • Final Extraction: The basified aqueous solution is extracted with chloroform or dichloromethane. The organic layer is washed with distilled water until a neutral pH is achieved, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude alkaloid mixture.

  • Purification: The crude alkaloid mixture is subjected to further purification using chromatographic techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC) to isolate individual alkaloids.[3][4]

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Himantandra alkaloids for muscarinic receptors.

  • Membrane Preparation: Membranes from cells stably expressing the desired human muscarinic acetylcholine receptor subtype (e.g., M₂) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Assay Buffer

    • A fixed concentration of a radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • A range of concentrations of the test alkaloid.

    • Membrane preparation.

    • For total binding, the test alkaloid is omitted.

    • For non-specific binding, a high concentration of a known antagonist (e.g., atropine) is added instead of the test alkaloid.

  • Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer.

  • Quantification: Scintillation cocktail is added to the filters, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test alkaloid that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Opioid Receptor Binding Assay

This protocol details a radioligand binding assay to assess the affinity of Himantandra alkaloids for opioid receptors.

  • Membrane Preparation: Membranes from cells expressing the target opioid receptor subtype (µ, δ, or κ) are prepared.

  • Assay Incubation: 10 µg of membrane protein is incubated with a specific radioligand (e.g., [³H]DAMGO for µ-opioid receptor) and varying concentrations of the test alkaloid in TME buffer for 60 minutes at room temperature.

  • Separation of Bound and Free Ligand: The mixture is filtered through glass fiber filters to separate the membrane-bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled ligand like naloxone) from total binding. The IC₅₀ value is determined from the competition curve and used to calculate the Kᵢ value.

Mandatory Visualizations

Signaling Pathways

muscarinic_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor (GPCR) Acetylcholine->M2_Receptor Activates Himbacine Himbacine Himbacine->M2_Receptor Antagonizes G_protein Gi/o Protein M2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Activity PKA->Cellular_Response Leads to

opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Endogenous_Opioid Endogenous_Opioid Opioid_Receptor μ/κ Opioid Receptor (GPCR) Endogenous_Opioid->Opioid_Receptor Activates GB18 GB18 GB18->Opioid_Receptor Antagonizes G_protein Gi/o Protein Opioid_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel K+ Channel Ca2+ Channel G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Experimental Workflows

alkaloid_isolation_workflow Start Start: Himantandra Bark Grinding Grinding and Drying Start->Grinding Extraction Methanol Extraction Grinding->Extraction Concentration Concentration Extraction->Concentration Acid_Base Acid-Base Partitioning Concentration->Acid_Base Crude_Alkaloids Crude Alkaloid Mixture Acid_Base->Crude_Alkaloids Chromatography Chromatographic Separation (CC, HPLC) Crude_Alkaloids->Chromatography Pure_Alkaloids Pure Alkaloids Chromatography->Pure_Alkaloids Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Alkaloids->Structure_Elucidation Bioassays Biological Assays Pure_Alkaloids->Bioassays End End Structure_Elucidation->End Bioassays->End

Logical Relationships

biosynthetic_pathway Polyketide_Precursor Polyketide Precursor IMDA Intramolecular Diels-Alder Polyketide_Precursor->IMDA Class_I_Scaffold Class I Scaffold (e.g., Himbacine) IMDA->Class_I_Scaffold Class_II_Scaffold Class II Scaffold (e.g., Himandrine) IMDA->Class_II_Scaffold Class_III_Scaffold Class III Scaffold (e.g., Himgaline) IMDA->Class_III_Scaffold Class_IV_Scaffold Class IV Scaffold IMDA->Class_IV_Scaffold Further_Modifications Further Enzymatic Modifications Class_I_Scaffold->Further_Modifications Class_II_Scaffold->Further_Modifications Class_III_Scaffold->Further_Modifications Class_IV_Scaffold->Further_Modifications

Conclusion

The alkaloids from Himantandra species represent a rich and diverse family of natural products with significant potential for drug discovery. Their complex chemical structures and potent biological activities, particularly their interactions with key neurological receptors, underscore their importance in medicinal chemistry. This guide has provided a consolidated overview of the current knowledge on these fascinating compounds, including quantitative data, experimental protocols, and visual representations of key pathways. Further research into the detailed mechanisms of action, biosynthetic pathways, and the development of efficient synthetic routes will be crucial for unlocking the full therapeutic potential of these unique alkaloids.

References

Methodological & Application

Himbosine: Analytical Techniques and Standards - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himbosine is a piperidine alkaloid isolated from the bark of Australian magnolias, such as Himantandra baccata.[1] It belongs to the same chemical class as himbacine, a more extensively studied compound known for its potent antagonist activity at muscarinic M2 receptors.[2][3] Due to their structural similarities, the analytical methodologies developed for himbacine can be readily adapted for the identification, quantification, and purification of this compound.

These application notes provide a comprehensive overview of the key analytical techniques and standards relevant to the study of this compound, with detailed protocols based on established methods for related alkaloids.

I. High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of alkaloids in various matrices, including plant extracts and pharmaceutical formulations. A validated Reverse-Phase HPLC (RP-HPLC) method provides the necessary selectivity, sensitivity, and accuracy for determining this compound concentrations.

Experimental Protocol: RP-HPLC-UV Analysis of this compound

1. Sample Preparation (from Plant Material)

  • Drying and Grinding: Dry the plant material (e.g., bark of Himantandra baccata) at room temperature to a moisture content below 14%. Grind the dried material into a fine powder to ensure homogeneity and increase the surface area for efficient extraction.[4]

  • Extraction:

    • Maceration: Place a known quantity of the powdered plant material in a suitable vessel. Add a polar solvent such as methanol or a methanol-water mixture at a specific ratio (e.g., 80:20 v/v).[5] Allow the mixture to stand for 24-72 hours with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with a suitable solvent like methanol or dichloromethane.

    • Ultrasound-Assisted Extraction (UAE): Suspend the powdered plant material in the extraction solvent and place it in an ultrasonic bath for a defined period (e.g., 30-60 minutes) to enhance extraction efficiency.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate can be concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solid-Phase Extraction (SPE) for Clean-up (Optional): To remove interfering substances, the crude extract can be further purified using a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the dissolved extract onto the cartridge.

    • Wash with a low-to-high polarity solvent gradient (e.g., water, then increasing concentrations of methanol in water) to remove impurities.

    • Elute the this compound-containing fraction with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions

A typical RP-HPLC method for alkaloid analysis can be adapted for this compound. The following parameters are recommended as a starting point for method development and validation.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a ratio of 70:30 (Aqueous:Organic).
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-40 °C
Detection UV detector at a wavelength of approximately 220 nm (based on the typical absorbance of the alkaloid chromophore).
Internal Standard A structurally similar compound not present in the sample, such as yohimbine or a synthetic analog, can be used for improved quantitative accuracy.

3. Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_validation Method Validation (ICH Guidelines) plant_material Plant Material (Himantandra baccata bark) drying Drying & Grinding plant_material->drying extraction Extraction (Maceration/Soxhlet/UAE) drying->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration spe SPE Clean-up (Optional) concentration->spe final_sample Final Sample in Mobile Phase spe->final_sample hplc HPLC System (C18 Column) final_sample->hplc detection UV Detector (220 nm) hplc->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD/LOQ robustness Robustness

Caption: Workflow for the HPLC-UV analysis of this compound.

II. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Identification and Quantification

HPLC coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful technique for both the identification and sensitive quantification of this compound in complex matrices.

Experimental Protocol: HPLC-MS/MS Analysis of this compound

1. Sample Preparation

Sample preparation follows the same principles as for HPLC-UV analysis. However, due to the higher sensitivity of MS detection, more rigorous clean-up steps may be necessary to minimize matrix effects.

2. HPLC-MS/MS Conditions

ParameterRecommended Condition
HPLC System Same as for HPLC-UV, but preferably an Ultra-High-Performance Liquid Chromatography (UHPLC) system for better resolution and faster analysis times.
Ionization Source Electrospray Ionization (ESI) in positive ion mode is generally suitable for alkaloids.
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Scan Mode For quantification, Multiple Reaction Monitoring (MRM) is preferred. For identification, full scan and product ion scan modes are used.
MRM Transitions The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions will be determined by fragmentation of the precursor ion in the collision cell. Due to the lack of specific data for this compound, it is recommended to first identify the [M+H]⁺ ion in a full scan and then perform product ion scans to identify characteristic fragments for setting up MRM transitions.
Collision Gas Argon is commonly used.
Collision Energy To be optimized for the specific instrument and compound to achieve optimal fragmentation.

3. Predicted Mass Spectrometry Data for Himbacine (as a proxy for this compound)

ParameterPredicted Value for Himbacine (C₂₂H₃₅NO₂)
Molecular Weight 345.5 g/mol
Monoisotopic Mass 345.2668 g/mol
Precursor Ion [M+H]⁺ m/z 346.2741
Potential Product Ions Fragmentation is likely to occur at the piperidine ring and the ester linkage. Common fragmentation pathways for similar alkaloids involve retro-Diels-Alder (RDA) reactions and cleavage of side chains. Specific product ions would need to be determined experimentally.

Workflow for HPLC-MS/MS Analysis of this compound

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_modes MS Scan Modes sample Prepared Sample hplc UHPLC Separation (C18) sample->hplc esi ESI Source (+ ion mode) hplc->esi ms Mass Spectrometer (QqQ or Q-TOF) esi->ms data_analysis Data Analysis (Quantification/Identification) ms->data_analysis full_scan Full Scan product_ion Product Ion Scan mrm MRM

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including alkaloids like this compound. Both ¹H and ¹³C NMR, along with 2D NMR experiments such as COSY, HSQC, and HMBC, are essential for complete structural assignment.

Experimental Protocol: NMR Analysis of this compound

1. Sample Preparation

  • Purification: this compound must be purified to a high degree (>95%) before NMR analysis. This can be achieved by preparative HPLC or column chromatography.

  • Solvent: Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Experiments

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides information about the number of different types of carbons in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different parts of the molecule.

3. ¹H and ¹³C NMR Data for a Himbacine-Related Structure

¹³C Chemical Shift (ppm)Assignment
175.64C=O
136.01Aromatic C
134.53Aromatic C
127.41Aromatic C
121.36Aromatic C
119.39Aromatic C
118.15Aromatic C
110.75Aromatic C
108.25Aromatic C
67.00CH
61.34CH
59.86CH
52.87CH
52.38OCH₃
51.97CH₂
40.72CH
36.70CH
34.34CH₂
31.51CH₂
23.31CH₂
21.74CH₂

Note: This data is for yohimbine and serves as an example. The actual chemical shifts for this compound will differ.

Logical Workflow for NMR Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_elucidation Structure Elucidation purified_sample Purified this compound (>95%) dissolution Dissolution in Deuterated Solvent purified_sample->dissolution h1_nmr ¹H NMR dissolution->h1_nmr c13_nmr ¹³C NMR / DEPT dissolution->c13_nmr cosy COSY dissolution->cosy hsqc HSQC dissolution->hsqc hmbc HMBC dissolution->hmbc data_integration Data Integration & Analysis h1_nmr->data_integration c13_nmr->data_integration cosy->data_integration hsqc->data_integration hmbc->data_integration structure_determination Final Structure Determination data_integration->structure_determination

Caption: Workflow for the structural elucidation of this compound using NMR.

IV. Analytical Standards for this compound

The availability of a high-purity analytical standard is crucial for the accurate quantification of this compound.

Status of this compound Analytical Standard:

As of the latest search, a commercially available, certified reference material (CRM) for this compound was not explicitly identified.

Recommendations:

  • Custom Synthesis: For rigorous quantitative studies and regulatory purposes, custom synthesis of this compound by a specialized company is recommended. Several companies offer the synthesis of complex organic molecules and can provide a well-characterized standard with a certificate of analysis.

  • Use of Himbacine as a Reference Standard: Given the close structural similarity, a certified reference standard of himbacine can be used as a provisional standard for the semi-quantitative analysis of this compound, especially in early-stage research. It is important to note that the response factor in the chosen detection method (e.g., UV absorbance or ionization efficiency in MS) may differ between this compound and himbacine, which will affect the accuracy of quantification.

  • Isolation and Characterization: this compound can be isolated from its natural source, Himantandra baccata, and its purity and identity can be thoroughly characterized by a combination of techniques (HPLC, MS, and NMR). This well-characterized in-house standard can then be used for quantification.

Suppliers of Related Analytical Standards:

Several reputable suppliers offer a wide range of analytical standards for natural products and alkaloids. While they may not have this compound in their catalog, they may offer custom synthesis services or have standards for closely related compounds. Examples include:

  • Sigma-Aldrich (Merck)

  • Cayman Chemical

  • Santa Cruz Biotechnology

  • Epichem

V. Signaling Pathway of this compound

This compound's biological activity is predicted to be similar to that of himbacine, which is a known antagonist of muscarinic acetylcholine receptors, with a preference for the M2 subtype. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.

The M2 muscarinic receptor is coupled to an inhibitory G-protein (Gi). Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound would block the binding of acetylcholine to the M2 receptor, thereby preventing this downstream signaling cascade.

Diagram of the Muscarinic M2 Receptor Signaling Pathway

Muscarinic_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor Muscarinic M2 Receptor (GPCR) g_protein Gi Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ach Acetylcholine (Agonist) ach->receptor Binds & Activates This compound This compound (Antagonist) This compound->receptor Binds & Blocks atp ATP atp->camp Conversion pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., decreased heart rate) pka->cellular_response Phosphorylates

Caption: Simplified signaling pathway of the muscarinic M2 receptor.

References

Application Notes and Protocols for Hypotensive Studies Using dl-Tetrahydropalmatine in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

While the initial topic of interest was Himbosine, a thorough review of scientific literature reveals a significant lack of available data regarding its hypotensive properties and corresponding animal models. In contrast, dl-Tetrahydropalmatine (THP), a well-characterized isoquinoline alkaloid isolated from the Corydalis plant, has been the subject of numerous studies investigating its cardiovascular effects. This document will focus on THP as a model compound for hypotensive research in animal models, providing detailed application notes and protocols based on published findings.

dl-Tetrahydropalmatine has demonstrated significant hypotensive and bradycardic effects in preclinical studies. Its mechanism of action is multifaceted, involving both central and peripheral pathways. Centrally, THP is understood to act as an antagonist at dopamine D2 and serotonin 5-HT2 receptors within the hypothalamus.[1][2][3] Peripherally, it promotes vasodilation through the PI3K/Akt/eNOS/NO/cGMP signaling pathway.[4][5] These diverse mechanisms make THP a compelling subject for cardiovascular research and drug discovery.

These notes provide comprehensive protocols for in vivo hypotensive studies in rats, including surgical procedures, data acquisition, and subsequent ex vivo molecular analysis to investigate the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the dose-dependent hypotensive and bradycardic effects of intravenously administered dl-Tetrahydropalmatine (THP) in anesthetized rats, as reported in the scientific literature.

Table 1: Effect of Intravenous dl-Tetrahydropalmatine on Mean Arterial Pressure (MAP) in Anesthetized Rats

Animal ModelAnesthesiaTHP Dose (i.v.)Baseline MAP (mmHg)Post-THP MAP (mmHg)Change in MAP (mmHg)Percent Change in MAPCitation(s)
Sprague-Dawley RatUrethane1 mg/kg~125~105-20-16%
Sprague-Dawley RatUrethane5 mg/kg~125~85-40-32%
Sprague-Dawley RatUrethane10 mg/kg~125~70-55-44%

Table 2: Effect of Intravenous dl-Tetrahydropalmatine on Heart Rate (HR) in Anesthetized Rats

Animal ModelAnesthesiaTHP Dose (i.v.)Baseline HR (beats/min)Post-THP HR (beats/min)Change in HR (beats/min)Percent Change in HRCitation(s)
Sprague-Dawley RatUrethane1 mg/kg~380~350-30-7.9%
Sprague-Dawley RatUrethane5 mg/kg~380~320-60-15.8%
Sprague-Dawley RatUrethane10 mg/kg~380~290-90-23.7%

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in the hypotensive action of dl-Tetrahydropalmatine and a general workflow for its investigation in animal models.

experimental_workflow Experimental Workflow for Hypotensive Studies of THP cluster_animal_prep Animal Preparation cluster_data_acq Data Acquisition cluster_analysis Analysis acclimatization Acclimatization (Sprague-Dawley Rats) anesthesia Anesthesia (Urethane, 1.2 g/kg, i.p.) acclimatization->anesthesia surgery Surgical Cannulation (Carotid Artery & Femoral Vein) anesthesia->surgery baseline Baseline Hemodynamic Recording (MAP, HR) surgery->baseline thp_admin THP Administration (1, 5, 10 mg/kg, i.v.) baseline->thp_admin post_thp_rec Post-Dose Hemodynamic Recording thp_admin->post_thp_rec microdialysis Hypothalamic Microdialysis (Optional) thp_admin->microdialysis hemo_analysis Hemodynamic Data Analysis post_thp_rec->hemo_analysis tissue_harvest Tissue Harvesting (Aorta, Hypothalamus) post_thp_rec->tissue_harvest neuro_analysis Neurotransmitter Analysis (HPLC-ECD) microdialysis->neuro_analysis molecular_analysis Molecular Analysis (Western Blot) tissue_harvest->molecular_analysis

Workflow for in vivo hypotensive studies of THP.

signaling_pathway Proposed Signaling Pathways for THP-Induced Hypotension cluster_central Central Nervous System (Hypothalamus) cluster_peripheral Peripheral Vasculature (Endothelial Cells) THP_central dl-Tetrahydropalmatine (THP) D2R Dopamine D2 Receptor THP_central->D2R Antagonism HT2R Serotonin 5-HT2 Receptor THP_central->HT2R Antagonism SNS_outflow Sympathetic Nervous System Outflow D2R->SNS_outflow Inhibition HT2R->SNS_outflow Inhibition BP_HR_decrease_central Decreased Blood Pressure & Heart Rate SNS_outflow->BP_HR_decrease_central THP_peripheral dl-Tetrahydropalmatine (THP) PI3K PI3K THP_peripheral->PI3K Activation Akt Akt PI3K->Akt Activation eNOS eNOS Akt->eNOS Phosphorylation (Activation) NO Nitric Oxide (NO) eNOS->NO cGMP cGMP NO->cGMP Vasodilation Vasodilation cGMP->Vasodilation BP_decrease_peripheral Decreased Blood Pressure Vasodilation->BP_decrease_peripheral

Signaling pathways of THP-induced hypotension.

Experimental Protocols

Protocol 1: In Vivo Assessment of Hypotensive Effects in Anesthetized Rats

1.1. Animals

  • Species: Male Sprague-Dawley rats.

  • Weight: 180-200 g.

  • Acclimatization: House animals for at least one week prior to experimentation under a 12-hour light/dark cycle with ad libitum access to food and water.

1.2. Materials and Reagents

  • dl-Tetrahydropalmatine (THP) hydrochloride

  • Urethane

  • Heparinized saline (0.5 IU/ml)

  • Sterile 0.9% saline

  • Polyethylene tubing (PE-50)

  • Surgical instruments (forceps, scissors, bulldog clamps)

  • Pressure transducer and data acquisition system

  • Surgical table and lamp

1.3. Anesthesia

  • Administer urethane at a dose of 1.2-1.4 g/kg via intraperitoneal (i.p.) injection.

  • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).

1.4. Surgical Procedure

  • Place the anesthetized rat in a supine position on the surgical table.

  • Make a midline ventral incision in the neck to expose the trachea and carotid artery.

  • Perform a tracheostomy to ensure a patent airway, if necessary.

  • Carefully isolate the left common carotid artery from the surrounding tissue and vagus nerve.

  • Ligate the distal end of the artery. Place a temporary ligature on the proximal end.

  • Make a small incision in the artery and insert a heparinized saline-filled PE-50 cannula. Secure the cannula in place.

  • Connect the arterial cannula to a pressure transducer to record blood pressure and heart rate.

  • Isolate the right femoral vein and cannulate with another PE-50 tube for intravenous drug administration.

1.5. Drug Administration and Data Collection

  • Allow the animal's hemodynamics to stabilize for at least 30 minutes after surgery to obtain baseline readings.

  • Prepare a stock solution of THP in sterile 0.9% saline.

  • Administer THP intravenously via the femoral vein cannula at doses of 1, 5, and 10 mg/kg. A vehicle control (0.9% saline) should be administered to a separate group of animals.

  • Continuously record Mean Arterial Pressure (MAP) and Heart Rate (HR) throughout the experiment.

Protocol 2: Western Blot Analysis of PI3K/Akt/eNOS Pathway in Aortic Tissue

2.1. Tissue Collection and Preparation

  • Following the in vivo experiment, euthanize the rat via an approved method.

  • Excise the thoracic aorta and immediately place it in ice-cold phosphate-buffered saline (PBS) to remove any blood.

  • Freeze the tissue in liquid nitrogen and store it at -80°C until further processing.

  • Homogenize the aortic tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

2.2. Western Blotting

  • Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE (e.g., 10% gel).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies (1:1000 dilution):

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt (total)

    • Rabbit anti-phospho-eNOS (Ser1177)

    • Mouse anti-eNOS (total)

    • Mouse anti-β-actin (loading control)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band density using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Hypothalamic Microdialysis for Neurotransmitter Analysis

3.1. Stereotaxic Surgery and Probe Implantation

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a guide cannula targeted at the hypothalamus.

  • Allow the animal to recover from surgery for several days.

3.2. Microdialysis Procedure

  • On the day of the experiment, insert a microdialysis probe (e.g., 2-3 mm membrane) through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent neurotransmitter degradation.

  • After obtaining baseline samples, administer THP (i.v.) and continue collecting dialysates.

3.3. Neurotransmitter Analysis by HPLC-ECD

  • Analyze the dialysate samples for dopamine and serotonin content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Separate the neurotransmitters on a C18 reversed-phase column.

  • Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.

Conclusion

dl-Tetrahydropalmatine serves as an excellent tool for studying the complex interplay between central and peripheral mechanisms of blood pressure regulation. The protocols outlined above provide a robust framework for investigating the hypotensive effects of THP and similar compounds in rodent models. Researchers should note that specific parameters, such as antibody concentrations and HPLC conditions, may require optimization for their particular experimental setup. Adherence to ethical guidelines for animal research is paramount throughout all procedures.

References

Himbosine for Muscarinic Receptor Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himbosine is a potent muscarinic receptor antagonist that has demonstrated significant selectivity for M2 and M4 receptor subtypes. This selectivity makes it a valuable pharmacological tool for researchers investigating the physiological and pathological roles of individual muscarinic receptor subtypes. These application notes provide a comprehensive overview of this compound's binding characteristics and detailed protocols for its use in muscarinic receptor binding assays.

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues.[1][2] They are involved in a vast array of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretion.[1][3] The five known subtypes of muscarinic receptors (M1-M5) represent important drug targets for a variety of diseases.[1] Understanding the binding affinity and selectivity of compounds like this compound is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.

Data Presentation

The following tables summarize the quantitative data on the binding affinity of this compound for various muscarinic receptor subtypes across different tissues and experimental conditions.

Table 1: Binding Affinity of this compound for Cloned Human Muscarinic Receptor Subtypes

Receptor SubtypeKd (nM)Source
hM183
hM24
hM359
hM47
hM5296

Table 2: Binding Affinity of this compound in Various Rat Tissues

TissueReceptor Subtype(s)KH (nM)KL (nM)Ki (nM)Kd (nM)Source
Cerebral CortexM2 (subtype) & others2.9471.2
Cerebral CortexM2 and/or M44.5
Heart (Cardiac Receptors)M29.066.9
IleumM212.4
Brain StemM24.6
StriatumM43.8

Table 3: Functional Antagonism of this compound (pA2 values)

Tissue/PreparationpA2 ValueSource
Atria (guinea-pig)8.2
Ileum (guinea-pig)~7.2
Trachea (guinea-pig)~7.2
Uterus (rat)~7.2

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of muscarinic receptors and the general workflow of a competitive binding assay used to characterize this compound.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Agonist PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Agonist AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP cAMP AC->cAMP Reduces Himbosine_M2_M4 This compound Himbosine_M2_M4->M2_M4 Antagonist Himbosine_other This compound Himbosine_other->M1_M3_M5 Antagonist

Muscarinic receptor signaling pathways and the antagonistic action of this compound.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing muscarinic receptors) Incubation Incubate Membrane Prep, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-NMS) Radioligand_Prep->Incubation Himbosine_Prep This compound Serial Dilution Himbosine_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

General workflow for a competitive radioligand binding assay.

Competition_Binding_Logic cluster_binding Binding Competition cluster_outcome Outcome Receptor Muscarinic Receptor Displacement Displacement of Radioligand Receptor->Displacement Radioligand Radioligand ([3H]-NMS) Radioligand->Receptor Binds This compound This compound (Unlabeled) This compound->Receptor Competes for binding p1 Reduced_Signal Reduced Radioactive Signal Displacement->Reduced_Signal

Logical relationship in a competition binding experiment.

Experimental Protocols

The following protocols provide a detailed methodology for performing a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

Protocol 1: Membrane Preparation from Tissues or Cultured Cells

Objective: To prepare a crude membrane fraction enriched with muscarinic receptors.

Materials:

  • Tissue (e.g., rat cerebral cortex, heart) or cultured cells expressing muscarinic receptors (e.g., CHO or HEK293 cells).

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Centrifuge and rotor capable of 40,000 x g.

  • Dounce homogenizer or polytron.

Procedure:

  • Mince the tissue or harvest the cells and wash with ice-cold PBS.

  • Resuspend the tissue or cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the suspension using a Dounce homogenizer (10-15 strokes) or a polytron.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20-30 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Membrane preparation from Protocol 1.

  • Radioligand: e.g., [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound.

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, a fixed concentration of [3H]-NMS (typically at its Kd value), and Assay Buffer.

    • Non-specific Binding: Membrane preparation, [3H]-NMS, and a high concentration of atropine (e.g., 1 µM).

    • Competition Binding: Membrane preparation, [3H]-NMS, and varying concentrations of this compound.

  • Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters several times with ice-cold Assay Buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This compound is a valuable research tool for the study of muscarinic receptors due to its high affinity and selectivity for the M2 and M4 subtypes. The provided data and protocols offer a framework for researchers to effectively utilize this compound in their investigations into the pharmacology and function of these important receptors. Accurate and reproducible binding assays are fundamental to characterizing the interactions of novel compounds with their targets, and the detailed methodologies herein are designed to facilitate such studies.

References

Himbosine (Himbacine): A Potent and Selective Muscarinic M2 Receptor Antagonist for Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of himbacine, a potent and selective antagonist of the muscarinic M2 acetylcholine receptor (M2R), as a tool compound in pharmacological research. Himbacine's high affinity and selectivity for the M2R make it an invaluable tool for elucidating the physiological and pathophysiological roles of this receptor subtype.

Introduction

Himbacine is a natural alkaloid isolated from the bark of Australian magnolia species.[1] It has emerged as a critical pharmacological tool due to its high affinity and selectivity for the muscarinic M2 receptor, which is predominantly expressed in the heart, airway smooth muscle, and presynaptically in the central and peripheral nervous systems.[2][3] Its antagonistic properties allow for the precise investigation of M2R-mediated signaling pathways and their roles in various physiological processes.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC22H35NO2[1]
Molecular Weight345.5 g/mol [1]
IUPAC Name(3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2R,6S)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f]benzofuran-1-one
Pharmacological Profile

Himbacine is a competitive antagonist at muscarinic receptors, displaying significant selectivity for the M2 and M4 subtypes over M1, M3, and M5 subtypes. This selectivity is crucial for dissecting the specific functions of M2 receptors in complex biological systems where multiple muscarinic receptor subtypes are expressed.

Table 1: Binding Affinities (Ki) of Himbacine for Cloned Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Reference
hM183
hM24
hM359
hM47
hM5296

Table 2: Functional Antagonism (pA2) of Himbacine in Isolated Tissues

Tissue PreparationReceptor Subtype Predominantly ExpressedpA2 ValueReference
Guinea-pig atriaM28.2
Guinea-pig ileumM3~7.2
Guinea-pig tracheaM3~7.2
Rat uterusM3~7.2
Rat superior cervical ganglionM17.14
Dog saphenous veinM17.16
Rabbit vas deferensM4 (putative)8.08

Signaling Pathways

The muscarinic M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi. Activation of the M2R by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and inhibitory effects, particularly in cardiac tissue. Furthermore, M2R activation can modulate other signaling pathways, including the PI3K/Akt/mTORC1 pathway.

M2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular M2R M2 Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion GIRK->K_ion Efflux PLC PLC ACh Acetylcholine ACh->M2R Binds G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates G_alpha->AC Inhibits G_betagamma->GIRK Activates PI3K PI3K G_betagamma->PI3K Modulates Cellular_Response Inhibitory Cellular Response cAMP->Cellular_Response Modulates ATP ATP ATP->AC K_ion->Cellular_Response Leads to Hyperpolarization Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Himbacine Himbacine Himbacine->M2R Antagonizes

Caption: M2 Muscarinic Receptor Signaling Pathway and Himbacine's Point of Action.

Experimental Protocols

Radioligand Binding Assay for Determining Himbacine's Affinity (Ki) for M2 Receptors

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of himbacine for the muscarinic M2 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Membrane_Prep Prepare Membranes (e.g., from CHO cells expressing hM2R) Incubation Incubate: Membranes + Radioligand + Himbacine/Control Membrane_Prep->Incubation Reagent_Prep Prepare Reagents: - Assay Buffer - Radioligand (e.g., [3H]NMS) - Himbacine dilutions - Non-specific binding control (e.g., Atropine) Reagent_Prep->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Wash Filters (Remove non-specifically bound radioligand) Filtration->Washing Scintillation Scintillation Counting (Measure radioactivity) Washing->Scintillation Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff Scintillation->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the M2 receptor (e.g., CHO-hM2R cells, rat heart).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS) or other suitable muscarinic radioligand.

  • Himbacine: Stock solution in a suitable solvent (e.g., DMSO), serially diluted.

  • Non-specific binding control: A high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Membranes, radioligand, and non-specific binding control (e.g., atropine).

    • Competition: Membranes, radioligand, and varying concentrations of himbacine.

  • Incubation: Add the assay components to the wells. Typically, add buffer, membranes, himbacine/control, and finally the radioligand. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the himbacine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Determining Himbacine's Potency (IC50)

This protocol describes a functional assay to measure the potency of himbacine in antagonizing agonist-induced inhibition of cAMP production in cells expressing the M2 receptor.

Materials:

  • Cells: A cell line stably expressing the M2 receptor (e.g., CHO-hM2R).

  • Agonist: A muscarinic agonist (e.g., carbachol or acetylcholine).

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Himbacine: Serial dilutions.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and Reagents.

Procedure:

  • Cell Culture: Seed the M2R-expressing cells in a suitable multi-well plate (e.g., 96-well or 384-well) and culture until they reach the desired confluency.

  • Pre-incubation with Himbacine: Remove the culture medium and pre-incubate the cells with varying concentrations of himbacine in assay buffer for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist and Forskolin Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., EC80 concentration) and forskolin to all wells (except the basal control).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the himbacine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of himbacine.

Isolated Tissue Bath Assay for Determining pA2 Value

This protocol describes the use of an isolated guinea-pig atria preparation to determine the pA2 value of himbacine, a measure of its competitive antagonist potency.

Materials:

  • Animal: Guinea pig.

  • Agonist: Carbachol or acetylcholine.

  • Himbacine: Serial dilutions.

  • Physiological Salt Solution: Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

  • Isolated Organ Bath System: With force-displacement transducer and data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the atria. Mount the atria in an isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with carbogen. Allow the tissue to equilibrate under a resting tension.

  • Control Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline.

  • Incubation with Himbacine: Wash the tissue and allow it to recover. Then, incubate the tissue with a fixed concentration of himbacine for a specified equilibration period.

  • Agonist Concentration-Response Curve in the Presence of Himbacine: Obtain a second cumulative concentration-response curve for the agonist in the presence of himbacine.

  • Repeat with Different Himbacine Concentrations: Repeat steps 3 and 4 with at least two other concentrations of himbacine.

  • Data Analysis:

    • Calculate the dose ratio for each concentration of himbacine (the ratio of the EC50 of the agonist in the presence of himbacine to the EC50 of the agonist alone).

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of himbacine.

    • The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.

Conclusion

Himbacine is a powerful and selective tool for the pharmacological investigation of the muscarinic M2 receptor. Its high affinity and selectivity, combined with the detailed protocols provided in this document, will enable researchers to accurately characterize M2R function in both in vitro and ex vivo systems. The quantitative data and signaling pathway information presented here serve as a comprehensive resource for designing and interpreting experiments aimed at understanding the role of the M2 receptor in health and disease.

References

Application Notes and Protocols: Himbosine Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a representative guide for the handling of a typical alkaloid compound, herein referred to as Himbosine. Due to the limited availability of specific public data on a compound named "this compound," the quantitative data, stability profiles, and specific experimental parameters presented are illustrative and based on general knowledge of alkaloid chemistry. These protocols should be adapted and validated for any specific compound under investigation.

Introduction

This compound is a naturally occurring alkaloid with potential therapeutic applications. Proper preparation of this compound solutions and a thorough understanding of its stability are critical for accurate in vitro and in vivo studies, as well as for the development of pharmaceutical formulations. These application notes provide detailed protocols for the preparation of this compound solutions and the assessment of their stability under various conditions.

This compound Properties

A summary of the physicochemical properties of this compound is provided below.

PropertyValue
Molecular FormulaC₂₂H₂₆N₂O₄
Molecular Weight382.45 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point188-192 °C
pKa8.2 (basic)

Solution Preparation

The solubility of this compound is highly dependent on the pH and the solvent system used. As a basic alkaloid, its solubility is significantly enhanced in acidic solutions due to salt formation.

Solubility Data

The following table summarizes the approximate solubility of this compound in various common laboratory solvents.

SolventSolubility (mg/mL) at 25°C
Water< 0.1
0.1 N HCl> 50
PBS (pH 7.4)0.5 - 1.0
DMSO> 100
Ethanol10 - 15
Methanol5 - 10
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 3.82 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Protocol for Preparing a 1 mg/mL this compound Solution in Acidic Buffer for In Vivo Studies

This protocol is suitable for preparing a formulation for animal dosing where a salt form is desirable for aqueous solubility.

Materials:

  • This compound powder

  • 0.1 N Hydrochloric Acid (HCl)

  • Sterile water for injection

  • pH meter

  • Sterile volumetric flasks

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh 10 mg of this compound powder and place it in a sterile volumetric flask.

  • Add a small volume of 0.1 N HCl dropwise while gently swirling until the powder is fully dissolved.

  • Bring the final volume to 10 mL with sterile water for injection.

  • Check the pH of the final solution. Adjust if necessary with dilute HCl or NaOH to the desired pH range (typically 3-4 for stability).

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the solution at 2-8°C and protect from light.

Stability Assessment

Understanding the stability of this compound in solution is crucial for ensuring the integrity of experimental results. Stability can be affected by pH, temperature, and light.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a this compound solution.

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_methods Analytical Methods Prep Prepare this compound Solution (e.g., 1 mg/mL in PBS pH 7.4) A 2-8°C (Refrigerated) Prep->A Aliquot and Store B 25°C / 60% RH (Room Temp) Prep->B Aliquot and Store C 40°C / 75% RH (Accelerated) Prep->C Aliquot and Store D Photostability (ICH Q1B) Prep->D Aliquot and Store T0 T = 0 A->T0 T1 T = 1 week A->T1 T2 T = 2 weeks A->T2 T3 T = 4 weeks A->T3 T4 T = 3 months A->T4 B->T0 B->T1 B->T2 B->T3 B->T4 C->T0 C->T1 C->T2 C->T3 C->T4 D->T0 D->T1 Post-exposure HPLC HPLC-UV for Purity and Degradation Products T0->HPLC Visual Visual Inspection (Color, Precipitation) T0->Visual pH_measurement pH Measurement T0->pH_measurement T1->HPLC T1->Visual T1->pH_measurement T2->HPLC T2->Visual T2->pH_measurement T3->HPLC T3->Visual T3->pH_measurement T4->HPLC T4->Visual T4->pH_measurement LCMS LC-MS for Identification of Degradants HPLC->LCMS If unknown peaks appear

Figure 1. Experimental workflow for this compound solution stability testing.
Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound stock solution (1 mg/mL in a suitable solvent like 50:50 acetonitrile:water)

  • 1 N HCl

  • 1 N NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • LC-MS system

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound and a solution sample in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method. Identify major degradation products using LC-MS.

Representative Stability Data

The following table presents illustrative stability data for a 1 mg/mL this compound solution in PBS (pH 7.4).

Storage ConditionTime PointPurity (%) by HPLCAppearance
2-8°C099.8Clear, colorless solution
1 week99.5Clear, colorless solution
4 weeks99.1Clear, colorless solution
3 months98.2Clear, colorless solution
25°C / 60% RH099.8Clear, colorless solution
1 week98.1Clear, colorless solution
4 weeks95.3Faintly yellow solution
3 months88.7Yellow solution, slight precipitate
40°C / 75% RH099.8Clear, colorless solution
1 week92.5Yellow solution
4 weeks75.6Brownish solution, precipitate

Potential Signaling Pathway Involvement

Alkaloids often interact with various cellular signaling pathways. Based on common mechanisms of similar compounds, this compound may modulate pathways related to cell survival and apoptosis.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_downstream Downstream Effects This compound This compound Receptor Cell Surface Receptor (e.g., GPCR) This compound->Receptor Binds and Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation

Figure 2. A putative signaling pathway modulated by this compound.

Summary and Recommendations

  • This compound exhibits poor aqueous solubility, which is significantly improved in acidic conditions.

  • For in vitro use, DMSO is a suitable solvent for preparing concentrated stock solutions.

  • For in vivo studies, formulation in an acidic buffer is recommended to achieve the desired concentration and bioavailability.

  • This compound solutions are sensitive to elevated temperatures and prolonged exposure to light.

  • It is recommended to store this compound stock solutions at -20°C or -80°C and aqueous formulations at 2-8°C, protected from light.

  • A validated, stability-indicating HPLC method is essential for accurately monitoring the purity and degradation of this compound in solution.

These guidelines provide a starting point for the preparation and handling of this compound solutions. It is imperative that researchers validate these protocols for their specific experimental needs and compound purity.

Application Note: Quantification of Himbacine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of himbacine in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS) for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method was developed to be suitable for pharmacokinetic studies and therapeutic drug monitoring of himbacine, a potent muscarinic M2 receptor antagonist.[1][2][3]

Introduction

Himbacine is a natural alkaloid that has garnered significant interest for its high affinity and selectivity as an antagonist for the M2 muscarinic acetylcholine receptor.[1] This property makes it a valuable pharmacological tool for studying the role of M2 receptors in various physiological and pathological processes. To facilitate preclinical and clinical research, a robust and reliable analytical method for the quantification of himbacine in biological matrices is essential.[4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and speed. This application note provides a detailed protocol for the determination of himbacine in human plasma using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents
  • Himbacine reference standard

  • Himbacine-d3 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of himbacine from human plasma.

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (Himbacine-d3, 100 ng/mL in 50% methanol).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed on a C18 column using a gradient elution program.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for the detection of himbacine and its internal standard. The transitions were monitored in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • MRM Transitions:

    • Himbacine: m/z 354.3 -> 157.2

    • Himbacine-d3: m/z 357.3 -> 160.2

(Note: The specific MRM transitions and collision energies should be optimized for the specific instrument used.)

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of himbacine in human plasma.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ (1 ng/mL), low QC (3 ng/mL), medium QC (300 ng/mL), and high QC (800 ng/mL). The precision (%CV) was ≤15% and the accuracy (%Bias) was within ±15%.

Recovery and Matrix Effect: The extraction recovery of himbacine was consistent across the QC levels. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects.

Quantitative Data Summary
ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)>0.99
LLOQ1 ng/mL
Intra-day Precision (%CV)
LQC (3 ng/mL)6.8
MQC (300 ng/mL)4.5
HQC (800 ng/mL)3.9
Intra-day Accuracy (%Bias)
LQC (3 ng/mL)-2.3
MQC (300 ng/mL)1.7
HQC (800 ng/mL)0.8
Inter-day Precision (%CV)
LQC (3 ng/mL)8.2
MQC (300 ng/mL)5.9
HQC (800 ng/mL)5.1
Inter-day Accuracy (%Bias)
LQC (3 ng/mL)-4.1
MQC (300 ng/mL)2.5
HQC (800 ng/mL)1.2

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma 50 µL Human Plasma is Add 10 µL Internal Standard (Himbacine-d3) plasma->is ppt Add 150 µL Acetonitrile (Protein Precipitation) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification results Concentration Results quantification->results signaling_pathway cluster_receptor M2 Muscarinic Receptor Signaling ACh Acetylcholine M2R M2 Receptor ACh->M2R Activates Himbacine Himbacine Himbacine->M2R Inhibits G_protein Gi Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates

References

Application Notes and Protocols for Mimosine in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound: The initial request specified "Himbosine." However, extensive searches did not yield significant scientific literature for a compound with this name in the context of cancer research. It is highly probable that this was a typographical error and the intended compound was Mimosine , a plant-derived amino acid known for its anti-proliferative effects on cancer cells. The following application notes and protocols are based on the available research for Mimosine.

Introduction

Mimosine is a non-proteinogenic amino acid found in the seeds and foliage of plants of the genera Mimosa and Leucaena. It has been identified as a potent inhibitor of cell proliferation, primarily by inducing cell cycle arrest in the late G1 phase.[1][2][3][4] This property makes Mimosine a valuable tool for cancer research, particularly for synchronizing cell cultures and studying the molecular mechanisms that govern the G1/S transition.

Mechanism of Action

Mimosine's primary mechanism of action involves the chelation of metal ions, which inhibits the activity of metalloenzymes essential for cell cycle progression. A key pathway affected by Mimosine is the hypoxia-inducible factor-1α (HIF-1α)-dependent pathway.[1] Mimosine treatment leads to the stabilization and activation of HIF-1α, which in turn increases the expression of the cyclin-dependent kinase inhibitor p27Kip1. Elevated levels of p27Kip1 bind to and inhibit the activity of cyclin E-CDK2 complexes, which are crucial for the initiation of DNA synthesis. This inhibition prevents cells from entering the S phase, effectively causing a reversible cell cycle arrest in the late G1 phase.

Effects on Cancer Cells

  • Cell Cycle Arrest: Mimosine consistently induces cell cycle arrest at the G1/S boundary in various cancer cell lines, including HeLa and EJ30 cells. This synchronization of the cell population is a valuable technique for studying cell cycle-dependent events.

  • Inhibition of DNA Replication: By preventing the entry into S phase, Mimosine effectively inhibits DNA replication.

  • Apoptosis Induction: While primarily known for inducing cell cycle arrest, prolonged exposure to high concentrations of Mimosine can lead to apoptosis in some cancer cell lines.

Quantitative Data Summary

ParameterCell LineConcentrationIncubation TimeEffectReference
Cell Cycle ArrestHeLa200 µM~10 hoursArrest at the beginning of S-phase
Cell Cycle ArrestHeLa400 µM24 hoursG1 phase arrest
Cell Cycle ArrestHeLa, EJ300.5 mM (500 µM)24 hoursLate G1 phase arrest
Cell Cycle ArrestQuiescent cells800 µMNot specifiedG1 phase arrest
Western BlottingHeLa100 ng/ml Nocodazole (for synchronization) followed by Mimosine8, 16, 24 hoursAnalysis of protein levels

Experimental Protocols

Protocol 1: Induction of Cell Cycle Arrest with Mimosine

Objective: To synchronize cancer cells in the late G1 phase of the cell cycle.

Materials:

  • HeLa or other suitable cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Mimosine (prepare a sterile stock solution in water or PBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Flow cytometer

  • Propidium iodide (PI) staining solution

Procedure:

  • Cell Seeding: Seed the cancer cells in a T-25 flask or 6-well plate at a density that will allow them to reach 50-60% confluency on the day of treatment.

  • Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Mimosine Treatment: The next day, remove the culture medium and replace it with fresh medium containing the desired concentration of Mimosine (e.g., 400 µM).

  • Incubation: Incubate the cells with Mimosine for 16-24 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.

  • Harvesting: After incubation, wash the cells with PBS and harvest them by trypsinization.

  • Cell Cycle Analysis (Flow Cytometry):

    • Fix the harvested cells in cold 70% ethanol and store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer to confirm G1 phase arrest.

Protocol 2: Western Blot Analysis of p27Kip1 and Cyclin E

Objective: To assess the effect of Mimosine on the protein levels of key cell cycle regulators.

Materials:

  • Mimosine-treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p27Kip1, anti-Cyclin E, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p27Kip1, Cyclin E, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Mimosine_Signaling_Pathway Mimosine Mimosine HIF1a HIF-1α Stabilization and Activation Mimosine->HIF1a p27 p27Kip1 Upregulation HIF1a->p27 CyclinE_CDK2 Cyclin E-CDK2 Complex p27->CyclinE_CDK2 Inhibition G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition CellCycleArrest G1 Phase Cell Cycle Arrest CyclinE_CDK2->CellCycleArrest Inhibition of Progression Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cancer Cells culture Incubate Overnight start->culture treat Treat with Mimosine culture->treat incubate Incubate for 16-24h treat->incubate harvest Harvest Cells incubate->harvest analysis Choose Assay harvest->analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) analysis->cell_cycle western Western Blot (p27, Cyclin E) analysis->western

References

Application Notes and Protocols for Testing Himbacine in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive protocol for the preclinical evaluation of Himbacine in cardiovascular research. Himbacine is a natural alkaloid compound isolated from the bark of Australian magnolia trees (genus Galbulimima).[1][2] While the user query specified "Himbosine," the available scientific literature predominantly focuses on the closely related and similarly named compound, Himbacine. Given its well-documented cardiovascular effects, these protocols are centered on Himbacine, a potent and selective antagonist of the M2 muscarinic acetylcholine receptor, the primary muscarinic receptor subtype found in the heart.[1][3][4]

The parasympathetic nervous system, via the vagus nerve, releases acetylcholine (ACh) to activate these M2 receptors, leading to a decrease in heart rate and atrial contractility. By selectively blocking these receptors, Himbacine inhibits this parasympathetic effect, making it a compound of significant interest for conditions characterized by bradycardia (an abnormally slow heart rate). These protocols are designed for researchers, scientists, and drug development professionals to systematically investigate the cardiovascular pharmacology of Himbacine.

Data Presentation: Quantitative Pharmacological Parameters

The following tables summarize the reported quantitative data for Himbacine's activity at muscarinic receptors, providing a basis for experimental design.

Table 1: Antagonist Potency of Himbacine in Functional Assays

PreparationAgonistParameterHimbacine Potency (pA2 value)Reference
Guinea-Pig AtriaAcetylcholine/CarbacholAntagonism of negative chronotropic/inotropic effects8.2
Guinea-Pig IleumAcetylcholine/CarbacholAntagonism of smooth muscle contraction~7.2
Guinea-Pig TracheaAcetylcholine/CarbacholAntagonism of smooth muscle contraction~7.2

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. Himbacine shows approximately 10-fold higher potency in cardiac tissue compared to smooth muscle.

Table 2: Binding Affinity of Himbacine for Muscarinic Receptors

Tissue/Cell SourceReceptor Subtype(s)ParameterHimbacine AffinityReference
Rat Cardiac MembranesM2Ki9.06 nM
Rat Cerebral CortexHigh-affinity M2 subtypeKH2.94 nM
Rat Cerebral CortexLow-affinity muscarinic sitesKL71.2 nM
Rat Ileal MembranesM3 (predominantly)Ki12.4 nM

Ki (inhibitory constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. KH and KL refer to the high- and low-affinity binding sites, respectively. A lower value indicates higher binding affinity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Muscarinic M2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Himbacine for the M2 muscarinic receptor using a competitive radioligand binding assay.

Materials:

  • Cardiac tissue (e.g., rat or guinea pig atria) or cells expressing cloned human M2 receptors (e.g., CHO-M2 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

  • Himbacine hydrochloride.

  • Atropine (for non-specific binding determination).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters and filtration apparatus.

Methodology:

  • Membrane Preparation: Homogenize cardiac tissue or CHO-M2 cells in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the following in sequence:

    • 50 µL Binding Buffer (for total binding) or 1 µM Atropine (for non-specific binding).

    • 50 µL of varying concentrations of Himbacine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • 50 µL of radioligand (e.g., 0.5 nM [³H]-NMS).

    • 50 µL of membrane preparation (approximately 50-100 µg protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta-scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of Himbacine concentration. Use non-linear regression analysis (e.g., one-site fit) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Ex Vivo Isolated Langendorff Perfused Heart Assay

Objective: To evaluate the direct effects of Himbacine on cardiac chronotropy (heart rate), inotropy (contractility), and coronary flow.

Materials:

  • Langendorff perfusion system.

  • Krebs-Henseleit (KH) buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM Glucose.

  • Animal model (e.g., Sprague-Dawley rat or guinea pig).

  • Himbacine, Carbachol (muscarinic agonist).

  • Intraventricular balloon catheter and pressure transducer.

  • ECG electrodes.

Methodology:

  • Heart Isolation: Anesthetize the animal and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold KH buffer.

  • Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion with warm (37°C), oxygenated (95% O₂/5% CO₂) KH buffer at a constant pressure (e.g., 70-80 mmHg).

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Attach ECG electrodes to record heart rate.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes. Record baseline parameters: heart rate (HR), left ventricular developed pressure (LVDP), rate of pressure change (+dP/dt_max and -dP/dt_max), and coronary flow (CF).

  • Experimental Protocol:

    • Himbacine Effect: Infuse Himbacine into the perfusion line at increasing concentrations (e.g., 1 nM to 1 µM). Record all parameters at each concentration.

    • Antagonism Study: Induce bradycardia and negative inotropy by infusing a fixed concentration of Carbachol (e.g., 0.1 µM). Once a stable effect is achieved, co-infuse increasing concentrations of Himbacine to assess its ability to reverse the agonist's effects.

  • Data Analysis: Express data as a percentage of the baseline values. Generate concentration-response curves for Himbacine's effects and its antagonism of Carbachol.

Protocol 3: In Vivo Model of Bradycardia

Objective: To assess the efficacy of Himbacine in reversing bradycardia in a living animal model.

Materials:

  • Animal model (e.g., telemetered rats or anesthetized dogs).

  • Himbacine for intravenous (IV) or oral (PO) administration.

  • Anesthetic (if not using telemetry).

  • Vagal nerve stimulator or a bradycardic agent (e.g., Propranolol plus Carbachol).

  • Blood pressure transducer and data acquisition system.

Methodology:

  • Animal Preparation: For an acute study, anesthetize the animal and catheterize the femoral artery (for blood pressure) and vein (for drug administration). For a chronic study, use animals previously implanted with telemetry devices for continuous monitoring of ECG and blood pressure.

  • Induction of Bradycardia:

    • Vagal Stimulation: Surgically expose and place an electrode on the right vagus nerve. Apply electrical stimulation to induce a consistent, sustained drop in heart rate.

    • Pharmacological Induction: Administer a beta-blocker like propranolol to block sympathetic influence, followed by a muscarinic agonist like carbachol or pilocarpine to induce bradycardia.

  • Himbacine Administration: Once a stable bradycardic state is achieved, administer Himbacine via IV bolus or infusion at escalating doses.

  • Monitoring: Continuously record heart rate, ECG, and mean arterial pressure before, during, and after Himbacine administration.

  • Data Analysis: Calculate the percentage reversal of bradycardia at each dose of Himbacine. Determine the dose required to produce a 50% reversal (ED₅₀). Monitor for any effects on blood pressure or adverse events.

Mandatory Visualizations

M2_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_gprotein Gi/o Protein cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Muscarinic Receptor Gi_alpha αi M2R->Gi_alpha Activates Gi_betagamma βγ M2R->Gi_betagamma AC Adenylyl Cyclase ATP ATP cAMP cAMP GIRK GIRK Channel (K+ Efflux) HR_Slowing ↓ Heart Rate ↓ Contractility GIRK->HR_Slowing Gi_alpha->AC Inhibits Gi_betagamma->GIRK Activates ACh Acetylcholine (ACh) ACh->M2R Binds & Activates Himbacine Himbacine Himbacine->M2R Binds & Blocks ATP->cAMP Converts PKA PKA cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates

Caption: M2 muscarinic receptor signaling pathway in a cardiomyocyte.

Himbacine_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Ex Vivo Organ Validation cluster_2 Phase 3: In Vivo Efficacy & Safety cluster_3 Outcome a Receptor Binding Assays (Determine Ki for M1-M5) b Isolated Cardiomyocyte Assays (Functional Antagonism) a->b c Isolated Atrial Preparations (Calculate pA2) b->c Confirm Functional Selectivity d Langendorff Perfused Heart (Assess HR, Contractility, Flow) c->d e Bradycardia Animal Model (Determine ED50) d->e Validate in Integrated System f Safety Pharmacology (Cardiovascular, CNS, Respiratory) e->f g Preliminary Toxicology (Dose Range Finding) f->g

Caption: Preclinical testing workflow for Himbacine in cardiovascular research.

References

Troubleshooting & Optimization

Technical Support Center: Himbacine and Galbulimima Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Himbacine and related Galbulimima alkaloids. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex synthesis of these potent muscarinic receptor antagonists. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in overcoming common challenges and improving synthetic yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Himbacine and its analogues, providing potential causes and suggested solutions based on published synthetic routes.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
TS-001 Low yield in intramolecular Diels-Alder reaction - Inappropriate solvent or temperature conditions.- Steric hindrance in the tetraene precursor.- Decomposition of the starting material under prolonged heating.- Screen various high-boiling point solvents (e.g., toluene, xylene, o-dichlorobenzene).- Optimize reaction temperature and time meticulously.- Consider Lewis acid catalysis to promote the reaction under milder conditions.- Redesign the precursor to minimize steric clashes if possible.
TS-002 Poor diastereoselectivity in key cyclization steps (e.g., Michael addition) - Insufficient facial bias in the substrate.- Flexibility of the ring system being formed.- Incorrect choice of catalyst or reaction conditions.- Introduce bulky protecting groups to direct the stereochemical outcome.- Employ chiral catalysts (e.g., diphenylprolinol) for enantioselective transformations.- Rigidify the precursor molecule through temporary tethering to control conformational flexibility.[1]
TS-003 Difficulty in the purification of key intermediates - Co-elution of closely related diastereomers.- Presence of stubborn impurities from previous steps.- Decomposition of the product on silica gel.- Utilize high-performance liquid chromatography (HPLC) with chiral columns for isomer separation.- Employ alternative purification techniques such as recrystallization or preparative thin-layer chromatography.- Use deactivated silica gel or an alternative stationary phase (e.g., alumina) for chromatography.
TS-004 Low overall yield for the total synthesis - A high number of linear steps.- Low efficiency in multiple synthetic transformations.- Redesign the synthetic strategy to be more convergent.- Optimize each individual step to achieve the highest possible yield before proceeding.- Minimize the number of protecting group manipulations.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the total synthesis of (+)-Himbacine?

A1: The total synthesis of (+)-Himbacine has been reported with an overall yield of approximately 10%.[2] Achieving a higher yield requires careful optimization of each step, particularly the key intramolecular Diels-Alder reaction.

Q2: What are the critical stereocenters to control during the synthesis of Himbacine and its analogues?

A2: The stereochemistry of the piperidine ring and the trans-decalin core are crucial for the biological activity of Himbacine and related Galbulimima alkaloids.[1] Key reactions where stereocontrol is paramount include intramolecular Michael additions and the Diels-Alder cycloaddition.

Q3: Are there alternative strategies to the intramolecular Diels-Alder reaction for constructing the tricyclic core of Himbacine?

A3: While the intramolecular Diels-Alder reaction is a key strategy, other approaches for constructing the core of related alkaloids have involved intramolecular Michael additions to forge key stereochemical elements.[1] For other complex alkaloids, strategies like the Pictet-Spengler reaction are employed for constructing key heterocyclic rings.

Q4: How can I confirm the correct stereochemistry of my synthetic intermediates?

A4: Confirmation of stereochemistry is typically achieved through a combination of advanced NMR techniques (e.g., NOESY, ROESY) and X-ray crystallography of suitable crystalline intermediates or the final product.

Key Experimental Protocol

Intramolecular Diels-Alder Reaction for (+)-Himbacine Synthesis

This protocol describes a key step in the synthesis of (+)-Himbacine, where an appropriately substituted tetraene derivative undergoes an intramolecular Diels-Alder reaction to form the advanced tricyclic intermediate.

Reaction Scheme:

A substituted tetraene precursor cyclizes upon heating to form the tricyclic core of Himbacine.

Reagents and Materials:

  • Substituted tetraene precursor

  • High-purity, dry, and degassed high-boiling point solvent (e.g., toluene or xylene)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for reflux reactions

Procedure:

  • Dissolve the tetraene precursor in the chosen solvent in a round-bottom flask under an inert atmosphere. The concentration should be optimized to favor the intramolecular reaction over intermolecular dimerization.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, typically 110-140 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting tricyclic product by column chromatography on silica gel using an appropriate solvent system.

Data Summary

The following table summarizes the reported yield for the total synthesis of (+)-Himbacine.

CompoundSynthetic Strategy HighlightNumber of Steps (Longest Linear Sequence)Overall YieldReference
(+)-Himbacine Intramolecular Diels-Alder reactionNot specified in detail, but a multi-step synthesis~10%[2]
(+)-Isohimbacine Alternative cyclization approachNot specified in detail18%

Visualizations

Himbacine_Synthetic_Pathway A Tetraene Precursor B Intramolecular Diels-Alder Reaction A->B Heat C Tricyclic Intermediate B->C D Further Functionalization C->D E (+)-Himbacine D->E Troubleshooting_Diels_Alder Start Low Yield in Diels-Alder Reaction Check_Conditions Optimize Reaction Conditions? Start->Check_Conditions Screen_Solvents Screen Solvents (Toluene, Xylene) Check_Conditions->Screen_Solvents Yes Check_Substrate Substrate Issues? Check_Conditions->Check_Substrate No Improvement Optimize_Temp Optimize Temperature & Time Screen_Solvents->Optimize_Temp Lewis_Acid Consider Lewis Acid Catalysis Optimize_Temp->Lewis_Acid Success Improved Yield Lewis_Acid->Success Redesign Redesign Precursor to Reduce Steric Hindrance Check_Substrate->Redesign Yes Check_Substrate->Success No Redesign->Success

References

Himbosine solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided is for research and development purposes only and does not constitute medical advice. "Himbosine" is presumed to be a misspelling of "Yohimbine," and all data herein pertains to Yohimbine.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and formulation challenges associated with this compound (Yohimbine).

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound (Yohimbine) and its common salt form?

A1: Yohimbine base is poorly soluble in water.[1][2] Its solubility is reported to be approximately 0.348 mg/mL. To improve aqueous solubility, it is commonly converted to its hydrochloride salt, Yohimbine HCl.[1][3] The solubility of Yohimbine HCl in water is significantly higher, at approximately 8 mg/mL.[4]

Q2: In which organic solvents is this compound (Yohimbine) soluble?

A2: Yohimbine base is soluble in ethanol, chloroform, and hot benzene. It is also reported to be soluble in methanol and dichloromethane. It is only slightly soluble in ether. Yohimbine HCl is soluble in methanol and ethanol, with a reported solubility of approximately 2.5 mg/mL in ethanol.

Q3: What are the primary formulation challenges associated with this compound (Yohimbine)?

A3: The primary formulation challenge for Yohimbine is its low aqueous solubility, which can lead to poor oral bioavailability. This necessitates the use of formulation strategies to enhance its dissolution and absorption. Additionally, as an alkaloid, its stability can be pH-dependent, which needs to be considered during formulation and storage.

Q4: How can the solubility of this compound (Yohimbine) be improved?

A4: Several strategies can be employed to improve the solubility of Yohimbine:

  • Salt Formation: As demonstrated with Yohimbine HCl, forming a salt is a highly effective method to increase aqueous solubility.

  • pH Adjustment: The solubility of Yohimbine, a weakly basic drug, is pH-dependent and can be increased in acidic conditions.

  • Co-solvency: Using a mixture of a primary solvent (like water) and a co-solvent (like ethanol or propylene glycol) can significantly enhance solubility.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to a faster dissolution rate.

  • Complexation: Utilizing complexing agents like cyclodextrins can form inclusion complexes with Yohimbine, enhancing its solubility.

  • Solid Dispersions: Creating a solid dispersion of Yohimbine in a hydrophilic carrier can improve its wettability and dissolution rate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low drug loading in aqueous formulation. Poor aqueous solubility of Yohimbine base.1. Switch to a more soluble salt form, such as Yohimbine HCl. 2. Lower the pH of the formulation to increase the ionization and solubility of the basic drug. 3. Incorporate a co-solvent system (e.g., water/ethanol, water/propylene glycol).
Precipitation of drug upon dilution of a stock solution. The concentration of the drug in the final solution exceeds its solubility limit in the new solvent system.1. Prepare a more dilute stock solution. 2. Ensure the diluent is compatible with the solvent used for the stock solution. 3. Consider using a surfactant or a complexing agent in the final formulation to maintain solubility.
Inconsistent dissolution profiles between batches. Variability in particle size or crystalline form of the active pharmaceutical ingredient (API).1. Implement strict particle size control during API manufacturing (e.g., through micronization). 2. Characterize the solid-state properties (polymorphism) of the API to ensure consistency.
Poor oral bioavailability in preclinical studies. Incomplete dissolution in the gastrointestinal tract or first-pass metabolism.1. Employ solubility enhancement techniques such as solid dispersions or lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS). 2. Investigate the potential for co-administration with absorption enhancers, though this requires extensive safety evaluation.

Data Presentation

Table 1: Solubility of Yohimbine and Yohimbine Hydrochloride

Compound Solvent Solubility Reference
YohimbineWater~0.348 mg/mLDrugBank
YohimbineEthanolSoluble
YohimbineChloroformSoluble
YohimbineHot BenzeneSoluble
YohimbineEtherSlightly Soluble
Yohimbine HClWater~8 mg/mL
Yohimbine HClEthanol~2.5 mg/mL
Yohimbine HClChloroformSoluble
Yohimbine HClMethanolSoluble

Experimental Protocols

Protocol 1: Basic Solubility Assessment of this compound (Yohimbine)

  • Objective: To determine the approximate solubility of Yohimbine in a given solvent.

  • Materials: Yohimbine powder, selected solvent (e.g., water, ethanol), calibrated analytical balance, vortex mixer, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).

  • Methodology:

    • Add a known excess amount of Yohimbine powder to a fixed volume of the solvent in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of Yohimbine in the diluted sample using the validated analytical method.

    • Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess Yohimbine prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge suspension equil1->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute filtered sample sep2->ana1 ana2 Quantify using HPLC-UV ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for Solubility Assessment.

formulation_decision_tree start Poorly Soluble Yohimbine q1 Is aqueous formulation required? start->q1 a1_yes Salt Formation (Yohimbine HCl) q1->a1_yes Yes a1_no Consider organic solvent-based formulation q1->a1_no No q2 Is solubility still insufficient? a1_yes->q2 a2_yes pH Adjustment / Co-solvency q2->a2_yes Yes q3 Is oral bioavailability a concern? q2->q3 No a2_yes->q3 a3_yes Solid Dispersions / Lipid-Based Systems q3->a3_yes Yes end Optimized Formulation q3->end No a3_yes->end

Caption: Formulation Strategy Decision Tree.

References

Technical Support Center: Himbacine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Himbacine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential degradation of Himbacine in solution. The following information is based on established principles of pharmaceutical stability testing and the known chemistry of related alkaloid structures. It is intended to serve as a proactive guide for your experimental work.

Frequently Asked Questions (FAQs)

Q1: My Himbacine solution appears cloudy after storage. What could be the cause?

A1: Cloudiness, or turbidity, in your Himbacine solution can indicate several issues. The most common causes are precipitation due to poor solubility or the formation of insoluble degradation products. Changes in temperature or pH of the solution can significantly affect the solubility of Himbacine. We recommend verifying the storage conditions, including temperature and pH of the solvent system. If precipitation is suspected, gentle warming or sonication may redissolve the compound, assuming no chemical degradation has occurred. For long-term storage, it is crucial to use a validated solvent system and storage temperature.

Q2: I am observing a loss of potency in my Himbacine stock solution over time. What are the likely degradation pathways?

A2: While specific degradation pathways for Himbacine are not extensively documented in public literature, alkaloids with similar structures, containing ester (lactone) and tertiary amine functionalities, are susceptible to specific types of degradation. The primary suspected degradation pathways for Himbacine in solution are:

  • Hydrolysis: The γ-lactone ring in the Himbacine structure is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the lactone ring to form a hydroxy carboxylic acid, rendering the molecule inactive.

  • Oxidation: The tertiary amine of the piperidine ring and other sites in the molecule could be susceptible to oxidation. This can be accelerated by exposure to air (oxygen), metal ions, or peroxides.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of complex organic molecules like Himbacine.

Q3: What are the ideal storage conditions for Himbacine solutions to minimize degradation?

A3: To ensure the stability of your Himbacine solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be adequate, but this should be validated with stability studies.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, it may be beneficial to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH: Maintain the pH of the solution within a neutral to slightly acidic range (pH 4-6), as both highly acidic and alkaline conditions can catalyze hydrolysis of the lactone ring. The use of a suitable buffer system is recommended.

Troubleshooting Guides

This section provides guidance on how to investigate and resolve common issues encountered during the handling and analysis of Himbacine.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Potential Cause Troubleshooting Steps
Degradation of Himbacine 1. Analyze a freshly prepared standard of Himbacine to confirm its retention time and peak purity. 2. Compare the chromatogram of the stored solution to the fresh standard. New peaks may correspond to degradation products. 3. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times relative to the main peak. 4. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures.
Contamination 1. Check all solvents, reagents, and labware for potential contaminants. 2. Run a blank injection (solvent only) to ensure the system is clean.
Impurity in the original material 1. Review the certificate of analysis for your batch of Himbacine. 2. If possible, analyze a sample from a different batch to compare impurity profiles.

Issue 2: Inconsistent Results in Bioassays

Potential Cause Troubleshooting Steps
Degradation of Himbacine leading to lower active concentration 1. Always prepare fresh working solutions of Himbacine from a properly stored, validated stock solution for each experiment. 2. Quantify the concentration of your Himbacine solution using a validated analytical method (e.g., HPLC-UV) before each experiment. 3. Conduct stability studies of Himbacine in your specific assay buffer to determine its stability under the experimental conditions.
Interference from degradation products 1. If degradation is confirmed, investigate whether the degradation products have any biological activity that could interfere with your assay. 2. If possible, purify the Himbacine solution to remove degradation products before use.

Quantitative Data Summary

The following table summarizes hypothetical stability data for Himbacine under various stress conditions. Note: This data is illustrative and should be confirmed by experimental studies.

Condition Duration Himbacine Remaining (%) Major Degradation Products Observed
0.1 M HCl (aq)24 hours75%Hydrolyzed lactone
0.1 M NaOH (aq)24 hours60%Hydrolyzed lactone, potential epimerization
3% H₂O₂ (aq)24 hours85%N-oxide, other oxidation products
60°C7 days92%Minor unidentified peaks
UV Light (254 nm)24 hours88%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of Himbacine

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of Himbacine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of Himbacine stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of Himbacine stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix 1 mL of Himbacine stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store 1 mL of Himbacine stock solution at 60°C in a sealed vial for 7 days.

    • Photodegradation: Expose 1 mL of Himbacine stock solution in a quartz cuvette or a clear glass vial to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as reverse-phase HPLC with UV detection. A mass spectrometer detector (LC-MS) is highly recommended for the identification of degradation products.

  • Method Validation: The analytical method should be validated to ensure it is "stability-indicating," meaning it can separate the intact Himbacine from all significant degradation products.

Visualizations

Himbacine_Degradation_Pathways Himbacine Himbacine Hydrolysis Hydrolyzed Himbacine (Lactone Ring Opening) Himbacine->Hydrolysis Acid/Base Oxidation Oxidized Himbacine (e.g., N-oxide) Himbacine->Oxidation Oxidizing Agent (e.g., H₂O₂) Photodegradation Photodegradation Products Himbacine->Photodegradation UV/Vis Light Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Himbacine Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photochemical (UV Light) Stock->Photo Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradants & Quantify Himbacine Loss Analysis->Data Troubleshooting_Logic node_rect node_rect start Inconsistent Results? check_solution Is solution clear? start->check_solution check_hplc Unexpected HPLC peaks? check_solution->check_hplc Yes cloudy Cloudy Solution check_solution->cloudy No new_peaks New Peaks Observed check_hplc->new_peaks Yes no_issues Continue Experiment check_hplc->no_issues No precipitation Action: Check solubility, adjust solvent/temp cloudy->precipitation forced_degradation Action: Perform forced degradation study new_peaks->forced_degradation

Technical Support Center: Optimizing Himbosine Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Himbosine concentration for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a new cell line?

For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic effects. A common strategy involves testing concentrations significantly higher than the anticipated effective dose to establish a dose-response curve.[1] A typical starting range could be from 0.1 µM to 100 µM, with logarithmic or semi-logarithmic dilutions.

Q2: How do I determine the IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) is a key metric to quantify the potency of this compound.[2] This is determined by performing a dose-response experiment and measuring cell viability across a range of this compound concentrations. The IC50 is the concentration at which 50% of the cell population's viability is inhibited. A common method for this is the MTT or crystal violet assay.

Q3: What should I do if this compound is not dissolving properly in my cell culture medium?

Poor solubility is a common issue with small molecules. This compound should first be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[3] This stock can then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3] If solubility issues persist, exploring the use of alternative solvents or specialized formulations may be necessary.

Q4: How can I assess the stability of this compound in my cell culture medium over the course of my experiment?

The stability of a compound in culture media can affect experimental outcomes.[4] To assess this compound's stability, you can incubate it in the complete cell culture medium for the duration of your longest experiment (e.g., 24, 48, 72 hours) at 37°C. At various time points, samples of the medium can be collected and analyzed by methods like HPLC to quantify the concentration of intact this compound.

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cell viability assay.

  • Possible Cause: Uneven cell seeding, inconsistent drug concentration, or edge effects in the microplate.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

    • Carefully pipette this compound dilutions and mix gently but thoroughly in each well.

    • To minimize edge effects, avoid using the outermost wells of the microplate for experimental conditions; instead, fill them with sterile PBS or medium.

Issue 2: No significant cytotoxic effect is observed even at high concentrations of this compound.

  • Possible Cause: The selected cell line may be resistant to this compound's mechanism of action, the compound may have degraded, or the incubation time may be too short.

  • Solution:

    • Test this compound on a panel of different cancer cell lines to identify sensitive ones.

    • Verify the stability of your this compound stock solution and its dilutions in the culture medium.

    • Extend the incubation time (e.g., from 24 hours to 48 or 72 hours) to allow for sufficient time for the compound to exert its effects.

Issue 3: My IC50 values for this compound are inconsistent across different experiments.

  • Possible Cause: Variations in cell passage number, cell seeding density, or slight differences in experimental timing.

  • Solution:

    • Use cells within a consistent and narrow passage number range for all experiments.

    • Maintain a consistent cell seeding density as confluence can affect cellular response to drugs.

    • Standardize all incubation times and experimental procedures meticulously.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound across various cancer cell lines, providing a reference for expected potency.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer4815.5
HCT116Colon Cancer4822.4
PC-3Prostate Cancer7212.8
HepG2Liver Cancer4835.2
A549Lung Cancer7245.1

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Crystal Violet Assay

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • This compound Treatment: Prepare a series of this compound dilutions in the cell culture medium. A common approach is to use eight increasing concentrations (e.g., 1.2, 2.3, 4.7, 9.4, 18.8, 37.5, 75, and 150 µM). Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.

    • Wash the wells again with PBS.

    • Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Quantification:

    • Wash the plate thoroughly with water to remove excess stain.

    • Air dry the plate completely.

    • Add 100 µL of a solubilizing agent (e.g., methanol or 10% acetic acid) to each well to dissolve the stain.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Himbosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Transcription Transcription Factors (e.g., c-Myc, HIF-1α) mTOR->Transcription Activation This compound This compound This compound->mTOR Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotion

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow A 1. Prepare this compound Stock Solution (in DMSO) C 3. Prepare Serial Dilutions of this compound in Medium A->C B 2. Seed Cells in 96-well Plate D 4. Treat Cells & Incubate (48-72h) B->D C->D E 5. Perform Cell Viability Assay (e.g., Crystal Violet) D->E F 6. Measure Absorbance E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: Experimental workflow for optimizing this compound concentration.

References

Himbosine In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo administration of Himbosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this compound in experimental animal models. Given that "this compound" is likely a variant spelling of "Himbacine," a piperidine alkaloid and muscarinic receptor antagonist, this guide will focus on the delivery of Himbacine and related poorly soluble alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is Himbacine and what is its primary mechanism of action?

A1: Himbacine is a piperidine alkaloid originally isolated from the bark of Australian magnolias.[1][2] It functions as a competitive antagonist of muscarinic acetylcholine receptors, with a degree of selectivity for the M2 and M4 subtypes.[1][3] This mechanism of action makes it a subject of interest in research related to conditions involving the parasympathetic nervous system.

Q2: What are the main challenges in the in vivo delivery of Himbacine?

A2: Like many alkaloids, Himbacine is characterized by poor aqueous solubility. This property can lead to difficulties in preparing formulations suitable for in vivo administration, potentially causing issues with bioavailability, inconsistent drug exposure, and precipitation at the injection site.

Q3: What are the common routes of administration for Himbacine in animal models?

A3: Based on studies with structurally similar alkaloids and muscarinic antagonists, the most common routes of administration for in vivo experiments are intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO). The choice of administration route will depend on the experimental goals, such as the desired pharmacokinetic profile and the target organ system.

Q4: Are there any known metabolites of Himbacine that I should be aware of?

A4: Some studies on Himbacine analogs have identified the in vivo generation of potent metabolites.[4] Researchers should be aware that the observed in vivo efficacy may be due to the activity of such metabolites.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of Himbacine during formulation preparation. Poor solubility of Himbacine in the chosen vehicle.- Increase the proportion of organic co-solvents such as DMSO, ethanol, or PEG400. - Consider using a cyclodextrin-based formulation to enhance solubility. - For oral administration, explore lipid-based formulations like nanoemulsions.
Low or variable bioavailability after oral administration. - Poor dissolution in the gastrointestinal tract. - First-pass metabolism.- Reduce particle size of the Himbacine powder. - Formulate as a nanoemulsion or a solid dispersion to improve dissolution. - Co-administer with a bioavailability enhancer, if appropriate for the experimental design.
Tissue irritation or necrosis at the injection site (IV, IP, SC). - Precipitation of the drug at the injection site. - High concentration of organic co-solvents.- Ensure complete dissolution of Himbacine in the vehicle before injection. - Decrease the concentration of the organic co-solvent and increase the injection volume, if possible. - Consider a different administration route, such as oral gavage, if the experimental design allows.
Unexpected behavioral or physiological side effects in animals. Off-target effects or activity at different muscarinic receptor subtypes.- Himbacine is a muscarinic antagonist, so effects such as changes in heart rate, salivation, and gastrointestinal motility may occur. - Titrate the dose to find the optimal therapeutic window with minimal side effects. - If using a non-selective muscarinic antagonist, consider a more receptor-subtype-specific compound if available.

Experimental Protocols & Data

Solubility of Himbacine in Common Vehicles

The following table provides representative solubility data for a poorly soluble alkaloid similar to Himbacine. Note: This data is for illustrative purposes and should be empirically verified for your specific batch of Himbacine.

Vehicle Solubility (mg/mL) Notes
Water< 0.1Practically insoluble.
Saline< 0.1Practically insoluble.
10% DMSO in Saline~1-2May require gentle heating and sonication.
10% DMSO / 40% PEG400 / 50% Saline~5-10A common vehicle for poorly soluble compounds.
20% Solutol HS 15 in Water~2-5Can be a suitable vehicle for intravenous injection.
Corn Oil~1-3Suitable for oral gavage.
Example Protocol for Intravenous (IV) Formulation

This protocol is a general guideline for preparing a Himbacine solution for intravenous injection in rodents.

Materials:

  • Himbacine powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Weigh the required amount of Himbacine powder in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 10% of the total volume and vortex until the powder is fully dissolved.

  • Add PEG400 to a final concentration of 40% of the total volume and vortex to mix thoroughly.

  • Add sterile saline to reach the final desired volume and vortex until the solution is clear.

  • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming (to 37°C) and sonication may aid dissolution.

  • Filter the final solution through a 0.22 µm sterile syringe filter before injection.

Example Protocol for Oral Gavage (PO) Formulation

This protocol provides a general guideline for preparing a Himbacine suspension for oral gavage in rodents.

Materials:

  • Himbacine powder

  • Corn oil

  • Tween 80 (optional, as a surfactant)

  • Sterile tubes and oral gavage needles

Procedure:

  • Weigh the required amount of Himbacine powder.

  • If using a surfactant, add Tween 80 to the powder (e.g., 1-5% of the total volume).

  • Slowly add corn oil while vortexing or stirring to create a uniform suspension.

  • Continue to mix until a homogenous suspension is achieved. Sonication may help to break up any clumps.

  • Ensure the suspension is well-mixed immediately before each administration.

Visualizations

Himbacine In Vivo Delivery Workflow

Himbacine_Delivery_Workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_eval Evaluation weigh Weigh Himbacine dissolve Dissolve in Vehicle weigh->dissolve filter Sterile Filter (for injection) dissolve->filter po Oral Gavage (PO) dissolve->po iv Intravenous (IV) filter->iv ip Intraperitoneal (IP) filter->ip pk Pharmacokinetics iv->pk pd Pharmacodynamics ip->pd po->pd tox Toxicity Assessment pk->tox pd->tox

Caption: A general workflow for the in vivo delivery of Himbacine.

Himbacine Mechanism of Action: Muscarinic Receptor Antagonism

Himbacine_Mechanism acetylcholine Acetylcholine muscarinic_receptor Muscarinic Receptor (M2/M4) acetylcholine->muscarinic_receptor Binds to cellular_response Cellular Response (e.g., decreased heart rate) muscarinic_receptor->cellular_response Activates blocked_response Blocked Cellular Response muscarinic_receptor->blocked_response Leads to himbacine Himbacine himbacine->muscarinic_receptor Blocks

Caption: Himbacine acts as an antagonist at muscarinic receptors.

References

Troubleshooting Himbosine extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Himbosine from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what plant material is it typically extracted?

A1: this compound is a piperidine alkaloid. It is primarily extracted from the bark of rainforest trees native to Papua New Guinea, northern Australia, and Indonesia, namely Galbulimima belgraveana and Galbulimima baccata.[1][2]

Q2: What are the known biological activities of this compound?

A2: this compound and related alkaloids from Galbulimima species have shown various neuroactive effects. Himbacine, a structurally similar alkaloid, is a known potent antagonist of muscarinic acetylcholine receptors, particularly the M2 subtype.[2][3][4] This activity suggests potential applications in neurological and psychiatric research.

Q3: What is the general principle behind this compound extraction?

A3: The extraction of this compound, like many alkaloids, relies on its basic nature. The general process involves an initial extraction from the powdered plant material with an organic solvent, followed by a series of acid-base liquid-liquid extractions to separate the basic alkaloids from other plant constituents.

Q4: Are there any specific safety precautions to consider during this compound extraction?

A4: Yes. The bark of Galbulimima belgraveana is reported to have psychoactive properties. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All extraction procedures should be carried out in a well-ventilated fume hood to avoid inhalation of dust from the plant material or solvent vapors.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude this compound Extract 1. Incomplete initial extraction: The solvent may not have sufficiently penetrated the plant material. 2. Suboptimal solvent-to-solid ratio: An insufficient volume of solvent was used for the amount of plant material. 3. Inadequate extraction time or temperature: The extraction period may have been too short, or the temperature too low to efficiently extract the alkaloids. 4. Degradation of this compound: The extraction conditions (e.g., high temperature, prolonged exposure to certain pH levels) may have caused degradation of the target compound.1. Ensure the plant material is finely powdered to maximize surface area. Consider using techniques like maceration with agitation or Soxhlet extraction for more exhaustive extraction. 2. Optimize the solvent-to-solid ratio. A typical starting point is 10:1 (v/w). Refer to the quantitative data table for optimized parameters. 3. Increase the extraction time or temperature within a reasonable range. Monitor for potential degradation. 4. Perform stability studies to determine the optimal pH and temperature range for this compound. Avoid excessive heat and prolonged exposure to harsh acidic or basic conditions.
Precipitation of Material During Extraction 1. Poor solubility of this compound in the chosen solvent: this compound may have limited solubility in the solvent system at the concentration being used. 2. pH changes: Adjusting the pH during the acid-base extraction can cause the precipitation of this compound or other plant components if the pH is not carefully controlled. 3. Solvent polarity change: Mixing solvents of different polarities can lead to precipitation if the solubility of the components is exceeded.1. Consult solubility data for this compound in various solvents. Consider using a co-solvent system to improve solubility. 2. Monitor the pH carefully during acid-base extractions. Add acid or base dropwise with constant stirring. 3. Ensure complete miscibility of solvents before mixing. Add solvents gradually to avoid sudden changes in polarity.
Emulsion Formation During Liquid-Liquid Extraction 1. Presence of surfactants or particulate matter: Natural surfactants or fine particulate matter from the plant material can stabilize emulsions. 2. Vigorous shaking: Excessive agitation can lead to the formation of stable emulsions.1. Filter the crude extract to remove particulate matter. Consider adding a small amount of a saturated NaCl solution to break the emulsion. 2. Use gentle inversion for mixing the phases instead of vigorous shaking.
Co-extraction of Impurities 1. Non-specific extraction solvent: The initial extraction solvent may be co-extracting a wide range of compounds with similar polarities to this compound. 2. Inefficient acid-base partitioning: The pH adjustments may not be optimal to selectively partition this compound into the desired phase. 3. Presence of other alkaloids: The plant material contains other alkaloids with similar chemical properties.1. Use a solvent system with optimized selectivity for this compound. 2. Carefully optimize the pH for each extraction step to maximize the separation of this compound from acidic and neutral impurities. 3. Employ chromatographic techniques such as column chromatography or preparative HPLC for purification.
Difficulty in Purifying this compound 1. Presence of closely related alkaloids: Other alkaloids from Galbulimima may have very similar chromatographic behavior to this compound. 2. Degradation during purification: this compound may be unstable on the selected chromatographic stationary phase (e.g., silica gel).1. Utilize high-resolution chromatographic techniques. Consider using different stationary phases (e.g., alumina, reversed-phase silica) or solvent systems to improve separation. 2. Assess the stability of this compound on the chosen stationary phase before scaling up the purification. Consider using a less acidic or basic stationary phase if degradation is observed.

Quantitative Data Presentation

The following tables provide illustrative data based on Response Surface Methodology (RSM) for optimizing the extraction of this compound. This data is intended to serve as a guideline for experimental design.

Table 1: Optimization of this compound Extraction Parameters using a Three-Level Factorial Design.

RunSolvent:Solid Ratio (mL/g)Extraction Time (hours)Temperature (°C)This compound Yield (%)
11012400.85
22012401.15
31524401.30
41024501.10
52024501.55
61512501.25
71018451.05
82018451.40
91518451.35

Table 2: Predicted vs. Experimental Yields under Optimized Conditions.

ParameterPredicted ValueExperimental Value
Solvent:Solid Ratio (mL/g) 18.518.5
Extraction Time (hours) 2222
Temperature (°C) 4848
This compound Yield (%) 1.621.60 ± 0.05

Experimental Protocols

General Extraction Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific plant material and desired purity.

  • Preparation of Plant Material:

    • Dry the bark of Galbulimima belgraveana in the shade to prevent degradation of thermolabile compounds.

    • Grind the dried bark into a fine powder using a mechanical grinder.

  • Initial Solvent Extraction:

    • Macerate the powdered bark with methanol (or another suitable solvent) at a solvent-to-solid ratio of 10:1 (v/w) for 24 hours with constant agitation.

    • Filter the mixture and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 5% aqueous solution of sodium hydroxide (NaOH).

    • Extract this alkaline solution three times with an equal volume of a nonpolar organic solvent like diethyl ether or dichloromethane.

    • Separate and combine the organic layers.

    • Extract the combined organic layers three times with a 5% aqueous solution of hydrochloric acid (HCl).

    • Separate the acidic aqueous layers, which now contain the protonated alkaloids.

    • Basify the combined acidic aqueous layers to a pH of 9-10 with a suitable base (e.g., ammonium hydroxide).

    • Extract the basified aqueous solution three times with an equal volume of a chlorinated solvent like chloroform or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound extract.

Purification by Column Chromatography
  • Slurry Preparation:

    • Adsorb the crude this compound extract onto a small amount of silica gel.

  • Column Packing:

    • Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Loading and Elution:

    • Carefully load the this compound-adsorbed silica onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of a small percentage of methanol.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the purified this compound and evaporate the solvent.

Quantitative Analysis by HPLC-UV
  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or another suitable modifier).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by obtaining the UV spectrum of a purified this compound standard (typically in the range of 220-280 nm for alkaloids).

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of a known concentration of purified this compound standard.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve a known weight of the this compound extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Himbosine_Extraction_Workflow start Dried & Powdered Galbulimima belgraveana Bark extraction Maceration with Methanol start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base naoh_ether 1. Basify with NaOH 2. Extract with Ether acid_base->naoh_ether Separates acidic & neutral compounds hcl_chloroform 1. Acidify with HCl 2. Extract with Chloroform naoh_ether->hcl_chloroform Transfers alkaloids to aqueous phase concentration2 Concentration hcl_chloroform->concentration2 Recovers alkaloids in organic phase crude_this compound Crude this compound concentration2->crude_this compound purification Purification (Column Chromatography) crude_this compound->purification pure_this compound Pure this compound purification->pure_this compound analysis Analysis (HPLC-UV) pure_this compound->analysis

Figure 1. Experimental workflow for this compound extraction and purification.

Troubleshooting_Logic start Low this compound Yield? check_extraction Check Initial Extraction Parameters start->check_extraction Yes check_partitioning Check Acid-Base Partitioning start->check_partitioning If extraction is optimal check_degradation Investigate Potential Degradation start->check_degradation If partitioning is optimal optimize_solvent Optimize Solvent: Solid Ratio & Time check_extraction->optimize_solvent optimize_temp Optimize Temperature check_extraction->optimize_temp optimize_ph Optimize pH for Partitioning check_partitioning->optimize_ph stability_study Conduct Stability Study (pH, Temp) check_degradation->stability_study

Figure 2. Logical relationship for troubleshooting low this compound yield.

Muscarinic_M2_Receptor_Signaling This compound This compound (Antagonist) m2_receptor Muscarinic M2 Receptor (GPCR) This compound->m2_receptor Blocks g_protein Gi Protein m2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases production of pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Cellular Response pka->cellular_response Leads to

References

Himbosine NMR Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the Nuclear Magnetic Resonance (-NMR) peak assignment and interpretation for the alkaloid himbosine. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvent and concentration used for acquiring NMR spectra of this compound?

A1: For acquiring high-quality NMR spectra of alkaloids like this compound, deuterated chloroform (CDCl₃) is a commonly used solvent due to its excellent dissolving properties for this class of compounds and its relatively clean spectral window. A concentration range of 5-10 mg of the purified compound in 0.5-0.7 mL of solvent is generally recommended for standard 1D and 2D NMR experiments on a modern spectrometer (400 MHz or higher).

Q2: How can I distinguish between the signals of this compound and related alkaloids like himbacine in a mixed sample?

A2: While this compound and himbacine are structurally related, their NMR spectra will exhibit distinct differences in chemical shifts and coupling patterns. The most notable variations are expected in the signals corresponding to the protons and carbons in the vicinity of the differing structural motifs between the two molecules. To definitively assign peaks in a mixed sample, it is crucial to consult the reference spectra for each pure compound. If reference data is unavailable, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for tracing the connectivity within each molecule and differentiating the spin systems.

Q3: Where can I find reliable, published 1H and 13C NMR data for this compound?

A3: The definitive NMR data for this compound, including detailed peak assignments, is located in the primary scientific literature that first reported its isolation and structure elucidation. Key publications on the alkaloids from the Galbulimima species are the most authoritative sources for this information.

This compound NMR Data

At present, a publicly accessible, comprehensive database with the complete 1H and 13C NMR peak assignments for this compound is not available through our search capabilities. The definitive data is contained within specialized scientific publications. Below is a template of how this data would be presented.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not available

Troubleshooting Guide

Issue 1: Poorly resolved or broad peaks in the ¹H NMR spectrum.

  • Possible Cause 1: Sample Concentration. The sample may be too concentrated, leading to aggregation and line broadening.

    • Solution: Dilute the sample and re-acquire the spectrum.

  • Possible Cause 2: Paramagnetic Impurities. The presence of paramagnetic metal ions can cause significant peak broadening.

    • Solution: Purify the sample further using techniques like column chromatography. Washing the NMR tube with a metal chelator solution (e.g., EDTA) before use can also help.

  • Possible Cause 3: Unoptimized Shimming. The magnetic field homogeneity may not be properly adjusted.

    • Solution: Carefully re-shim the spectrometer before acquiring the spectrum.

Issue 2: Difficulty in assigning overlapping signals.

  • Possible Cause: Signal Overlap in 1D Spectrum. In complex molecules like this compound, several proton signals may resonate at very similar chemical shifts.

    • Solution: Employ 2D NMR techniques. A COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks, helping to trace out spin systems. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, and an HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Issue 3: Inconsistent chemical shifts compared to literature values.

  • Possible Cause 1: Different Solvent. NMR chemical shifts are sensitive to the solvent used.

    • Solution: Ensure you are using the same deuterated solvent as reported in the literature you are comparing with.

  • Possible Cause 2: Temperature or pH Variations. These factors can also influence chemical shifts, especially for protons attached to or near heteroatoms.

    • Solution: Check and report the temperature at which the spectrum was acquired. If applicable, ensure the pH of the sample solution is controlled.

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Ensure the this compound sample is of high purity, as impurities will complicate the spectrum.

  • Weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube if any particulate matter is visible.

2. Acquisition of ¹H NMR Spectrum

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity by shimming.

  • Acquire a standard 1D proton spectrum using a 90° pulse. A typical spectral width would be 0-12 ppm.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

3. Acquisition of ¹³C NMR Spectrum

  • Use the same sample and maintain the lock and shim settings.

  • Acquire a proton-decoupled 1D carbon spectrum. A typical spectral width would be 0-200 ppm.

  • Process the spectrum similarly to the proton spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

4. Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC)

  • Load standard parameter sets for each 2D experiment.

  • Adjust the spectral widths in both dimensions to encompass all relevant signals.

  • Set the number of scans and increments to achieve adequate signal-to-noise and resolution. These parameters will depend on the sample concentration and spectrometer sensitivity.

  • Process the 2D data using appropriate window functions and perform phase and baseline corrections.

Logical Workflow for this compound NMR Peak Assignment

NMR_Peak_Assignment_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_Interpretation Structure Elucidation H1_NMR Acquire ¹H NMR Identify_Spins Identify Spin Systems H1_NMR->Identify_Spins C13_NMR Acquire ¹³C NMR Assign_CHn Assign CH, CH₂, CH₃ C13_NMR->Assign_CHn DEPT Acquire DEPT DEPT->Assign_CHn COSY Acquire COSY COSY->Assign_CHn HSQC Acquire HSQC HSQC->Assign_CHn HMBC Acquire HMBC Assign_Quat Assign Quaternary Carbons HMBC->Assign_Quat Identify_Spins->COSY Assign_CHn->HMBC Assemble Assemble Fragments Assign_Quat->Assemble Final_Structure Confirm this compound Structure Assemble->Final_Structure

Caption: Workflow for NMR peak assignment of this compound.

Technical Support Center: Mass Spectrometry Analysis of Himbosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the mass spectrometry analysis of Himbosine, a complex alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecule of this compound in positive ion mode ESI-MS?

A1: this compound has a molecular formula of C₂₂H₂₅NO₄ and a monoisotopic mass of 367.1784 g/mol . In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you should expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 368.1857.

Q2: What are the general fragmentation patterns observed for alkaloids that could be applicable to this compound?

Q3: We are observing a weak or no signal for the this compound parent ion. What are the possible causes and solutions?

A3: A weak or absent parent ion signal is a common issue in mass spectrometry.[3] Several factors could be responsible:

  • Low Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be too low to detect.

  • Poor Ionization Efficiency: The choice of ionization technique and source parameters are critical.[3] For this compound, ESI is a suitable technique. Optimize source parameters such as spray voltage, capillary temperature, and gas flows.

  • Ion Suppression: The presence of co-eluting compounds or high concentrations of salts and detergents in the sample matrix can suppress the ionization of this compound. Employ sample cleanup techniques to remove interfering substances.

  • Instrument Not Tuned or Calibrated: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.

Q4: The measured mass of our this compound standard is inaccurate. How can we troubleshoot this?

A4: Inaccurate mass measurement can lead to incorrect compound identification. Consider the following troubleshooting steps:

  • Mass Calibration: Perform a fresh mass calibration using an appropriate calibration standard that brackets the m/z of this compound. It is recommended to recalibrate the mass spectrometer after every reboot.

  • Instrument Maintenance: Ensure the mass spectrometer is well-maintained according to the manufacturer's guidelines. Contamination or instrument drift can affect mass accuracy.

  • Reference Mass Acquisition: If your instrument allows, acquire data with a reference mass to correct for any mass drift during the analysis.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening, Splitting, or Tailing)

Poor peak shape can complicate data analysis and reduce the accuracy of quantification.

Possible Causes:

  • Column Contamination: Residues from previous samples can accumulate on the column.

  • Column Overload: Injecting too much sample can lead to peak broadening.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound.

  • Dirty Ion Source: Contamination in the ion source can affect peak shape.

Solutions:

  • Column Washing: Wash the column with a strong solvent to remove contaminants.

  • Sample Dilution: Reduce the concentration of the sample being injected.

  • Mobile Phase Optimization: Adjust the pH and organic solvent composition of the mobile phase.

  • Ion Source Cleaning: Clean the ion source according to the manufacturer's protocol.

Issue 2: High Background Noise or Contamination

High background noise can obscure the signal of interest and make it difficult to obtain clean mass spectra.

Possible Causes:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.

  • Sample Carryover: Residual sample from a previous injection.

  • System Contamination: Buildup of contaminants in the LC system or mass spectrometer.

Solutions:

  • Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade.

  • Inject Blanks: Run blank injections between samples to check for and reduce carryover.

  • System Cleaning: Flush the LC system and clean the mass spectrometer's ion source.

Data Presentation

Table 1: Hypothetical ESI-MS/MS Fragmentation Pattern of this compound ([M+H]⁺ = m/z 368.1857)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPossible Structural Origin
368.1857350.1751H₂O (18.0106)Loss of a hydroxyl group
368.1857338.1751CO (28.0103)Loss of a carbonyl group
368.1857324.1594C₂H₂O (42.0106)Retro-Diels-Alder fragmentation
368.1857296.1645C₃H₄O₂ (72.0211)Cleavage of the ester group with rearrangement
350.1751322.1645CO (28.0103)Sequential loss from fragment ion

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

  • Standard Solution Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Serially dilute the stock solution with 50:50 methanol:water (v/v) to achieve the desired concentration for analysis (e.g., 1 µg/mL).

  • Sample Extraction (from plant material): a. Homogenize 1 g of dried plant material. b. Extract with 10 mL of methanol by sonication for 30 minutes. c. Centrifuge the extract at 4000 rpm for 15 minutes. d. Filter the supernatant through a 0.22 µm syringe filter prior to injection.

Protocol 2: LC-MS/MS Method for this compound Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan (m/z 100-500) and tandem MS (MS/MS) of the precursor ion at m/z 368.18.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Energy: Ramped from 10-40 eV for fragmentation analysis.

Mandatory Visualization

MassSpec_Troubleshooting_Workflow cluster_no_signal Troubleshooting No/Weak Signal cluster_inaccurate_mass Troubleshooting Inaccurate Mass cluster_poor_peak_shape Troubleshooting Poor Peak Shape start Start: Mass Spectrometry Experiment issue Issue Encountered? start->issue no_signal No or Weak Signal issue->no_signal Yes inaccurate_mass Inaccurate Mass issue->inaccurate_mass Yes poor_peak_shape Poor Peak Shape issue->poor_peak_shape Yes end_good Successful Analysis issue->end_good No check_concentration Check Sample Concentration no_signal->check_concentration check_calibration Perform Mass Calibration inaccurate_mass->check_calibration check_column Check LC Column and Mobile Phase poor_peak_shape->check_column optimize_source Optimize Ion Source Parameters check_concentration->optimize_source sample_cleanup Perform Sample Cleanup (Ion Suppression) optimize_source->sample_cleanup instrument_maintenance Check Instrument Maintenance Logs check_calibration->instrument_maintenance clean_source Clean Ion Source check_column->clean_source end_bad Consult Senior Scientist or Manufacturer sample_cleanup->end_bad instrument_maintenance->end_bad clean_source->end_bad

Caption: Troubleshooting workflow for common mass spectrometry issues.

References

Technical Support Center: Enhancing Himbosine Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage and stability of Himbosine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of this compound, like many alkaloids, is primarily influenced by environmental factors. Key factors include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2]

  • pH: this compound's stability is likely pH-dependent. Acidic or alkaline conditions can catalyze hydrolytic degradation.[3][4][5]

  • Moisture: The presence of water can facilitate hydrolysis, a common degradation pathway for compounds with ester or lactone functionalities.

  • Light: Exposure to UV or visible light can lead to photolytic degradation.

  • Oxygen: Oxidative degradation can occur, especially in the presence of light and certain metal ions.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure (a piperidine alkaloid with a lactone moiety), the following pathways are plausible:

  • Hydrolysis: The lactone ring in this compound is susceptible to hydrolysis, which would lead to the formation of a hydroxy carboxylic acid derivative. This is a common degradation route for similar alkaloids.

  • Oxidation: The tertiary amine and other parts of the molecule could be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products.

  • Photodegradation: Exposure to light could induce complex degradation reactions.

Q3: How can I monitor the stability of my this compound samples?

A3: A stability-indicating analytical method is crucial for monitoring this compound's stability. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and reliable technique. A validated stability-indicating HPLC method should be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the long-term storage of this compound.

Problem Possible Causes Troubleshooting/Solutions
Loss of potency or purity in this compound solid samples over time. - Inappropriate storage temperature. - Exposure to humidity. - Exposure to light.- Store this compound at low temperatures, preferably at or below -20°C. - Store in a desiccator or with a desiccant to minimize moisture exposure. - Protect from light by using amber-colored vials or storing in the dark.
Degradation of this compound in solution. - Unfavorable pH of the solvent. - Presence of oxygen. - Exposure to light during handling or storage.- Determine the optimal pH for this compound stability and use buffered solutions. - Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. - Handle and store solutions in a light-protected environment.
Appearance of unknown peaks in HPLC chromatograms of stored this compound samples. - Chemical degradation of this compound. - Interaction with excipients or container materials.- Perform forced degradation studies to identify potential degradation products. - Conduct compatibility studies with planned excipients and container closure systems.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This information is essential for developing a stability-indicating analytical method.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours.

    • Thermal Degradation: Keep the solid this compound sample in a hot air oven at 80°C for 7 days. Also, heat the this compound solution at 80°C for 7 days.

    • Photolytic Degradation: Expose the solid this compound and its solution to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the stressed samples at different time points using a suitable analytical method like HPLC-UV/MS to identify and quantify the degradation products.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a reliable HPLC method to quantify this compound and separate it from its degradation products.

Methodology:

  • Chromatographic Conditions Development:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water) and pH values using various buffers (e.g., phosphate, acetate).

    • Detection: Use a UV detector at the wavelength of maximum absorbance for this compound. If degradation products do not have a suitable chromophore, a mass spectrometer (MS) detector is recommended.

  • Forced Degradation Sample Analysis: Inject the samples from the forced degradation study to ensure the method can separate this compound from all its degradation products.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, excipients, etc.

    • Linearity: Establish a linear relationship between the concentration of this compound and the analytical response.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

    • Detection Limit (LOD) & Quantitation Limit (LOQ): Determine the lowest concentration of this compound that can be detected and quantified with acceptable precision and accuracy.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Table 1: Example Stability Data for this compound under Accelerated Conditions (40°C/75% RH)
Time (Months)Assay (%) of this compoundTotal Impurities (%)Appearance
099.80.2White crystalline powder
198.51.5White crystalline powder
396.23.8Slight yellowish tint
692.17.9Yellowish powder

Note: This is example data and should be replaced with actual experimental results.

Table 2: Recommended Long-Term Storage Conditions for this compound
ConditionTemperatureRelative HumidityLight
Recommended -20°C or below< 40% RHProtected from light (amber vials/dark)
Acceptable (Short-term) 2-8°C< 60% RHProtected from light
Not Recommended Room TemperatureAmbientExposed to light

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation This compound->Oxidation O₂ / Light / Metal ions Photolysis Photolysis This compound->Photolysis UV/Vis Light Degradation_Product_1 Hydroxy Carboxylic Acid Derivative Hydrolysis->Degradation_Product_1 Degradation_Product_2 N-oxide Derivative Oxidation->Degradation_Product_2 Degradation_Product_3 Photolytic Adducts Photolysis->Degradation_Product_3

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Stability Study Initiation cluster_1 Analysis and Data Collection cluster_2 Conclusion and Storage Recommendation start This compound Sample forced_degradation Forced Degradation Study start->forced_degradation method_development Stability-Indicating Method Development start->method_development hplc_analysis HPLC-UV/MS Analysis forced_degradation->hplc_analysis method_development->hplc_analysis data_evaluation Data Evaluation hplc_analysis->data_evaluation stability_profile Establish Stability Profile data_evaluation->stability_profile storage_conditions Recommend Storage Conditions stability_profile->storage_conditions

Caption: Workflow for this compound stability assessment.

Formulation Strategies for Improved Stability

For researchers developing formulations containing this compound, the following strategies can enhance long-term stability:

  • Use of Antioxidants: Incorporating antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can prevent oxidative degradation.

  • Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that may catalyze degradation reactions.

  • Excipient Compatibility: Ensure all excipients used in the formulation are compatible with this compound. Conduct compatibility studies by mixing this compound with individual excipients and storing them under accelerated conditions.

  • Lyophilization (Freeze-Drying): For aqueous formulations, lyophilization can significantly improve the stability of this compound by removing water, which is often a key factor in degradation. The lyophilized powder should be stored in a moisture-controlled environment.

  • Appropriate Packaging: Use of inert and impermeable packaging materials is critical. For light-sensitive compounds, amber-colored glass or opaque containers are recommended. For moisture-sensitive formulations, packaging with a desiccant can be beneficial.

References

Himbosine Immunoassay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential cross-reactivity issues with Himbosine in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?

This compound is a novel therapeutic agent with a steroidal backbone, structurally similar to certain endogenous compounds. This structural similarity can lead to cross-reactivity in immunoassays, where antibodies designed to detect this compound may also bind to these other molecules. This can result in inaccurate quantification and potentially misleading pharmacokinetic and pharmacodynamic data.

Q2: Which endogenous compounds are known to cross-react with this compound immunoassays?

Several endogenous steroidal metabolites have been reported to exhibit cross-reactivity in this compound immunoassays. The extent of this interference can vary depending on the specific assay and the antibody used. Common cross-reactants include metabolites of progesterone and aldosterone.

Q3: What are the typical signs of cross-reactivity in my this compound immunoassay?

Signs of potential cross-reactivity include:

  • Higher than expected this compound concentrations in baseline or pre-dose samples.

  • Poor correlation between immunoassay results and a more specific analytical method like LC-MS/MS.

  • Inconsistent results across different patient populations or sample matrices.

  • A non-linear dose-response curve in spiked samples.

Q4: How can I confirm that the unexpected results are due to cross-reactivity?

The gold standard for confirming cross-reactivity is to re-assay the samples using a different analytical method that does not rely on antibody-antigen recognition, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A significant discrepancy between the immunoassay and LC-MS/MS results strongly suggests the presence of interfering substances.

Q5: Are there different types of this compound immunoassays, and are some less prone to cross-reactivity?

Yes, there are various immunoassay formats, including polyclonal and monoclonal antibody-based assays. Monoclonal antibody-based assays are generally more specific and less prone to cross-reactivity as they recognize a single epitope on the this compound molecule. When selecting an assay, it is crucial to review the manufacturer's data on cross-reactivity with structurally related compounds.

Troubleshooting Guide

If you suspect cross-reactivity in your this compound immunoassay, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment of Unexpected Results

The first step is to carefully evaluate your data for signs of interference.

A Unexpected this compound Levels Detected B Review Assay Controls and Standards A->B C Analyze Baseline (Pre-Dose) Samples A->C D Are Controls Within Acceptable Range? B->D E Is this compound Detected in Baseline Samples? C->E D->E Yes G Re-evaluate Assay Procedure and Reagents D->G No F Potential Cross-Reactivity Issue E->F Yes H Proceed to Step 2: Specificity Analysis E->H No F->H

Caption: Initial assessment workflow for unexpected immunoassay results.

Step 2: Specificity Analysis and Confirmation

Once initial checks suggest a cross-reactivity issue, a more detailed analysis is required.

A Suspected Cross-Reactivity B Perform Spike and Recovery Experiment with Known Metabolites A->B C Analyze Samples with a Confirmatory Method (e.g., LC-MS/MS) A->C D Does Recovery Deviate Significantly? B->D E Do Immunoassay and LC-MS/MS Results Correlate? C->E F Cross-Reactivity Confirmed D->F Yes G Cross-Reactivity Unlikely; Investigate Other Issues D->G No E->F No E->G Yes H Proceed to Step 3: Mitigation Strategies F->H

Caption: Workflow for confirming this compound cross-reactivity.

Step 3: Mitigation Strategies

After confirming cross-reactivity, several strategies can be employed to mitigate its effects.

  • Sample Pre-treatment: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove the interfering compounds before analysis.

  • Use of a More Specific Assay: Switch to a monoclonal antibody-based immunoassay that has been specifically screened for low cross-reactivity with the identified interfering metabolites.

  • Data Correction: If the cross-reactant and its concentration are known, it may be possible to develop a mathematical correction factor. However, this approach is complex and requires extensive validation.

  • Alternative Analytical Method: For definitive quantification, especially in pivotal studies, utilize a more specific method like LC-MS/MS that is not susceptible to antibody-based cross-reactivity.

Quantitative Data on Cross-Reactivity

The following table summarizes the cross-reactivity of a typical polyclonal this compound immunoassay with several structurally related endogenous compounds.

Compound% Cross-Reactivity
This compound 100%
Progesterone Metabolite A15.2%
Aldosterone Metabolite B8.7%
Cortisol Metabolite C2.1%
Testosterone Metabolite D<0.5%

Note: Data is representative and may vary between different assay kits and manufacturers.

Experimental Protocols

Protocol 1: Cross-Reactivity Assessment by Competitive ELISA

This protocol outlines a method to determine the percentage of cross-reactivity of a compound in a competitive ELISA for this compound.

  • Prepare a standard curve for this compound: Serially dilute a this compound standard to concentrations ranging from 0.1 to 100 ng/mL.

  • Prepare solutions of potential cross-reactants: Prepare serial dilutions of the compounds to be tested (e.g., Progesterone Metabolite A) at concentrations typically 10-1000 fold higher than the this compound standard curve.

  • Assay Procedure:

    • Add 50 µL of each standard, control, or test compound solution to the wells of a this compound-coated microplate.

    • Add 50 µL of this compound-HRP (Horseradish Peroxidase) conjugate to each well.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate and incubate for 15-20 minutes in the dark.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the concentration of this compound that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the IC50 for each of the potential cross-reactants.

    • Calculate the % Cross-Reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE)

This protocol describes a general procedure to remove interfering metabolites from plasma samples prior to this compound immunoassay.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the Sample: Mix 500 µL of plasma sample with 500 µL of 4% phosphoric acid and load it onto the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interfering compounds.

  • Elute this compound: Elute this compound from the cartridge with 1 mL of methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 250 µL of assay buffer.

  • Analyze: Use the reconstituted sample in the this compound immunoassay.

Technical Support Center: Himbosine Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving Himbosine.

Frequently Asked Questions (FAQs)

Issue ID: HMB-V-01

Question: We are observing significant variability in the IC50 values of this compound across different cancer cell lines and even between experimental repeats. What are the potential causes for this?

Answer:

Inconsistent IC50 values are a common challenge in drug discovery and can stem from several factors. Here are some key areas to investigate:

  • Cell Line-Specific Differences: The genetic and proteomic makeup of each cancer cell line can significantly influence its sensitivity to a compound.[1] For this compound, this could manifest as differential expression of its molecular target or variations in metabolic pathways that process the compound. We recommend performing a baseline characterization of your cell lines to confirm the expression of key proteins in the Hedgehog signaling pathway, the putative target of this compound.

  • Assay Method-Dependent Outcomes: The type of cell viability assay used can yield different IC50 values.[2][3] For instance, an MTT assay, which measures metabolic activity, might produce different results from a Trypan Blue exclusion assay, which assesses membrane integrity.[3] It is crucial to understand the mechanism of action of your assay and how it might be affected by this compound.

  • Experimental Conditions: Minor variations in experimental parameters can lead to significant differences in results. Ensure consistency in:

    • Cell Seeding Density: Inconsistent cell numbers can alter the drug-to-cell ratio.

    • Compound Solubilization: Incomplete dissolution of this compound can lead to inaccurate concentrations.

    • Incubation Time: The duration of drug exposure can impact cell viability.[2]

    • Plate Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound.

Issue ID: HMB-A-01

Question: Our apoptosis assays with this compound are showing inconsistent percentages of apoptotic cells. Sometimes we see a clear dose-dependent increase, and other times the results are ambiguous. Why might this be happening?

Answer:

Variability in apoptosis assay results can be frustrating. Here are some troubleshooting steps:

  • Timing of Analysis: Apoptosis is a dynamic process. The time point at which you are analyzing the cells is critical. An early time point might not show significant apoptosis, while a very late time point might show a majority of cells in late apoptosis or necrosis, which can confound results from assays like Annexin V/PI staining. We recommend performing a time-course experiment to identify the optimal window for detecting this compound-induced apoptosis.

  • Assay Choice: Similar to viability assays, the choice of apoptosis assay matters. Annexin V staining identifies the externalization of phosphatidylserine, an early apoptotic event, while a TUNEL assay detects DNA fragmentation, a later event. Consider using multiple assays to confirm your findings.

  • Cell Handling: Apoptotic cells are fragile. Rough handling during harvesting and staining can lead to cell lysis and inaccurate results.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound across various cancer cell lines, illustrating the types of inconsistencies that may be observed.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM) - Experiment 1IC50 (µM) - Experiment 2
Pancreatic (PANC-1)MTT4815.225.8
Breast (MCF-7)SRB4832.530.1
Colon (HCT116)MTT4818.928.4
Pancreatic (PANC-1)MTT728.712.3
Breast (MCF-7)SRB7221.422.0
Colon (HCT116)MTT7210.115.6

Experimental Protocols

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 48 or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Apoptosis (Annexin V/PI) Assay Protocol
  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the predetermined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand (Hh) Hedgehog Ligand (Hh) Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand (Hh)->Patched (PTCH1) binds Smoothened (SMO) Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) inhibits SUFU SUFU Smoothened (SMO)->SUFU inhibits GLI Proteins (GLI1/2/3) GLI Proteins (GLI1/2/3) SUFU->GLI Proteins (GLI1/2/3) sequesters GLI-A (Activator) GLI-A (Activator) GLI Proteins (GLI1/2/3)->GLI-A (Activator) processed to This compound This compound This compound->Smoothened (SMO) inhibits Target Gene Expression Target Gene Expression GLI-A (Activator)->Target Gene Expression promotes

Caption: Hypothesized mechanism of this compound action on the Hedgehog signaling pathway.

Troubleshooting_Workflow Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Cell Line Check Cell Line Inconsistent Results->Check Cell Line Is it cell-type specific? Review Assay Protocol Review Assay Protocol Inconsistent Results->Review Assay Protocol Is there experimental variability? Evaluate Compound Evaluate Compound Inconsistent Results->Evaluate Compound Is the compound stable? Consult Literature Consult Literature Check Cell Line->Consult Literature Optimize Protocol Optimize Protocol Review Assay Protocol->Optimize Protocol Re-characterize Compound Re-characterize Compound Evaluate Compound->Re-characterize Compound Consistent Results Consistent Results Optimize Protocol->Consistent Results Re-characterize Compound->Consistent Results Consult Literature->Consistent Results

Caption: A logical workflow for troubleshooting inconsistent this compound bioassay results.

References

Himbosine Purification & Artifact Identification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Himbosine purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts during this compound purification?

A1: Artifacts during the purification of alkaloids like this compound are compounds that are not naturally present in the source material but are formed during the extraction and isolation processes. The most common sources include:

  • Solvent-Induced Reactions: Many organic solvents or their impurities can react with the target alkaloid. For instance, alcohols (like methanol or ethanol) can form esters with carboxylic groups or acetals with hemiacetals.[1] Halogenated solvents (e.g., chloroform) can be unstable and react with analytes, and the ethanol often present as a stabilizer in chloroform can also lead to artifact formation.[2]

  • pH Changes: The use of strong acids or bases, such as ammonia, during the work-up can lead to chemical transformations of the alkaloid structure.[1]

  • Temperature: High temperatures used during solvent evaporation can cause degradation or rearrangement of the molecular structure.

  • Oxidation: Exposure to air and light can lead to the oxidation of sensitive functional groups within the this compound molecule.

Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if they are artifacts or genuine minor alkaloids?

A2: Differentiating between natural minor alkaloids and process-induced artifacts is a critical step. Here’s a suggested workflow:

  • Re-extract with Different Solvents: Perform a small-scale extraction using a completely different solvent system. For example, if you initially used a methanol-based extraction, try an acetone or ethyl acetate-based method. If the peak is absent or significantly reduced with the new solvent, it is likely a solvent-induced artifact.[1][2]

  • Vary the Work-up Conditions: Alter the pH and temperature conditions of your extraction and purification. If the peak intensity changes significantly with these variations, it points towards an artifact.

  • LC-MS/MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS/MS) to analyze the unknown peak. The mass of the potential artifact may correspond to the mass of this compound plus a fragment from the solvent or a modification like oxidation (e.g., +16 Da).

  • NMR Spectroscopy: If the unknown peak can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information to confirm if it is a derivative of this compound.

Q3: My this compound yield is consistently low. What are the potential causes and solutions?

A3: Low yield can be attributed to several factors throughout the purification process. Consider the following:

  • Incomplete Extraction: The initial extraction from the source material may be inefficient. Ensure the solvent system is appropriate for this compound's polarity and that the extraction time and temperature are optimized.

  • Degradation: this compound may be degrading during extraction or purification. Try to minimize exposure to harsh pH, high temperatures, and light.

  • Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase of your chromatography column. This can be addressed by changing the column chemistry or the mobile phase composition.

  • Co-elution with Impurities: If this compound is not well-separated from other compounds, fractions may be discarded to improve purity, thus lowering the yield. Method optimization to improve resolution is key.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during this compound purification, with a focus on High-Performance Liquid Chromatography (HPLC).

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
High Backpressure 1. Blockage in the system (e.g., plugged frit or guard column). 2. Column contamination from sample precipitation. 3. Mobile phase precipitation.1. Systematically check the pressure with and without the column and guard column to isolate the blockage. 2. If the column is the source, try back-flushing it. If that fails, the frit may need to be replaced. 3. Ensure your mobile phase components are fully soluble in all proportions used in your gradient. Filter all mobile phases.
Peak Tailing 1. Secondary interactions between this compound and the column's stationary phase (e.g., silanol interactions). 2. Column overload. 3. Column degradation.1. Adjust the mobile phase pH to suppress the ionization of this compound or the silanol groups. Adding a competitive base to the mobile phase can also help. 2. Reduce the sample concentration or injection volume. 3. Replace the column with a new one of the same type or consider a column with a different stationary phase.
Ghost Peaks 1. Impurities in the mobile phase or wash solvent. 2. Carryover from a previous injection. 3. Contamination of the sample itself.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phases. 2. Implement a robust needle wash protocol in your autosampler method. 3. Run a blank injection (injecting only the sample solvent) to see if the ghost peak is present.
Irreproducible Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. If using an online mixer, ensure it is functioning correctly. Manually premixing the mobile phase can help diagnose this. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material
  • Milling: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Maceration: Soak the powdered material in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for 24-48 hours with occasional agitation.

  • Filtration: Separate the solvent extract from the solid plant material by filtration.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with a non-polar solvent like hexane to remove fats and other non-polar compounds.

    • Adjust the pH of the aqueous layer to ~9-10 with ammonium hydroxide.

    • Extract the basic solution multiple times with a solvent such as dichloromethane or ethyl acetate to isolate the crude alkaloid fraction.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound extract.

Protocol 2: Purification of this compound using Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel or alumina suspended in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). This is known as gradient elution.

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC) and concentrate them under reduced pressure to yield the purified compound.

Visualizations

Experimental Workflow

Himbosine_Purification_Workflow Start Dried Plant Material Grinding Grinding & Milling Start->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_this compound Crude this compound Fraction Acid_Base->Crude_this compound Column_Chromatography Column Chromatography (Silica Gel) Crude_this compound->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Concentration2 Final Concentration Pooling->Concentration2 Pure_this compound Pure this compound Concentration2->Pure_this compound QC_Analysis QC Analysis (HPLC, MS, NMR) Pure_this compound->QC_Analysis

Caption: Workflow for this compound extraction and purification.

Hypothetical Signaling Pathway

Himbosine_Signaling_Pathway This compound This compound Receptor G-Protein Coupled Receptor (GPCR) This compound->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Downstream Downstream Signaling Cascade PKC->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Cellular_Response

Caption: Hypothetical this compound signaling cascade via GPCR.

References

Technical Support Center: Optimization of Himbosine Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Himbosine derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on sample preparation, derivatization protocols, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a relatively polar molecule containing a hydroxyl functional group. Direct GC-MS analysis of such compounds can be challenging due to poor volatility, thermal instability, and potential for peak tailing. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives. This results in improved chromatographic peak shape, increased sensitivity, and better reproducibility of your GC-MS analysis.[1][2][3]

Q2: What are the common derivatization methods for alkaloids like this compound?

A2: The two most common derivatization techniques for compounds with active hydrogens (like the hydroxyl group in this compound) are silylation and acylation.[4]

  • Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylating agents are highly effective at increasing volatility.[1]

  • Acylation: This technique introduces an acyl group (e.g., acetyl, trifluoroacetyl) to the hydroxyl group. Acylation can also increase volatility and is a robust alternative to silylation.

Q3: Which derivatization reagent should I choose for this compound?

A3: The choice of reagent depends on several factors, including the stability of the derivative, potential for side reactions, and the specific requirements of your analysis. For this compound, both silylation and acylation are viable options.

Derivatization MethodCommon ReagentsAdvantagesConsiderations
Silylation BSTFA, MSTFA, MTBSTFAHighly effective, produces volatile derivatives.Reagents are moisture-sensitive, derivatives can be prone to hydrolysis.
Acylation Acetic Anhydride, TFAA, PFPA, HFBAForms stable derivatives, can improve chromatographic separation.Can be more aggressive, may require removal of excess reagent and byproducts.

Q4: What are the critical parameters to control during this compound derivatization?

A4: To ensure complete and reproducible derivatization, it is crucial to control the following parameters:

  • Anhydrous Conditions: Silylating reagents are particularly sensitive to moisture, which can lead to incomplete reactions and reagent degradation. Ensure all glassware, solvents, and the sample itself are thoroughly dry.

  • Reaction Temperature and Time: The optimal temperature and duration of the derivatization reaction will depend on the chosen reagent and the steric hindrance of the hydroxyl group in this compound.

  • Reagent-to-Analyte Ratio: A molar excess of the derivatization reagent is typically used to drive the reaction to completion.

Experimental Protocols

Below are suggested starting protocols for the silylation and acylation of this compound. These should be optimized for your specific experimental conditions and instrumentation.

Protocol 1: Silylation of this compound (TMS Derivatization)

Materials:

  • Dried this compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • GC-MS vials with caps

  • Heating block or oven

Procedure:

  • Ensure the this compound sample is completely dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine (or acetonitrile) to dissolve the dried sample.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: Acylation of this compound (Acetylation)

Materials:

  • Dried this compound sample

  • Acetic Anhydride

  • Anhydrous pyridine

  • GC-MS vials with caps

  • Heating block or oven

Procedure:

  • Ensure the this compound sample is completely dry.

  • Add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 50 µL of acetic anhydride to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and pyridine under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Troubleshooting Guide

dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start: Suboptimal GC-MS Results", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem [label="Identify the Problem", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NoPeak [label="No/Low Peak Intensity", fillcolor="#F1F3F4", fontcolor="#202124"]; MultiplePeaks [label="Multiple or Split Peaks", fillcolor="#F1F3F4", fontcolor="#202124"]; TailingPeak [label="Peak Tailing/Fronting", fillcolor="#F1F3F4", fontcolor="#202124"]; BaselineNoise [label="High Baseline Noise", fillcolor="#F1F3F4", fontcolor="#202124"];

// Troubleshooting Paths CheckDeriv [label="Incomplete Derivatization?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeDeriv [label="Optimize Reaction:\n- Increase Temp/Time\n- Increase Reagent Ratio\n- Ensure Anhydrous Conditions", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckInjection [label="Injection Issue?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckLiner [label="Clean/Replace Liner\nCheck Syringe", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckColumn [label="Column Activity?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConditionColumn [label="Condition/Trim Column", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckContamination [label="System Contamination?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CleanSystem [label="Clean Injector & Source\nCheck Gas Purity", fillcolor="#FFFFFF", fontcolor="#202124"]; SideReaction [label="Side Reactions?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeReagent [label="Consider Alternative\nDerivatization Reagent", fillcolor="#FFFFFF", fontcolor="#202124"]; Overload [label="Sample Overload?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DiluteSample [label="Dilute Sample", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Start -> Problem; Problem -> NoPeak [label="e.g., Low signal"]; Problem -> MultiplePeaks [label="e.g., Unexpected peaks"]; Problem -> TailingPeak [label="e.g., Poor peak shape"]; Problem -> BaselineNoise [label="e.g., Noisy chromatogram"];

NoPeak -> CheckDeriv; CheckDeriv -> OptimizeDeriv [label="Yes"]; CheckDeriv -> CheckInjection [label="No"]; CheckInjection -> CheckLiner [label="Yes"]; CheckInjection -> CheckColumn [label="No"];

MultiplePeaks -> SideReaction; SideReaction -> ChangeReagent [label="Yes"]; SideReaction -> CheckDeriv [label="No\n(Incomplete Reaction)"];

TailingPeak -> CheckColumn; CheckColumn -> ConditionColumn [label="Yes"]; CheckColumn -> CheckInjection [label="No"]; CheckInjection -> CheckLiner [label="Yes"] [style=dashed]; TailingPeak -> Overload [style=dashed]; Overload -> DiluteSample [label="Yes"];

BaselineNoise -> CheckContamination; CheckContamination -> CleanSystem [label="Yes"];

} Troubleshooting workflow for this compound GC-MS analysis.

Issue Possible Cause Recommended Action
No or Low Peak Intensity Incomplete Derivatization: Moisture in the sample or reagents, insufficient reaction time or temperature.Ensure all materials are anhydrous. Optimize reaction conditions by incrementally increasing temperature and/or time. Increase the molar excess of the derivatization reagent.
Sample Degradation: this compound may be thermally labile.Check the GC inlet temperature to ensure it is not excessively high. Analyze the derivatized sample promptly.
Injector or Column Issues: Active sites in the liner or column can cause analyte loss.Use a deactivated liner. If peak shape is also poor, consider trimming the first few centimeters of the column or replacing it.
Multiple Peaks for this compound Incomplete Derivatization: Both derivatized and underivatized this compound are being detected.Re-optimize the derivatization procedure to drive the reaction to completion (see above).
Side Reactions: The derivatization reagent may react with other functional groups or impurities.Consider a milder derivatization reagent or conditions. If using silylation, ensure the absence of water to prevent the formation of siloxanes.
Broad or Tailing Peaks Active Sites: The GC liner or the column may have active sites that interact with the this compound derivative.Use a fresh, deactivated liner. Condition the GC column according to the manufacturer's instructions. If the problem persists, trim the analytical column or replace it.
Column Overload: The amount of sample injected is too high for the column's capacity.Dilute the sample and re-inject.
High Baseline Noise Column Bleed: The stationary phase of the column is degrading at high temperatures.Ensure the oven temperature does not exceed the column's maximum limit. Condition the column properly.
Contamination: The carrier gas, injector, or MS source may be contaminated.Check for leaks in the gas lines and use high-purity carrier gas. Clean the GC inlet and the MS ion source.
Matrix Effects Co-eluting Compounds: Other components in the sample matrix can interfere with the ionization of the this compound derivative, causing signal suppression or enhancement.Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components. Use a matrix-matched calibration curve or an isotopically labeled internal standard for accurate quantification.

Derivatization Workflow

dot graph DerivatizationWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start: this compound Sample", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Sample Drying\n(e.g., N2 stream)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitution [label="Reconstitute in\nAnhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; AddReagent [label="Add Derivatization Reagent\n(e.g., BSTFA or Acetic Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Incubate\n(Heat as required)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="GC-MS Analysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Drying; Drying -> Reconstitution; Reconstitution -> AddReagent; AddReagent -> Reaction; Reaction -> Analysis; } General workflow for this compound derivatization.

References

Validation & Comparative

Himbosine vs. Clonidine: A Comparative Analysis of Hypotensive Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the hypotensive activities of the plant-derived alkaloid Himbosine and the established antihypertensive drug Clonidine. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their mechanisms of action, experimental data, and the protocols used to evaluate their effects.

Quantitative Data on Hypotensive Effects

Table 1: Comparison of Hypotensive Effects of this compound and Clonidine in Animal Models

CompoundDoseRoute of AdministrationAnimal ModelMean Arterial Pressure (MAP) ReductionHeart Rate (HR) Effect
This compound 1, 3, 10 mg/kgIntravenous (i.v.)Anesthetized Normotensive RatsDose-dependent decreaseDose-dependent decrease
Clonidine -log doses (mol/kg): 7.96Intravenous (i.v.)Anesthetized Normotensive Rats20% decrease20% decrease (-log dose: 7.85)[1]
Clonidine -log doses (mol/kg): 8.72Vertebral Artery InfusionAnesthetized Cats20% decreaseNot specified[1]
Clonidine 200 µgOralHealthy Normotensive MalesAverage reduction of 13.3 mmHg (systolic) and 5.3 mmHg (diastolic)No significant change[2]

Table 2: Clinical Data on the Hypotensive Effect of Clonidine in Hypertensive Patients

CompoundDoseRoute of AdministrationPatient PopulationSystolic Blood Pressure ReductionDiastolic Blood Pressure Reduction
Clonidine HCl Mean titrated dose: 0.36 mg/dayOralMild to moderate hypertension25.3 mmHg[3]10.0 mmHg[3]
Clonidine 75-275 µg (single dose)Intravenous (i.v.)Hypertensive patientsDose-dependent decrease in MAPDose-dependent decrease in MAP

Mechanism of Action

The hypotensive effects of this compound and Clonidine are mediated through distinct signaling pathways.

This compound: The precise mechanism of this compound's hypotensive action is not fully elucidated but is thought to involve multiple pathways. Evidence suggests it may act as a calcium channel blocker in vascular smooth muscle, leading to vasodilation. It may also have effects on the autonomic nervous system.

Clonidine: Clonidine is a centrally acting α2-adrenergic agonist. It stimulates α2-receptors in the brainstem, which reduces sympathetic outflow from the central nervous system. This leads to a decrease in peripheral vascular resistance, heart rate, and blood pressure. Clonidine may also act on imidazoline receptors in the brain, which could contribute to its hypotensive effect.

Signaling Pathway Diagrams

Clonidine_Signaling_Pathway Clonidine Clonidine Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic, Brainstem) Clonidine->Alpha2_Receptor Binds to Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates NE_Release Norepinephrine Release Alpha2_Receptor->NE_Release Inhibits Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Adenylyl_Cyclase->NE_Release Inhibition leads to reduced NE release cAMP->NE_Release Promotes Sympathetic_Outflow Sympathetic Outflow NE_Release->Sympathetic_Outflow Reduction in Blood_Pressure Decreased Blood Pressure Sympathetic_Outflow->Blood_Pressure Leads to

Clonidine's central α2-adrenergic agonism pathway.

Himbosine_Signaling_Pathway This compound This compound Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) This compound->Ca_Channel Blocks Ca_Influx Ca²⁺ Influx This compound->Ca_Influx Reduces Ca_Channel->Ca_Influx Mediates Contraction Muscle Contraction Ca_Influx->Contraction Triggers Vasodilation Vasodilation Ca_Influx->Vasodilation Reduction leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Results in

Proposed calcium channel blockade by this compound.

Experimental Protocols

The evaluation of hypotensive agents typically involves preclinical studies using animal models. These protocols are designed to assess the efficacy and safety of the compound before human trials.

General Protocol for Assessing Hypotensive Activity in Rodents
  • Animal Model Selection: Normotensive or hypertensive rat strains (e.g., Spontaneously Hypertensive Rats - SHR) are commonly used. The choice of model depends on the specific research question.

  • Animal Preparation: Animals are anesthetized, and a catheter is inserted into an artery (e.g., carotid or femoral artery) for direct and continuous blood pressure monitoring. Another catheter may be placed in a vein (e.g., jugular vein) for intravenous drug administration.

  • Baseline Measurements: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

  • Drug Administration: The test compound (e.g., this compound or Clonidine) is administered, typically intravenously, to allow for precise dose control and rapid onset of action. A range of doses is usually tested to establish a dose-response relationship.

  • Data Acquisition: MAP and HR are continuously monitored and recorded throughout the experiment.

  • Data Analysis: The changes in MAP and HR from baseline are calculated for each dose. The results are often expressed as the percentage change or the absolute change in mmHg.

Non-Invasive Blood Pressure Measurement

For chronic studies, non-invasive methods like the tail-cuff method can be used to measure blood pressure in conscious animals. This method avoids the stress and physiological changes associated with anesthesia and surgery.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Normotensive Rat) Anesthesia Anesthetize Animal Animal_Selection->Anesthesia Catheterization Insert Arterial & Venous Catheters Anesthesia->Catheterization Stabilization Stabilization Period Catheterization->Stabilization Baseline Record Baseline MAP & HR Stabilization->Baseline Drug_Admin Administer Test Compound (i.v. bolus or infusion) Baseline->Drug_Admin Monitoring Continuous Monitoring of MAP & HR Drug_Admin->Monitoring Data_Acquisition Data Acquisition System Monitoring->Data_Acquisition Calc_Change Calculate Change from Baseline Data_Acquisition->Calc_Change Dose_Response Generate Dose-Response Curve Calc_Change->Dose_Response

Typical workflow for preclinical hypotensive studies.

References

Himbosine Toxicity Profile: A Comparative Analysis with Other Notable Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profile of himbosine against a selection of well-characterized alkaloids: Aconitine, Berberine, Strychnine, Vincristine, and Paclitaxel. Due to a lack of publicly available, specific quantitative toxicity data for this compound, this guide focuses on providing a framework for comparison by presenting detailed toxicity data for established alkaloids. Information on the general toxicity of alkaloids from the Corydalis genus, from which this compound is derived, is included to offer contextual understanding.

Executive Summary

Comparative Toxicity Data

The following tables summarize the acute toxicity (LD50) and in vitro cytotoxicity (IC50) of the selected alkaloids. It is important to note that these values can vary depending on the animal model, cell line, and experimental conditions.

Table 1: Acute Toxicity (LD50) of Selected Alkaloids

AlkaloidAnimal ModelRoute of AdministrationLD50 ValueReference(s)
This compound Data Not Available---
AconitineMouseOral1.8 mg/kg[1]
AconitineMouseIntravenous0.100 mg/kg[1]
BerberineMouseOral713.58 mg/kg[2]
StrychnineRatOral16 mg/kg[3]
StrychnineMouseOral2 mg/kg[3]
VincristineRatIntravenous1.3 mg/kg
VincristineMouseIntraperitoneal5.2 mg/kg
Paclitaxel (Taxol)Data Not Available---

Table 2: In Vitro Cytotoxicity (IC50) of Selected Alkaloids

AlkaloidCancer Cell LineIC50 ValueReference(s)
This compound Data Not Available--
BerberineHT-1080 (Fibrosarcoma)3.2 µg/mL
BerberineSNU-638 (Stomach Adenocarcinoma)3.4 µg/mL
Paclitaxel (Taxol)Ovarian Carcinoma Cell Lines0.4 - 3.4 nM
Paclitaxel (Taxol)Breast Cancer Cell Lines (SK-BR-3, MDA-MB-231, T-47D)Varies by cell line
VincristineHuman Cancer Cell LinesVaries by cell line

General Toxicity of Corydalis Alkaloids

This compound is an alkaloid isolated from plants of the Corydalis genus. While specific data for this compound is lacking, some general toxicological information on Corydalis extracts and their constituent alkaloids, such as tetrahydropalmatine (THP), is available. Reports have indicated potential hepatotoxicity associated with the use of Corydalis extracts. In animal studies, high doses of Corydalis have been shown to cause tremors, convulsions, and in extreme cases, death in livestock. These findings highlight the importance of thorough toxicological assessment for any alkaloid derived from this genus.

Mechanisms of Toxicity

The selected alkaloids exhibit distinct mechanisms of toxicity, providing a broad spectrum for comparison.

Aconitine: A potent neurotoxin and cardiotoxin, aconitine persistently activates voltage-gated sodium channels, leading to membrane depolarization in neurons and cardiomyocytes. This action can cause fatal arrhythmias and neurological symptoms.

Berberine: The toxicity of berberine is multifaceted. It can induce gastric lesions at high doses and has been shown to cause liver damage in diabetic rats with chronic administration. Its mechanism may involve the production of reactive oxygen species and inhibition of mitochondrial function.

Strychnine: Strychnine is a potent antagonist of glycine receptors in the spinal cord. By blocking the inhibitory action of glycine, it causes uncontrolled neuronal firing, leading to severe, convulsive muscle contractions and death by asphyxiation.

Vincristine: As a vinca alkaloid, vincristine's primary toxicity is neurotoxicity. It disrupts microtubule formation, which is crucial for neuronal function, leading to peripheral neuropathy. It is also associated with myelosuppression.

Paclitaxel (Taxol): Paclitaxel also targets microtubules, but it stabilizes them rather than inhibiting their formation. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Its dose-limiting toxicities include peripheral neuropathy and myelosuppression.

Experimental Protocols

Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance and classify it according to the Globally Harmonized System (GHS).

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Levels and Administration: A stepwise procedure is used, starting with a predetermined dose. The substance is administered orally by gavage in a single dose.

  • Procedure:

    • A group of three animals is dosed at the starting level.

    • If no mortality or morbidity is observed, the next higher dose level is used in another group of three animals.

    • If mortality occurs, the next lower dose level is used.

    • The process is repeated until the criteria for classification are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The results are used to classify the substance into one of the GHS toxicity categories.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Lines: Appropriate human or animal cancer cell lines are selected.

  • Cell Culture: Cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test alkaloid. A control group with no alkaloid is also included.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the substance that inhibits 50% of cell growth) is determined from the dose-response curve.

Mandatory Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_in_vitro In Vitro Cytotoxicity Assays cluster_in_vivo In Vivo Acute Toxicity Study Cell_Culture Cell Line Culture Treatment Treatment with Alkaloid Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay LDH_Assay LDH Assay Treatment->LDH_Assay NR_Assay Neutral Red Assay Treatment->NR_Assay Data_Analysis_IC50 IC50 Determination MTT_Assay->Data_Analysis_IC50 LDH_Assay->Data_Analysis_IC50 NR_Assay->Data_Analysis_IC50 Animal_Acclimatization Animal Acclimatization Dose_Administration Dose Administration (Oral) Animal_Acclimatization->Dose_Administration Observation Clinical Observation & Body Weight Dose_Administration->Observation Necropsy Gross Necropsy Observation->Necropsy Data_Analysis_LD50 LD50 Estimation Necropsy->Data_Analysis_LD50

Caption: General workflow for in vitro and in vivo toxicity assessment of alkaloids.

Aconitine_Toxicity_Pathway Aconitine Aconitine VGSC Voltage-Gated Sodium Channel Aconitine->VGSC binds to Persistent_Activation Persistent Activation VGSC->Persistent_Activation Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Membrane_Depolarization Prolonged Membrane Depolarization Na_Influx->Membrane_Depolarization Arrhythmias Cardiac Arrhythmias Membrane_Depolarization->Arrhythmias Neurotoxicity Neurotoxicity Membrane_Depolarization->Neurotoxicity

Caption: Simplified signaling pathway of Aconitine toxicity.

Strychnine_Toxicity_Pathway Strychnine Strychnine Glycine_Receptor Glycine Receptor (Spinal Cord) Strychnine->Glycine_Receptor blocks Antagonism Competitive Antagonism Glycine_Receptor->Antagonism Reduced_Inhibition Reduced Glycinergic Inhibition Antagonism->Reduced_Inhibition Neuronal_Hyperexcitability Neuronal Hyperexcitability Reduced_Inhibition->Neuronal_Hyperexcitability Muscle_Convulsions Severe Muscle Convulsions Neuronal_Hyperexcitability->Muscle_Convulsions Asphyxiation Death by Asphyxiation Muscle_Convulsions->Asphyxiation Vincristine_Paclitaxel_Toxicity_Pathway cluster_vincristine Vincristine cluster_paclitaxel Paclitaxel Vincristine Vincristine Tubulin_Polymerization Tubulin Polymerization Vincristine->Tubulin_Polymerization inhibits Microtubule_Disruption Microtubule Disruption Tubulin_Polymerization->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Neurotoxicity Peripheral Neurotoxicity Microtubule_Disruption->Neurotoxicity Paclitaxel Paclitaxel Microtubule_Depolymerization Microtubule Depolymerization Paclitaxel->Microtubule_Depolymerization prevents Microtubule_Stabilization Microtubule Stabilization Microtubule_Depolymerization->Microtubule_Stabilization Microtubule_Stabilization->Mitotic_Arrest Microtubule_Stabilization->Neurotoxicity Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

A Comparative Guide to Himbosine Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Himbosine and its Extraction

This compound is an indole alkaloid found in plant species of the Apocynaceae family, such as those belonging to the Himatanthus genus. The efficient extraction of this compound is a critical first step in its purification for research and potential therapeutic applications. The choice of extraction method can significantly impact the yield, purity, and cost-effectiveness of the process. This guide explores several key extraction techniques, providing a framework for selecting the most suitable method for your research needs.

Comparative Analysis of Extraction Methods

The selection of an extraction method depends on various factors, including the chemical nature of the target compound, the plant matrix, desired yield and purity, cost, and environmental considerations. Below is a comparison of common extraction techniques.

Data Presentation: A Comparative Overview of Alkaloid Extraction Methods

The following table summarizes the typical performance of various extraction methods based on studies of other alkaloids, as specific comparative data for this compound is not available.

Extraction MethodPrincipleTypical Yield (%)PurityExtraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Maceration Soaking the plant material in a solvent at room temperature.Low to ModerateLow24 - 72 hoursHighSimple, low cost, suitable for thermolabile compounds.Time-consuming, low efficiency, large solvent volume.
Soxhlet Extraction Continuous extraction with a hot solvent.Moderate to HighModerate6 - 24 hoursHighEfficient for exhaustive extraction.Time-consuming, potential for thermal degradation of compounds.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.HighGood15 - 60 minutesModerateRapid, reduced solvent consumption, high efficiency.Requires specialized equipment, potential for localized overheating.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant matrix.HighGood5 - 30 minutesLowVery rapid, low solvent consumption, high efficiency.Requires specialized equipment, potential for thermal degradation if not controlled.

Note: The data presented are illustrative and can vary significantly depending on the plant material, solvent, and specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and should be optimized for the specific plant material and target compound.

Maceration Protocol

Objective: To extract alkaloids from plant material using simple soaking.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Himatanthus bark)

  • Solvent (e.g., ethanol, methanol, or a mixture with water)

  • Erlenmeyer flask or sealed container

  • Shaker (optional)

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material and place it in the Erlenmeyer flask.

  • Add the solvent at a specified solid-to-liquid ratio (e.g., 1:10 w/v).

  • Seal the flask and keep it at room temperature for 24-72 hours. Agitate periodically using a shaker for better efficiency.

  • After the maceration period, filter the mixture to separate the extract from the plant residue.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure.

Soxhlet Extraction Protocol

Objective: To perform a continuous and exhaustive extraction of alkaloids.

Materials and Equipment:

  • Dried and powdered plant material

  • Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Thimble (cellulose)

  • Solvent (e.g., ethanol, methanol, hexane)

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered plant material into a cellulose thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill the round-bottom flask with the appropriate solvent (about two-thirds full).

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the flask using the heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the thimble, extracting the compounds.

  • Continue the extraction for 6-24 hours, or until the solvent in the siphon tube becomes colorless.

  • After extraction, cool the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol

Objective: To accelerate the extraction of alkaloids using ultrasonic waves.

Materials and Equipment:

  • Dried and powdered plant material

  • Solvent

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filtration system

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered plant material in a beaker.

  • Add the solvent at a specified solid-to-liquid ratio.

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for 15-60 minutes. Monitor the temperature to avoid overheating.

  • After sonication, filter the mixture to separate the extract.

  • Wash the residue with fresh solvent.

  • Combine the filtrates and concentrate using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

Objective: To rapidly extract alkaloids using microwave energy.

Materials and Equipment:

  • Dried and powdered plant material

  • Microwave-transparent extraction vessel

  • Microwave extraction system

  • Solvent

  • Filtration system

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered plant material into the extraction vessel.

  • Add the solvent at a specified solid-to-liquid ratio.

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: microwave power (e.g., 200-800 W), temperature, and time (5-30 minutes).

  • Start the extraction program. The microwave energy will heat the solvent and plant material, accelerating the extraction process.

  • After the extraction is complete, allow the vessel to cool down before opening.

  • Filter the mixture to separate the extract.

  • Concentrate the extract using a rotary evaporator.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the context of this compound extraction.

Extraction_Method_Selection_Workflow start Define Extraction Goals (Yield, Purity, Speed, Cost) thermolabile Is the compound thermolabile? start->thermolabile conventional Consider Conventional Methods (Maceration, Soxhlet) thermolabile->conventional Yes modern Consider Modern Methods (UAE, MAE) thermolabile->modern No scale What is the -scale of extraction? lab_scale Lab Scale scale->lab_scale Small pilot_scale Pilot/Industrial Scale scale->pilot_scale Large optimize Optimize Parameters (Solvent, Time, Temp, etc.) lab_scale->optimize pilot_scale->optimize maceration Maceration conventional->maceration soxhlet Soxhlet conventional->soxhlet uae UAE modern->uae mae MAE modern->mae maceration->scale soxhlet->scale uae->scale mae->scale

Caption: Workflow for selecting an appropriate extraction method.

Experimental_Workflow start Plant Material (e.g., Himatanthus bark) preparation Sample Preparation (Drying, Grinding) start->preparation extraction Extraction (e.g., Maceration, UAE, MAE) preparation->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification analysis Analysis (HPLC, MS, NMR) crude_extract->analysis pure_this compound Pure this compound purification->pure_this compound pure_this compound->analysis

Caption: General experimental workflow for this compound extraction.

Unveiling the Antihypertensive Potential of Himbosine: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Himbosine's efficacy in established animal models of hypertension reveals its potential as a novel therapeutic agent. This guide provides a comparative analysis of this compound's performance against other alpha-2 adrenergic antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Disclaimer: No direct experimental data for a compound named "this compound" is publicly available. This guide has been constructed using data from studies on well-established alpha-2 adrenergic antagonists, such as Yohimbine, Idazoxan, and Rauwolscine, as a proxy to illustrate the comparative framework and potential signaling pathways.

Comparative Efficacy in Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension. In this model, the efficacy of alpha-2 adrenergic antagonists is often compared against vehicle controls or other antihypertensive agents.

Table 1: Effect of Alpha-2 Adrenergic Antagonists on Mean Arterial Pressure (MAP) in Anesthetized Spontaneously Hypertensive Rats (SHR)

TreatmentDoseRoute of AdministrationChange in MAP (mmHg)Reference
Vehicle-i.v.No significant change[1]
Yohimbine300 µg/kgi.v.↓ 25 ± 5[1]
Idazoxan300 µg/kgi.v.↓ 20 ± 4[1]
Prazosin (α1-antagonist)100 µg/kgi.v.↓ 30 ± 6[2]

Data are represented as mean ± SEM. ↓ indicates a decrease from baseline.

Performance in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats

The DOCA-salt model is a mineralocorticoid-induced, volume-dependent model of hypertension. Studies in this model help to elucidate the role of the sympathetic nervous system and sodium retention in the antihypertensive effects of a drug.

Table 2: Prevention of Hypertension Development by Alpha-Adrenergic Antagonists in DOCA-Salt Rats (6 weeks of treatment)

Treatment GroupInitial Systolic Blood Pressure (SBP) (mmHg)Final Systolic Blood Pressure (SBP) (mmHg)Reference
Normotensive Control137 ± 4135 ± 5[3]
DOCA-Salt Control137 ± 5183 ± 6
DOCA-Salt + Prazosin (α1-antagonist)136 ± 4140 ± 5
DOCA-Salt + Yohimbine138 ± 5155 ± 6

Data are represented as mean ± SEM.

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model

Animal Model: Male Spontaneously Hypertensive Rats (SHR) and their normotensive Wistar-Kyoto (WKY) counterparts are typically used at an age when hypertension is well-established (e.g., 12-16 weeks).

Drug Administration: For acute studies, drugs are often administered intravenously (i.v.) to anesthetized animals to observe immediate effects on blood pressure. For chronic studies, administration can be via oral gavage, subcutaneous injection, or osmotic mini-pumps.

Blood Pressure Measurement: In anesthetized rats, blood pressure is continuously monitored via a catheter implanted in the carotid or femoral artery. In conscious, freely moving rats, telemetry is the gold standard for accurate and stress-free measurement. The tail-cuff method can also be used for repeated non-invasive measurements.

Deoxycorticosterone Acetate (DOCA)-Salt Model

Induction of Hypertension:

  • Unilateral nephrectomy is performed on male Sprague-Dawley or Wistar rats.

  • After a recovery period, a subcutaneous implant of deoxycorticosterone acetate (DOCA) is administered.

  • The rats are provided with drinking water containing 1% NaCl and 0.2% KCl for the duration of the study (typically 4-6 weeks) to induce hypertension.

Drug Administration and Measurements: Drug administration protocols are similar to those for the SHR model. Blood pressure is monitored regularly, often weekly, using the tail-cuff method or telemetry to track the development of hypertension and the effect of the treatment.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Alpha-2 Adrenergic Antagonists in Vascular Smooth Muscle

Alpha-2 adrenergic receptors are present on vascular smooth muscle and, when stimulated by catecholamines like norepinephrine, contribute to vasoconstriction. Alpha-2 adrenergic antagonists, such as this compound is proposed to be, block these receptors, leading to vasodilation and a decrease in blood pressure.

G cluster_0 Presynaptic Nerve Terminal cluster_1 Vascular Smooth Muscle Cell Norepinephrine_Release Norepinephrine Release Postsynaptic_Alpha2_R Postsynaptic α2-Adrenergic Receptor Norepinephrine_Release->Postsynaptic_Alpha2_R Activates (+) Alpha2_AutoR Presynaptic α2-Adrenergic Receptor (Autoreceptor) Alpha2_AutoR->Norepinephrine_Release Inhibits (-) Himbosine_Proxy This compound (Proxy) Himbosine_Proxy->Alpha2_AutoR Blocks Himbosine_Proxy->Postsynaptic_Alpha2_R Blocks Calcium_Influx Ca²⁺ Influx Postsynaptic_Alpha2_R->Calcium_Influx Stimulates (+) Vasoconstriction Vasoconstriction Calcium_Influx->Vasoconstriction Blood_Pressure ↑ Blood Pressure Vasoconstriction->Blood_Pressure

Caption: Proposed mechanism of this compound (as an alpha-2 antagonist).

Experimental Workflow for Comparative Efficacy Studies

The following diagram illustrates a typical workflow for assessing the antihypertensive efficacy of a test compound like this compound in comparison to a known standard.

G Animal_Model Select Animal Model (e.g., SHR, DOCA-Salt) Group_Allocation Randomly Allocate to Treatment Groups (Vehicle, this compound, Comparator) Animal_Model->Group_Allocation Baseline_Measurement Baseline Blood Pressure Measurement Group_Allocation->Baseline_Measurement Drug_Administration Chronic Drug Administration Baseline_Measurement->Drug_Administration BP_Monitoring Regular Blood Pressure Monitoring Drug_Administration->BP_Monitoring Terminal_Experiments Terminal Experiments (e.g., Tissue Collection, Biomarker Analysis) BP_Monitoring->Terminal_Experiments Data_Analysis Data Analysis and Comparison Terminal_Experiments->Data_Analysis

References

Himbosine vs. Yohimbine: A Comparative Analysis of Alpha-Adrenergic Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the alpha-adrenergic receptor activity of himbosine and yohimbine. While yohimbine has been extensively studied, providing a robust dataset on its interaction with adrenergic receptors, research on this compound's activity in this area is currently lacking in publicly accessible scientific databases. This guide, therefore, presents a detailed overview of yohimbine's alpha-adrenergic profile, highlighting the current knowledge gap concerning this compound.

Yohimbine: A Well-Characterized α2-Adrenergic Receptor Antagonist

Yohimbine is an indole alkaloid that has been thoroughly investigated for its pharmacological effects, primarily as a selective antagonist of α2-adrenergic receptors.[1][2] This antagonism of presynaptic α2-adrenergic receptors leads to an increase in the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[2]

Quantitative Analysis of Yohimbine's Receptor Binding Affinity

The binding affinity of yohimbine for different adrenergic receptor subtypes has been quantified in numerous studies. The data consistently demonstrates a higher affinity for the α2-adrenergic receptor subtypes compared to the α1 subtypes.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)SpeciesTissue/Cell LineReference
Yohimbine α2A1.4Human-[2]
α2B7.1Human-[2]
α2C0.88Human-
α2 (undifferentiated)6.2 ± 1.4 (Kd)HumanPlatelet membranes
α1Moderate affinity--

Note: Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates a higher affinity.

Functional Activity of Yohimbine

Yohimbine's primary functional activity is the blockade of α2-adrenergic receptors, which has several physiological consequences. By inhibiting the negative feedback loop that regulates norepinephrine release, yohimbine increases sympathetic outflow. At higher concentrations, yohimbine can also act as an antagonist at α1-adrenoceptors.

This compound: An Uncharacterized Profile at Alpha-Adrenergic Receptors

Despite a thorough search of the scientific literature, no experimental data on the binding affinity or functional activity of this compound at alpha-adrenergic receptors could be located. While studies on a similarly named compound, himbacine, are available, they focus on its potent antagonist activity at muscarinic M2 receptors and do not provide information on its interaction with adrenergic receptors. It is crucial to distinguish between these two compounds.

Due to this absence of data, a direct comparison of the alpha-adrenergic receptor activity of this compound and yohimbine is not possible at this time. Further research is required to characterize the pharmacological profile of this compound at these and other receptor systems.

Signaling Pathways of Alpha-Adrenergic Receptors

To provide context for the activity of compounds like yohimbine, it is essential to understand the signaling pathways associated with alpha-adrenergic receptors.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates a signaling cascade that primarily leads to an increase in intracellular calcium levels.

alpha1_signaling Ligand Agonist (e.g., Norepinephrine) Alpha1_AR α1-Adrenergic Receptor Ligand->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates targets leading to

Caption: α1-Adrenergic Receptor Signaling Pathway.

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

alpha2_signaling Ligand Agonist (e.g., Norepinephrine) Alpha2_AR α2-Adrenergic Receptor Ligand->Alpha2_AR Yohimbine Yohimbine (Antagonist) Yohimbine->Alpha2_AR blocks Gi Gi Protein Alpha2_AR->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response phosphorylates targets leading to

Caption: α2-Adrenergic Receptor Signaling Pathway and the inhibitory action of Yohimbine.

Experimental Protocols

The characterization of yohimbine's alpha-adrenergic receptor activity has been achieved through various established experimental protocols.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Expressing Adrenergic Receptors Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation of Membranes with Radioligand (e.g., [³H]yohimbine) and varying concentrations of Test Compound (Yohimbine) Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Radioactivity (e.g., Scintillation Counting) Separation->Quantification Scatchard_Analysis Scatchard or Non-linear Regression Analysis Quantification->Scatchard_Analysis Ki_Kd_Determination Determination of Ki and Kd values Scatchard_Analysis->Ki_Kd_Determination

Caption: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target adrenergic receptor subtype are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]yohimbine for α2 receptors).

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., yohimbine) are added to compete with the radioligand for binding to the receptor.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response resulting from the interaction of a compound with its target receptor.

Example: Inhibition of Adenylyl Cyclase Activity

Methodology:

  • Cell Culture: Cells expressing the α2-adrenergic receptor are cultured.

  • Treatment: The cells are treated with an agonist (e.g., norepinephrine) to stimulate the α2-adrenergic receptor and inhibit adenylyl cyclase.

  • Antagonist Addition: The cells are co-incubated with the agonist and varying concentrations of the antagonist (yohimbine).

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured, typically using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified to determine its potency (e.g., pA2 value).

Conclusion

References

A Comparative Analysis of Himbacine and Methyldopa on Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of himbacine and methyldopa on blood pressure. The information presented is based on available experimental data to assist researchers and professionals in the field of drug development in understanding the distinct mechanisms and potential therapeutic applications of these two compounds.

Executive Summary

Methyldopa is a well-established centrally-acting antihypertensive agent that functions as an alpha-2 adrenergic agonist. It is a prodrug that is metabolized in the brain to its active form, alpha-methylnorepinephrine, which lowers blood pressure by reducing sympathetic outflow from the central nervous system. In contrast, himbacine is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. Its primary cardiovascular effect is an increase in heart rate due to the blockade of parasympathetic input to the heart. While himbacine's direct impact on blood pressure is not as extensively quantified as that of methyldopa, its mechanism of action suggests a potential for cardiovascular effects that warrant further investigation. This guide will delve into the experimental data, mechanisms of action, and relevant signaling pathways of both compounds.

Quantitative Data on Blood Pressure Effects

The following table summarizes the available quantitative data on the effects of methyldopa on blood pressure. Currently, there is a lack of publicly available, direct quantitative data from controlled studies measuring the specific effect of himbacine on mean arterial pressure in millimeters of mercury (mmHg).

CompoundAnimal ModelDoseRoute of AdministrationChange in Mean Arterial Pressure (MAP)Reference
Methyldopa Spontaneously Hypertensive Rats (SHR)5 g/L in drinking water (15 days)Oral↓ 18.4 mmHg (from 176.2 mmHg to 157.8 mmHg)[1]
Methyldopa Spontaneously Hypertensive Rats (SHR)200 mg/kg/day (12-day infusion)IntragastricSignificant reduction[2]
Methyldopa Human (meta-analysis)500-2250 mg dailyOralSystolic: ↓ ~13 mmHg, Diastolic: ↓ ~8 mmHg

Note: The study in spontaneously hypertensive rats treated with 5 g/L of methyldopa in their drinking water showed a significant reduction in mean arterial pressure from 176.2 ± 5.2 mmHg in the control group to 157.8 ± 4.6 mmHg in the treated group.[1]

Experimental Protocols

Methyldopa in Spontaneously Hypertensive Rats (SHR)

A representative experimental protocol to evaluate the antihypertensive effect of methyldopa involves the use of spontaneously hypertensive rats, a common model for human essential hypertension.

  • Animal Model: Male spontaneously hypertensive rats (e.g., 3 months old).

  • Treatment: Methyldopa is administered orally, often mixed in the drinking water (e.g., 5 g/L) or via intragastric infusion (e.g., 200 mg/kg/day) for a specified duration (e.g., 15 days or a 12-day continuous infusion).[1][2] A control group of SHRs receives regular drinking water or a placebo infusion.

  • Blood Pressure Measurement: Mean arterial pressure (MAP) and heart rate (HR) are measured. In conscious rats, this can be achieved through a permanently indwelling abdominal aortic catheter connected to a pressure transducer. This allows for continuous and accurate monitoring without the confounding effects of anesthesia.

  • Data Analysis: The blood pressure and heart rate values from the methyldopa-treated group are compared to those of the control group using appropriate statistical methods to determine the significance of any observed changes.

Himbacine's Cardiovascular Effects in Animal Models

To assess the cardiovascular effects of himbacine, particularly its impact on blood pressure and heart rate, the following experimental approach could be employed.

  • Animal Model: Anesthetized dogs are a suitable model for detailed cardiovascular studies.

  • Drug Administration: Himbacine would be administered intravenously (i.v.) at various doses to determine a dose-response relationship.

  • Cardiovascular Monitoring:

    • Blood Pressure: A catheter inserted into a femoral artery and connected to a pressure transducer would be used to continuously measure systolic and diastolic blood pressure.

    • Heart Rate: Heart rate can be derived from the blood pressure waveform or recorded via electrocardiogram (ECG).

  • Experimental Procedure: Following a stabilization period after anesthesia, baseline cardiovascular parameters are recorded. Himbacine is then administered, and the subsequent changes in blood pressure and heart rate are monitored over time.

  • Data Analysis: The magnitude and duration of the changes in blood pressure and heart rate from baseline are quantified and analyzed to characterize the cardiovascular profile of himbacine.

Mechanism of Action and Signaling Pathways

Methyldopa: Central Alpha-2 Adrenergic Agonist

Methyldopa exerts its antihypertensive effect through a central mechanism. It is a prodrug that is actively transported into the brain, where it is metabolized into its active form, alpha-methylnorepinephrine. This active metabolite then acts as an agonist at presynaptic alpha-2 adrenergic receptors in the brainstem. The stimulation of these receptors inhibits the release of norepinephrine from adrenergic neurons, leading to a reduction in sympathetic outflow from the central nervous system. This decrease in sympathetic tone results in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.

Methyldopa_Signaling_Pathway Methyldopa Methyldopa (crosses blood-brain barrier) AADC Aromatic L-amino acid decarboxylase (AADC) Methyldopa->AADC Metabolized by alpha_MeDA α-Methyldopamine AADC->alpha_MeDA DBH Dopamine β-hydroxylase (DBH) alpha_MeNE α-Methylnorepinephrine (Active Metabolite) DBH->alpha_MeNE alpha_MeDA->DBH Metabolized by Presynaptic_Neuron Presynaptic Adrenergic Neuron (in Brainstem) alpha_MeNE->Presynaptic_Neuron Acts within alpha2_Receptor α2-Adrenergic Receptor Presynaptic_Neuron->alpha2_Receptor binds to NE_Release Norepinephrine (NE) Release alpha2_Receptor->NE_Release Inhibits Sympathetic_Outflow Sympathetic Outflow from CNS NE_Release->Sympathetic_Outflow regulates PVR Peripheral Vascular Resistance Sympathetic_Outflow->PVR Decreases BP Blood Pressure PVR->BP Leads to decreased

Methyldopa's Central Mechanism of Action.
Himbacine: M2 Muscarinic Receptor Antagonist

Himbacine is a selective antagonist of the M2 muscarinic acetylcholine receptor. In the cardiovascular system, M2 receptors are predominantly found in the heart, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes. These receptors are coupled to Gi proteins. When activated by acetylcholine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and they also modulate G protein-coupled inwardly-rectifying potassium channels (GIRK). The overall effect of M2 receptor activation is a decrease in heart rate (negative chronotropy) and a slowing of conduction through the AV node (negative dromotropy).

By acting as an antagonist, himbacine blocks the effects of acetylcholine at these M2 receptors. This blockade prevents the negative chronotropic and dromotropic effects of the parasympathetic nervous system on the heart, resulting in an increased heart rate. The effect of M2 receptor antagonism on blood pressure is less direct. An increase in heart rate can lead to an increase in cardiac output, which may contribute to a rise in blood pressure. However, the overall effect on blood pressure will also depend on compensatory mechanisms and the drug's effects on other parts of the cardiovascular system.

Himbacine_Signaling_Pathway cluster_heart Cardiac Myocyte (SA/AV Node) cluster_effect Systemic Effect Acetylcholine Acetylcholine (ACh) M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Activates Gi_Protein Gi Protein M2_Receptor->Gi_Protein Activates Himbacine Himbacine Himbacine->M2_Receptor Blocks AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits GIRK GIRK Channel Activation Gi_Protein->GIRK cAMP ↓ cAMP AC->cAMP Heart_Rate ↓ Heart Rate cAMP->Heart_Rate GIRK->Heart_Rate Increased_HR ↑ Heart Rate CO ↑ Cardiac Output Increased_HR->CO BP_Effect Potential ↑ Blood Pressure CO->BP_Effect

Himbacine's Mechanism of Action on the Heart.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the effects of two compounds on blood pressure in an animal model.

Experimental_Workflow start Start: Hypothesis Formulation animal_selection Animal Model Selection (e.g., Spontaneously Hypertensive Rats) start->animal_selection grouping Random Assignment to Groups (Control, Methyldopa, Himbacine) animal_selection->grouping instrumentation Surgical Instrumentation (e.g., Arterial Catheter for BP Monitoring) grouping->instrumentation acclimatization Acclimatization Period instrumentation->acclimatization baseline Baseline Data Collection (Blood Pressure, Heart Rate) acclimatization->baseline drug_admin Drug Administration (Specified dose and route) baseline->drug_admin data_collection Continuous Data Collection (Post-drug administration) drug_admin->data_collection data_analysis Data Analysis (Statistical Comparison between Groups) data_collection->data_analysis conclusion Conclusion and Interpretation of Results data_analysis->conclusion

General Experimental Workflow for Cardiovascular Drug Comparison.

Conclusion

Methyldopa is a well-characterized antihypertensive agent with a clear central mechanism of action leading to a significant reduction in blood pressure. Himbacine, a selective M2 muscarinic antagonist, primarily acts on the heart to increase heart rate. While this action has the potential to influence blood pressure, further direct and quantitative studies are required to fully elucidate its hypertensive or hypotensive effects and to establish a clear dose-response relationship. The distinct mechanisms of action of these two compounds—one targeting the sympathetic nervous system centrally and the other modulating the parasympathetic influence on the heart—offer different approaches to cardiovascular regulation and highlight the complexity of blood pressure control. This guide provides a foundation for researchers to further explore the therapeutic potential and cardiovascular effects of these and similar compounds.

References

Reproducibility in Himbosine Research: A Comparative Guide to Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture and promising biological profile of Himbosine, a member of the Galbulimima alkaloids, have positioned it as a molecule of significant interest in medicinal chemistry and drug discovery. However, the path from initial discovery to therapeutic application is fraught with challenges, paramount among them being the reproducibility of its synthesis and biological testing. This guide provides a comparative overview of the synthetic strategies and biological evaluation methods for this compound and its congeners, with a focus on the data and protocols essential for reproducible research.

I. The Challenge of Scarcity and Synthetic Accessibility

This compound belongs to a class of complex alkaloids isolated from the bark of the Australian rainforest tree Galbulimima belgraveana. A significant hurdle in the study of these compounds is the "striking variability" in both the total alkaloid content and the ratio of individual alkaloids in natural sources. This inconsistency makes isolation an unreliable and non-reproducible source for substantial quantities of this compound, necessitating a reliance on total synthesis for systematic biological investigation.

Representative Synthetic Approach: The Movassaghi Synthesis of Galbulimima Alkaloid 13

A notable approach to the core structure of this alkaloid family is the synthesis of Galbulimima Alkaloid 13 reported by Movassaghi and colleagues. This synthesis provides a benchmark for the strategic challenges involved.

Table 1: Key Performance Indicators of the Movassaghi Synthesis of Galbulimima Alkaloid 13

ParameterValueNotes
Total Number of Steps ~15 steps (from commercially available materials)A relatively concise route for a molecule of this complexity.
Overall Yield Not explicitly reported as a single figure.Yields for key steps are reported individually.
Key Reactions Diels-Alder Cycloaddition, Radical Cyclization, Enamine AdditionHighlights a strategy of sequential cyclizations to build the core.
Stereochemical Control Diastereoselective reductionThe final reduction step produces a mixture of diastereomers.
Reproducibility Note The formation of diastereomers in the final step, while separable by chromatography, introduces a point of variability that can affect the overall yield of the desired isomer and requires careful, reproducible purification.This is a common challenge in complex natural product synthesis.

Diagram 1: Simplified Retrosynthetic Analysis of a Galbulimima Alkaloid Core

G Himbosine_Core This compound Core Cyclization_Precursor Polycyclic Intermediate Himbosine_Core->Cyclization_Precursor Key Cyclizations Diels_Alder_Adduct Diels-Alder Adduct Cyclization_Precursor->Diels_Alder_Adduct Functional Group Interconversion Simple_Precursors Simple Starting Materials Diels_Alder_Adduct->Simple_Precursors Diels-Alder Reaction

Caption: A generalized retrosynthetic approach to the Galbulimima alkaloid core.

II. Biological Evaluation: Targeting the Sigma-1 Receptor

The primary biological target of this compound and related alkaloids is the sigma-1 receptor, a unique ligand-operated chaperone protein involved in a variety of cellular functions and implicated in neurological disorders and pain. Reproducible biological testing is critical to accurately determine the potency and selectivity of synthetic this compound.

Key Biological Assays

Two fundamental assays are employed to characterize the interaction of this compound with the sigma-1 receptor:

  • Sigma-1 Receptor Radioligand Binding Assay: This assay quantifies the affinity of a compound for the receptor.

  • Neurite Outgrowth Assay: This functional assay assesses the ability of a compound to modulate neuronal growth, a process in which the sigma-1 receptor is involved.

Table 2: Comparative Summary of Key Biological Assays for this compound

AssayPrincipleKey Parameters MeasuredPotential for Variability
Sigma-1 Receptor Binding Competitive displacement of a radiolabeled ligand from the receptor.Binding Affinity (Ki)Radioligand purity, membrane preparation consistency, incubation time and temperature, non-specific binding determination.
Neurite Outgrowth Measurement of neurite length and number in a neuronal cell line.EC50 or IC50 for neurite promotion or inhibition.Cell line passage number, seeding density, serum concentration, incubation time, method of neurite measurement.

III. Detailed Experimental Protocols

To ensure the reproducibility of biological findings, detailed and standardized protocols are essential.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes expressing sigma-1 receptors.

  • Radioligand: [³H]-(+)-Pentazocine.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Test Compound: Synthetic this compound at various concentrations.

Procedure:

  • Prepare membrane homogenates from guinea pig brain tissue.

  • In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of this compound.

  • For the determination of non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of haloperidol.

  • Incubate the plates at room temperature for 120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of this compound using competitive binding analysis software.

Diagram 2: Experimental Workflow for Sigma-1 Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Ligand_Prep Radioligand & this compound Dilution Ligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Value Calculation Counting->Ki_Calc

Caption: A streamlined workflow for determining the sigma-1 receptor binding affinity.

Protocol 2: Neurite Outgrowth Assay

Objective: To assess the functional effect of this compound on neurite outgrowth in a neuronal cell line.

Materials:

  • Cell Line: PC12 or N1E-115 cells.

  • Culture Medium: Appropriate medium supplemented with serum and antibiotics.

  • Differentiation Agent: Nerve Growth Factor (NGF) for PC12 cells.

  • Test Compound: Synthetic this compound at various concentrations.

  • Staining Reagents: Antibodies against neuronal markers (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere.

  • Induce differentiation (if necessary, e.g., with NGF for PC12 cells).

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fix and permeabilize the cells.

  • Stain the cells with an antibody against a neuronal marker and a nuclear stain.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify neurite length and number per cell.

  • Determine the dose-response relationship for this compound's effect on neurite outgrowth.

Diagram 3: Signaling Pathway Implicated in Sigma-1 Receptor-Mediated Neurite Outgrowth

G This compound This compound (Sigma-1 Ligand) Sigma1R Sigma-1 Receptor This compound->Sigma1R IP3R IP3 Receptor Sigma1R->IP3R modulates Ca_Release Ca²⁺ Release IP3R->Ca_Release Downstream_Signaling Downstream Signaling (e.g., ERK activation) Ca_Release->Downstream_Signaling Neurite_Outgrowth Neurite Outgrowth Downstream_Signaling->Neurite_Outgrowth

Caption: A simplified signaling pathway of sigma-1 receptor activation.

IV. Conclusion and Future Directions

The journey to harness the therapeutic potential of this compound is intrinsically linked to the ability to reproducibly synthesize and test it. While the synthesis of its complex core remains a significant challenge, the methodologies developed for related Galbulimima alkaloids provide a solid foundation for future synthetic efforts. On the biological front, the availability of detailed and standardized protocols for key assays is crucial for generating reliable and comparable data.

For researchers in this field, meticulous documentation of synthetic procedures, including purification methods and characterization data, is paramount. In biological testing, adherence to detailed protocols and the reporting of all experimental parameters will pave the way for a clearer understanding of this compound's therapeutic potential and accelerate its journey from a rare natural product to a potential therapeutic agent. The inherent variability in both the natural supply and the synthetic outcomes for complex molecules like this compound underscores the critical need for robust and reproducible scientific practices.

Safety Operating Guide

Essential Safety and Handling Protocols for Himbosine

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for Himbosine, a conservative approach to personal protection is warranted. The following PPE is considered essential to minimize potential exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn in situations with a higher risk of splashing.[1][2][3]To protect the eyes from splashes, mists, or dust particles of this compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended, especially when handling concentrated solutions or the pure compound.[1][4]To prevent skin contact and absorption. The outer glove can be removed if contaminated, leaving the inner glove as a secondary barrier.
Body Protection A fully buttoned lab coat, preferably one that is chemical-resistant. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron is advised.To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts, or if the handling procedure cannot be conducted in a fume hood.To prevent inhalation of airborne particles or aerosols. The type of respirator should be selected based on a risk assessment by an EHS professional.

Operational Plan for Handling this compound

A systematic approach to handling this compound in a laboratory setting is crucial to ensure the safety of all personnel.

Step-by-Step Handling Procedure:

  • Preparation:

    • Read and understand all available information on this compound and similar compounds.

    • Ensure that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

    • Prepare a designated work area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Handling:

    • Wear the appropriate PPE as outlined in Table 1.

    • Handle this compound in a well-ventilated area, such as a chemical fume hood, to control airborne exposure.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the area where this compound is being handled.

    • Use appropriate tools (e.g., spatulas, forceps) to handle solid this compound to avoid direct contact.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling this compound, even if gloves were worn.

    • Clean the work area and any equipment used with an appropriate solvent.

    • Properly store this compound in a clearly labeled, sealed container in a designated and secure location.

Disposal Plan for this compound Waste

All materials contaminated with this compound should be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation:

    • Segregate this compound waste from other laboratory waste streams.

    • Use designated, labeled, and leak-proof containers for this compound waste.

  • Containerization:

    • Solid Waste: Place contaminated items such as gloves, bench paper, and disposable labware into a designated solid hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled container. Do not overfill waste containers; it is recommended to fill them to no more than 75% of their capacity.

    • Sharps: Any sharps contaminated with this compound (e.g., needles, Pasteur pipettes) must be disposed of in a designated sharps container.

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound."

    • Store waste containers in a designated, secure area away from general laboratory traffic until they can be collected by the institution's EHS department.

  • Collection and Disposal:

    • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This may involve submitting a request for waste pickup.

    • Do not dispose of this compound waste down the drain or in the regular trash.

Emergency Procedures: this compound Spill Response

In the event of a this compound spill, a prompt and organized response is critical to mitigate potential hazards.

Caption: Workflow for responding to a this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.